Levetiracetam

Catalog No.
S532922
CAS No.
102767-28-2
M.F
C8H14N2O2
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levetiracetam

CAS Number

102767-28-2

Product Name

Levetiracetam

IUPAC Name

(2S)-2-(2-oxopyrrolidin-1-yl)butanamide

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1

InChI Key

HPHUVLMMVZITSG-LURJTMIESA-N

SMILES

Array

solubility

104g/100mL
Very soluble in water (104.0 g/100 mL). It is freely soluble in chloroform (65.3 g/100 mL) and in methanol (53.6 g/mL), soluble in ethanol (16.5 g/mL), sparingly soluble in acetonitrile (5.7 g/100 mL) and practically insoluble in n-hexane. (Solubility limits are expressed as g/100 mL solvent)

Synonyms

alpha ethyl 2 oxo 1 Pyrrolidineacetamide, alpha-ethyl-2-oxo-1-pyrrolidineacetamide, etiracetam, Etiracetam, (R)-, Etiracetam, R isomer, etiracetam, R-isomer, Etiracetam, S isomer, etiracetam, S-isomer, Keppra, levetiracetam, R-isomer Etiracetam, S-isomer Etiracetam, UCB 6474, ucb L059, ucb L060, UCB-6474, ucb-L059, ucb-L060, UCB6474, UcbL060

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O

Isomeric SMILES

CC[C@H](C(=O)N)N1CCCC1=O

The exact mass of the compound Levetiracetam is 170.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 104g/100mlvery soluble in water (104.0 g/100 ml). it is freely soluble in chloroform (65.3 g/100 ml) and in methanol (53.6 g/ml), soluble in ethanol (16.5 g/ml), sparingly soluble in acetonitrile (5.7 g/100 ml) and practically insoluble in n-hexane. (solubility limits are expressed as g/100 ml solvent). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760119. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides. It belongs to the ontological category of pyrrolidin-2-ones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Levetiracetam mechanism of action SV2A synaptic vesicle protein

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism: SV2A Binding and Modulation

Levetiracetam (LEV) targets the synaptic vesicle protein 2A (SV2A), a ubiquitous component of synaptic vesicles in the brain [1] [2]. This interaction is central to its antiseizure effects.

  • Identification of SV2A as the Binding Site: Research demonstrated that LEV binds specifically to SV2A. Brain membranes and synaptic vesicles from mice lacking the SV2A protein do not bind LEV, and LEV binds to SV2A expressed in non-neuronal cells, confirming SV2A is both necessary and sufficient for binding [1] [3]. A strong correlation exists between the affinity of LEV and its analogs for SV2A and their potency in protecting against seizures in animal models [1] [4].
  • SV2A Protein and Its Proposed Functions: SV2A is a transmembrane glycoprotein with 12 transmembrane domains, belonging to the Major Facilitator Superfamily (MFS), and may function as a transporter [2] [5]. It is implicated in regulating vesicle exocytosis and modulating the calcium sensitivity of neurotransmitter release by interacting with the calcium sensor synaptotagmin [6] [2].
  • Functional Consequences of LEV-SV2A Interaction: LEV binding is believed to modulate the function of SV2A, thereby regulating synaptic vesicle exocytosis and neurotransmitter release [7]. LEV reduces excessive, synchronized neuronal firing without affecting normal neurotransmission, suggesting it stabilizes hyperexcitable synapses [6] [7].

Structural Insights and Downstream Effects

Recent structural studies and research on LEV's downstream cellular effects provide a more detailed understanding of its mechanism.

  • Structural Basis of Drug Recognition: Cryo-electron microscopy structures reveal that LEV and its more potent derivative brivaracetam (BRV) occupy the putative substrate-binding site within the transmembrane core of SV2A. The structures show SV2A in an outward-open conformation, and the additional propyl group in BRV creates extra contacts with SV2A, explaining its higher binding affinity [5].
  • Impact on Presynaptic Calcium Channels: LEV inhibits presynaptic voltage-gated N-type (Cav2.2) calcium channels. This inhibition occurs through an intracellular pathway and is use-dependent, requiring neuronal activity. This effect is consistent with LEV entering synaptic vesicles during recycling and acting from the inside of the nerve terminal [8].
  • Regulation of Other Presynaptic Proteins: Chronic LEV treatment can post-transcriptionally alter the levels of other key presynaptic proteins, decreasing several vesicular proteins while increasing levels of LRRK2, a protein associated with synaptic vesicle trafficking. This suggests LEV's action is mediated through the SV2A protein interaction network [9].

Experimental Data on LEV Binding

The table below summarizes key quantitative data on LEV binding to SV2A.

Parameter Finding Significance / Context
Binding Kinetics [4] Biphasic (fast & slow components) Suggests complex binding to SV2A in its native membrane environment.
Binding Affinity (Kᵢ) [4] 5.7 nM (human recombinant SV2A) Measures high potency for its primary target; lower Kᵢ indicates higher affinity.
Species Correlation [4] High correlation between rat brain and human recombinant SV2A Supports the use of rodent models to study LEV's primary mechanism.
Specificity Binds to SV2A, but not to SV2B or SV2C isoforms [1]. Explains unique profile compared to other anticonvulsants.

Key Experimental Protocols

Key methodologies from cited research illustrate how LEV's mechanism was elucidated.

  • Identifying SV2A as the Binding Site [1]:

    • Preparation: Brain membranes and purified synaptic vesicles are isolated from wild-type and SV2A knockout mice.
    • Binding Assay: Membranes/vesicles are incubated with a tritiated LEV derivative. Binding is measured via scintillation counting.
    • Photoaffinity Labeling: A tritiated, photoactivatable LEV derivative is cross-linked to its binding site in purified synaptic vesicles using UV light. The labeled protein is analyzed by SDS-PAGE and autoradiography to determine its molecular mass.
    • Heterologous Expression: Human SV2A, SV2B, and SV2C are cloned and expressed in mammalian cells. Binding of the tritiated LEV derivative is assessed to confirm SV2A is the specific target.
  • Assessing LEV's Effect on Presynaptic Calcium Channels [8]:

    • Cell System: Freshly dissociated rat Superior Cervical Ganglion Neurons (SCGNs).
    • Electrophysiology: Whole-cell patch-clamp recordings are performed to measure calcium currents (I_Ca).
    • Drug Application: LEV is applied either extracellularly or intracellularly via the patch pipette. I_Ca is measured before and after application.
    • Key Finding: Extracellular LEV has no immediate effect, but intracellular LEV significantly inhibits I_Ca, demonstrating an intracellular site of action.
  • Evaluating Chronic LEV Treatment on Presynaptic Proteins [9]:

    • Animal Treatment: Adult male rats receive daily intraperitoneal injections of LEV (54 mg/kg) or saline (control) for 14 days.
    • Tissue Preparation: Animals are sacrificed, and brain regions are dissected and homogenized.
    • Protein Analysis: Crude synaptic membrane fractions are prepared. Protein levels of SV2A and other presynaptic proteins are analyzed by Western blotting.
    • Data Analysis: Band intensities are quantified and normalized to controls to determine changes in protein expression.

Integrated Mechanism of Action

The diagram below synthesizes LEV's mechanism into a single pathway.

levetiracetam_mechanism LEV This compound (LEV) SV2A SV2A Protein LEV->SV2A Binds to luminal site Ca2Channels Presynaptic Ca²⁺ Channels LEV->Ca2Channels Intracellular inhibition Vesicle Synaptic Vesicle Priming/Exocytosis SV2A->Vesicle Modulates Release Modulated Neurotransmitter Release Vesicle->Release Reduces excessive release Ca2Channels->Release Effect Reduced Neuronal Hypersynchronization Release->Effect

This compound's action is multifaceted. Its primary, high-affinity binding to SV2A modulates synaptic vesicle function. Subsequently, LEV indirectly inhibits presynaptic calcium channels from the intracellular side, likely after being transported into the neuron via vesicles. This integrated action on vesicle dynamics and calcium influx converges to reduce pathological neurotransmitter release and neuronal hypersynchronization, thereby controlling seizures [6] [8].

References

levetiracetam binding site synaptic vesicle glycoprotein 2A

Author: Smolecule Technical Support Team. Date: February 2026

The Core Binding Mechanism

The following table summarizes the key characteristics of levetiracetam's binding to its target:

Feature Description
Primary Target Synaptic Vesicle Glycoprotein 2A (SV2A) [1] [2] [3].
Target Localization An integral membrane protein found on synaptic vesicles in presynaptic nerve terminals [1] [4] [5].
Binding Specificity Binds selectively to the SV2A isoform, with little to no affinity for the related SV2B and SV2C isoforms [1] [3].
Binding Site Location The putative substrate-binding site within the 12-transmembrane helix core of SV2A, facing the vesicular lumen [3].
Key Structural Insight Binding occurs when SV2A is in an "outward-open" conformation, which is accessible from the vesicle's interior [3].
Functional Correlation A strong correlation exists between the binding affinity of this compound analogues for SV2A and their anticonvulsant potency in animal models [1] [6].

The relationship between this compound, its target SV2A, and the subsequent biological effects can be visualized as follows:

This compound This compound SV2A SV2A This compound->SV2A Binds to Modulated Neurotransmitter Release Modulated Neurotransmitter Release SV2A->Modulated Neurotransmitter Release Regulates Reduced Neuronal Hyperexcitability Reduced Neuronal Hyperexcitability Modulated Neurotransmitter Release->Reduced Neuronal Hyperexcitability Leads to

This compound's pathway of action.

Structural Basis of SV2A and Drug Recognition

Recent breakthroughs in structural biology have provided an atomic-level view of how this compound interacts with SV2A.

  • SV2A as a Major Facilitator Superfamily (MFS) Protein: SV2A belongs to the MFS, a large group of membrane transport proteins [3]. Its structure consists of 12 transmembrane helices (TM1-TM12) arranged in two domains (N- and C-terminal) that form a central cavity [3].
  • The Binding Pocket: this compound and its more potent derivative, brivaracetam, occupy a site within this central cavity. The structure reveals that brivaracetam's higher affinity is due to an additional propyl group that creates more contact points with SV2A compared to this compound [3].
  • Conformational State: The drug-binding site is accessible from the lumen of the synaptic vesicle, characterized by helices TM1 and TM7 being spread apart—a state known as the "outward-open" conformation [3].

Functional Consequences of Binding

While the exact functional mechanism is still under investigation, this compound's binding to SV2A is believed to modulate synaptic communication in several ways:

  • Regulation of Neurotransmitter Release: By binding to SV2A, this compound modulates the protein's role in facilitating vesicle exocytosis and the subsequent release of neurotransmitters [1] [2]. It is thought to suppress neuronal hyperexcitability without affecting normal transmission [2].
  • Interaction with the Calcium Sensor Synaptotagmin: SV2A interacts with synaptotagmin-1, a key calcium sensor on synaptic vesicles [3]. Through this interaction, this compound may influence the calcium sensitivity of the neurotransmitter release process [4].
  • Inhibition of Presynaptic Calcium Channels: Some research indicates that this compound can inhibit N-type voltage-gated calcium channels, reducing calcium influx and thus dampening the excessive neurotransmitter release that can lead to seizures [7].

Key Experimental Evidence and Protocols

The identification of SV2A as the target was confirmed through a combination of experimental approaches, detailed below.

Photoaffinity Labeling Photoaffinity Labeling Identify Binding Protein Identify Binding Protein Photoaffinity Labeling->Identify Binding Protein Molecular weight ~90kDa SV2A Knockout Mice SV2A Knockout Mice No this compound Binding No this compound Binding SV2A Knockout Mice->No this compound Binding Binding site absent Heterologous Expression Heterologous Expression This compound Binds This compound Binds Heterologous Expression->this compound Binds SV2A is sufficient Correlation Analysis Correlation Analysis Affinity correlates with seizure protection Affinity correlates with seizure protection Correlation Analysis->Affinity correlates with seizure protection Validates target

Key experimental approaches for target identification.

Detailed Experimental Methodologies

1. Photaffinity Labeling to Identify the Binding Protein [1]

  • Purpose: To covalently tag and identify the unknown this compound-binding protein in the brain.
  • Protocol:
    • Membrane Preparation: Purify crude synaptosomal (P2) and synaptic vesicle (LP2) fractions from rat brain via differential centrifugation.
    • Incubation with Radioligand: Incubate membranes with [³H]ucb 30889, a tritiated, photoactivatable derivative of this compound.
    • UV Irradiation: Expose the mixture to UV light, causing the azide group on the radioligand to form a covalent bond with the nearby binding protein.
    • Solubilization and Analysis: Solubilize the membranes, run the proteins on SDS-PAGE, and analyze the gel to identify the radiolabeled band (≈90 kDa).

2. Validation via SV2A Knockout (KO) Mice [1]

  • Purpose: To confirm that SV2A is necessary for this compound binding.
  • Protocol:
    • Source Tissues: Prepare brain membranes and purified synaptic vesicles from wild-type (WT) and SV2A knockout (SV2A-/-) mice.
    • Binding Assay: Perform radioligand binding assays using [³H]ucb 30889 on membranes from both groups.
    • Key Outcome: Binding is observed in WT membranes but is absent in SV2A-/- membranes, proving SV2A is essential.

3. Heterologous Expression in Fibroblasts [1]

  • Purpose: To demonstrate that SV2A is sufficient for this compound binding.
  • Protocol:
    • Cloning and Transfection: Clone the human SV2A cDNA into an expression vector (e.g., pd40) and transiently transfect it into COS-7 fibroblasts. Use cells transfected with a control vector (e.g., β-galactosidase) or other SV2 isoforms (SV2B/SV2C) as controls.
    • Binding Assay: Measure the specific binding of [³H]ucb 30889 to the transfected cells.
    • Key Outcome: Significant binding is detected only in cells expressing SV2A, not in controls or cells expressing SV2B/SV2C.

4. Correlation Between Binding and Seizure Protection [1]

  • Purpose: To establish a functional link between SV2A binding and the drug's anticonvulsant effect.
  • Protocol:
    • Affinity Measurement: Determine the half-maximal inhibitory concentration (IC₅₀) of a series of this compound derivatives for binding to SV2A in brain membranes or recombinant systems.
    • Efficacy Testing: Test the same derivatives for their ability to protect against seizures in an animal model of epilepsy (e.g., audiogenic mice).
    • Statistical Analysis: Perform a correlation analysis between the binding affinity (IC₅₀) and the antiseizure potency (e.g., ED₅₀). A strong positive correlation validates SV2A as the therapeutically relevant target.

References

Experimental Evidence from Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

Key animal studies provide evidence for levetiracetam's anti-ictogenic and potential disease-modifying effects.

  • Pilocarpine Model of Mesial Temporal Lobe Epilepsy (MTLE)

    • Objective: To analyze the impact of LEV on the development of epilepsy and associated network changes [1].
    • Protocol: Rats were induced into status epilepticus (SE) with pilocarpine. A treatment group received LEV, and all animals were implanted with electrodes in hippocampal subregions for continuous EEG-video monitoring from day 4 to 14 after SE [1].
    • Key Findings: Only 29% of LEV-treated animals developed spontaneous seizures compared to 100% of controls. Treated animals without seizures also showed significantly lower rates of interictal spikes and pathological high-frequency oscillations in the CA3 and subiculum, suggesting LEV can inhibit the reorganization of neural networks underlying epilepsy [1].
  • Kainate Model of Temporal Lobe Epilepsy

    • Objective: To examine the effects of LEV on spontaneous EEG seizures and aberrant neurogenesis following kainate-induced SE [2].
    • Protocol: this compound treatment was initiated 24 hours after induction of SE and continued for 25 days. The development of spontaneous seizures and the generation of new neurons were assessed 58 days after kainate administration [2].
    • Key Findings: LEV treatment significantly decreased the duration of spontaneous EEG seizures and prevented the SE-induced increase in ectopic granule cells in the dentate hilus by suppressing abnormal neuronal proliferation and migration. This suggests an antiepileptogenic effect may be linked to the suppression of seizure-induced neurogenesis [2].
  • Lithium-Pilocarpine Status Epilepticus Model

    • Objective: To investigate the efficacy of intravenous LEV as a treatment for ongoing status epilepticus [3].
    • Protocol: Rats were treated with intravenous LEV (200-1200 mg/kg) in a single bolus either 10 or 30 minutes after the onset of behavioral SE. Behavioral and EEG responses were recorded, and neuronal injury was assessed via TUNEL staining 24 hours later [3].
    • Key Findings: Doses of 1000 mg/kg or higher resulted in prolonged behavioral seizure attenuation. Animals that responded to LEV showed less neuronal injury in the hippocampus and other limbic structures, demonstrating neuroprotective potential [3].

Integrated Mechanism of Action Pathway

The following diagram integrates this compound's multi-targeted actions into a cohesive pathway that explains its antiepileptic and neuroprotective effects.

levetiracetam_mechanism LEV This compound Microglia Microglia LEV->Microglia Suppresses Antioxidant Enzymes Antioxidant Enzymes LEV->Antioxidant Enzymes Upregulates SV2A SV2A LEV->SV2A Binds to N-type Ca²⁺ N-type Ca²⁺ LEV->N-type Ca²⁺ Inhibits GABAergic System GABAergic System LEV->GABAergic System Modulates Presynaptic Neuron Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron Pro-inflammatory Cytokines Pro-inflammatory Cytokines Microglia->Pro-inflammatory Cytokines Reduces (IL-1β, TNF-α) ROS/MDA ROS/MDA Antioxidant Enzymes->ROS/MDA Reduces (SOD, GPx) Neurotransmitter Release Neurotransmitter Release SV2A->Neurotransmitter Release Modulates Ca²⁺ Influx Ca²⁺ Influx N-type Ca²⁺->Ca²⁺ Influx Reduces Inhibitory Tone Inhibitory Tone GABAergic System->Inhibitory Tone Enhances Neuronal Hyperexcitability Neuronal Hyperexcitability Neurotransmitter Release->Neuronal Hyperexcitability Decreases Ca²⁺ Influx->Neuronal Hyperexcitability Reduces Inhibitory Tone->Neuronal Hyperexcitability Suppresses Seizure Control Seizure Control Neuronal Hyperexcitability->Seizure Control Leads to Neuroprotection Neuroprotection Pro-inflammatory Cytokines->Neuroprotection Contributes to ROS/MDA->Neuroprotection Contributes to

Pharmacokinetic Profile for Research Design

This compound's favorable pharmacokinetic properties make it an attractive candidate for clinical and preclinical research.

Parameter Profile Research Implication
Bioavailability ≈100% [4] [5] [6] Excellent correlation between oral/IV dosing and systemic exposure.
Protein Binding <10% (essentially unbound) [7] [4] [5] Low potential for protein-binding displacement interactions; high free fraction.
Volume of Distribution ~0.5–0.7 L/kg [7] [4] Distributes freely into total body water.
Metabolism Minimal, not hepatic CYP-dependent. Hydrolyzed in blood/tissues to inactive metabolite L057 [7] [5]. Low risk of metabolic drug interactions.
Half-Life (Plasma) 6–8 hours (adults) [7] [4] [5] Supports twice-daily dosing in humans.
CSF/Brain Penetration Rapid and dose-dependent [8] Readily crosses the blood-brain barrier to reach the site of action.

References

Comprehensive Technical Analysis of Levetiracetam's Anti-inflammatory Properties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism Overview

Levetiracetam (LEV), a second-generation antiepileptic drug of the pyrrolidone class, has emerged as a promising multitarget therapeutic agent with significant anti-inflammatory and neuroprotective properties beyond its primary antiseizure indications. LEV exhibits a unique binding profile distinct from traditional anti-inflammatory drugs, primarily interacting with synaptic vesicle protein 2A (SV2A) to modulate neurotransmitter release and suppress neuronal hyperexcitability. [1] [2] The drug's pleiotropic mechanisms involve regulation of calcium homeostasis, GABAergic and glutamatergic systems, and intracellular signaling pathways that collectively contribute to its anti-inflammatory effects. [1] [3] [2] This comprehensive profile positions LEV as a compelling candidate for drug repurposing in various neuroinflammatory conditions, including neurodegenerative diseases, traumatic brain injury, and chemotherapy-induced cognitive impairment. [1] [3] [4]

The anti-inflammatory properties of LEV are particularly valuable given the limitations of conventional anti-inflammatory therapies. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes and carry risks of gastrointestinal and cardiovascular complications, LEV offers a favorable safety profile with minimal drug-drug interactions, making it suitable for vulnerable populations including elderly patients and those with comorbidities. [3] [5] [6] Furthermore, LEV's ability to penetrate the blood-brain barrier efficiently enables direct modulation of central nervous system inflammation, a critical advantage for addressing neuroinflammatory components of neurological disorders. [1] [3] [4]

Molecular Targets and Mechanisms of Action

Primary Molecular Targets
  • SV2A Modulation: LEV's primary mechanism involves selective binding to synaptic vesicle glycoprotein 2A (SV2A), which regulates synaptic vesicle exocytosis and neurotransmitter release. This interaction modulates presynaptic neurotransmitter release, particularly glutamate, reducing excitotoxicity and subsequent neuroinflammatory cascades. Through SV2A binding, LEV normalizes synaptic function in hyperexcitable neurons without suppressing normal neuronal activity, providing a targeted approach to inflammation triggered by neuronal hyperactivity. [1] [3] [2]

  • Ion Channel Regulation: LEV exhibits significant effects on voltage-gated ion channels, particularly through inhibition of N-type calcium channels and specific potassium channels. By modulating calcium influx into neurons, LEV reduces intracellular calcium release from endoplasmic reticulum stores, thereby attenuating calcium-dependent proinflammatory signaling pathways. This regulation of neuronal excitability directly impacts neuroinflammation by decreasing the release of proinflammatory mediators triggered by excessive neuronal activity. [1] [3] [2]

  • GABA and Glutamate Systems: LEV indirectly enhances GABAergic inhibition without direct GABA receptor binding, potentially through increased GABA synthesis or impaired GABA uptake. Additionally, LEV inhibits AMPA-type glutamate receptors in a use-dependent manner, reducing excitotoxic neuronal damage and subsequent inflammatory responses. This dual modulation of major neurotransmitter systems contributes significantly to its anti-inflammatory effects in conditions characterized by excitotoxicity. [1] [2]

Inflammatory Signaling Pathways

G cluster_1 Inflammatory Mediators cluster_0 Anti-inflammatory Actions LEV LEV SV2A SV2A LEV->SV2A Binds To CaChannels CaChannels LEV->CaChannels Inhibits NFkB NFkB LEV->NFkB Inhibits MAPK_JNK MAPK_JNK LEV->MAPK_JNK Suppresses MicroglialActivation MicroglialActivation LEV->MicroglialActivation Reduces CytokineProduction CytokineProduction LEV->CytokineProduction Decreases AntiInflammatory Reduced Neuroinflammation & Neuroprotection LEV->AntiInflammatory Glutamate Glutamate SV2A->Glutamate Modulates Release CaInflux CaInflux CaChannels->CaInflux Reduces NeuronalHyperexcitability NeuronalHyperexcitability Glutamate->NeuronalHyperexcitability Decreases CaInflux->NeuronalHyperexcitability Reduces ProinflammatoryCascades ProinflammatoryCascades NeuronalHyperexcitability->ProinflammatoryCascades Triggers ProinflammatoryCascades->NFkB Activates ProinflammatoryCascades->MAPK_JNK Activates ProinflammatoryCascades->MicroglialActivation Induces NFkB->CytokineProduction Promotes MAPK_JNK->CytokineProduction Stimulates MicroglialActivation->CytokineProduction Enhances TNFa_IL1b_IL6 TNF-α, IL-1β, IL-6 CytokineProduction->TNFa_IL1b_IL6

This compound's impact on inflammatory signaling pathways represents a crucial component of its anti-inflammatory mechanism. The diagram above illustrates how LEV targets multiple points in the neuroinflammatory cascade:

  • NF-κB Pathway Suppression: LEV significantly inhibits the activation and nuclear translocation of nuclear factor kappa B (NF-κB), a master regulator of inflammation. This inhibition occurs in a dose-dependent manner, leading to reduced transcription of proinflammatory genes including TNF-α, IL-1β, and IL-6. [3] [7] [8] This pathway represents a primary mechanism for LEV's broad anti-inflammatory effects across various disease models.

  • MAPK/JNK Signaling Modulation: LEV suppresses the JNK/MAPK/NF-κB pathway in activated microglia, particularly under hyperglycemic conditions. This inhibition prevents the downstream production of inflammatory mediators and reduces microglial activation, a key driver of neuroinflammation in conditions ranging from diabetic neuropathy to neurodegenerative diseases. [3] [7]

  • Microglial Modulation: LEV demonstrates significant effects on microglial activation states, inhibiting the conversion to proinflammatory phenotypes and reducing the release of associated cytokines. This effect was particularly evident in models of epileptogenesis following status epilepticus, where LEV inhibited BV-2 microglia activation, thereby limiting inflammation-associated neurodegeneration. [3] [7]

Quantitative Experimental Evidence

Anti-inflammatory Effects Across Disease Models

Table 1: Documented Anti-Inflammatory Effects of this compound in Preclinical Models

Experimental Model Key Inflammatory Markers Affected Reported Efficacy Proposed Mechanism Reference
Kainic acid-induced seizures ↓ IL-1β, ↓ neuronal damage Significant reduction in neuronal damage SV2A-mediated modulation of neurotransmitter release & cytokine inhibition [3]
Traumatic brain injury Reversed chronic IL-1β elevation Normalization of IL-1β levels Inhibition of proinflammatory signaling pathways [3]
Doxorubicin-induced chemobrain ↓ TNF-α, ↓ NF-κB expression (dose-dependent) Dose-dependent suppression of inflammation Transcriptional regulation of cytokine expression via NF-κB pathway [3]
Streptozotocin-induced diabetic model ↓ TNF-α, ↓ IL-1β, ↓ IL-6, ↑ IL-10 Improved cerebral metabolic profiles Suppression of microglial activation via JNK/MAPK/NF-κB pathway [3] [7]
Pilocarpine-induced status epilepticus Suppressed microglial activation, ↓ TNF-α, ↓ IL-1β Reduced inflammation-associated neurodegeneration Inhibition of microglial activation and cytokine production [3]
Sciatic nerve injury Higher GAP-43 and S-100 reactivity, improved functional index Enhanced neuronal regeneration, particularly in chronic phase Reduced inflammatory cytokines TNF-α, IL-1β, IL-6 [8]
Ischemic stroke ↓ IL-1β, ↓ TNF-α Neuroprotection and functional improvement Modulation of cytokine production and inflammatory transcriptional pathways [3]
Effects on Oxidative Stress Parameters

Table 2: this compound's Impact on Oxidative Stress Markers

Oxidative Stress Parameter Effect of this compound Experimental Context Functional Significance
Reactive Oxygen Species (ROS) Significant reduction Multiple neurodegeneration models Decreased oxidative damage to cellular components
Lipid Peroxidation (MDA levels) Decreased CNS injury models Reduced membrane damage and improved neuronal integrity
Antioxidant Enzymes (SOD, GPx) Increased activity Chemotherapy-induced cognitive impairment Enhanced endogenous antioxidant defense systems
Glutathione Levels Restoration Diabetic neuropathy models Improved cellular redox balance and detoxification capacity

The quantitative data from experimental studies consistently demonstrates LEV's ability to modulate key inflammatory mediators across diverse pathological conditions. The dose-dependent efficacy observed in multiple studies, particularly for NF-κB suppression, suggests a specific receptor-mediated mechanism rather than non-specific effects. [3] The temporal pattern of anti-inflammatory action varies by model, with some studies showing rapid effects on cytokine production while others demonstrate progressive improvement over extended treatment periods, particularly in chronic injury models. [3] [8]

Experimental Protocols and Methodologies

In Vivo Assessment Protocols
  • Sciatic Nerve Injury Model: The functional recovery following LEV administration can be quantitatively assessed using the Sciatic Functional Index (SFI) in rodent models. The protocol involves: (1) inducing sciatic nerve compression for 60 seconds using a 2mm wide clamp; (2) administering LEV intraperitoneally at 50 mg/kg/day; (3) performing serial SFI assessments on days 7, 14, 21, and 28 post-injury; (4) calculating SFI using the formula: SFI = -[38.3 × (EPL - NPL)/NPL] + [109.5 × (ETS - NTS)/NTS] + [13.3 × (EIT - NIT)/NIT] - 8.8 where E represents experimental and N represents normal contralateral limbs, PL represents print length, TS represents toe spread, and IT represents intermediate toe spread; (5) histological and immunohistochemical analysis for regeneration markers (GAP-43, S-100) at endpoint. [8]

  • Cytokine Modulation Studies: Evaluation of LEV's effects on neuroinflammatory markers requires specific protocols: (1) appropriate disease model induction (e.g., pilocarpine for status epilepticus, kainic acid for seizures, doxorubicin for chemobrain); (2) LEV administration across a dose range (typically 50-100 mg/kg/day) with appropriate vehicle controls; (3) tissue collection at predetermined timepoints with careful preservation of protein and RNA integrity; (4) quantitative analysis of cytokine levels (TNF-α, IL-1β, IL-6, IL-10) via ELISA or multiplex immunoassays; (5) assessment of inflammatory pathway activation through Western blot analysis of NF-κB, MAPK/JNK, and related signaling molecules; (6) immunohistochemical evaluation of microglial activation markers (Iba1) and astrocytic response (GFAP). [3] [7] [8]

In Vitro Mechanistic Studies
  • Microglial Activation Assays: To investigate LEV's direct effects on microglial inflammatory responses, the following protocol is recommended: (1) culture BV-2 microglial cells or primary microglia; (2) pre-treat with LEV across a concentration range (0.1-10 mM) for 2 hours; (3) stimulate with LPS (100 ng/ml) or appropriate inflammogen for 6-24 hours; (4) measure cytokine secretion in supernatants via ELISA; (5) analyze inflammatory signaling pathway activation through Western blot for NF-κB p65, IκB degradation, and MAPK phosphorylation; (6) assess nuclear translocation of NF-κB via immunocytochemistry; (7) evaluate reactive oxygen species production using DCFDA or similar probes; (8) examine phagocytic activity using fluorescent beads or zymosan particles. [3] [7]

  • Synaptic Function Studies: To elucidate LEV's effects on neurotransmitter release and its connection to inflammatory processes: (1) prepare synaptosomal fractions or neuronal cultures; (2) measure glutamate and GABA release under depolarizing conditions with and without LEV treatment; (3) assess calcium influx using fluorescent indicators (Fura-2, Fluo-4); (4) evaluate synaptic vesicle pooling and trafficking using FM dyes; (5) investigate SV2A involvement through knockdown or overexpression approaches; (6) examine the relationship between neuronal activity and inflammatory mediator release from glial cells in co-culture systems. [1] [2]

Research Gaps and Future Directions

Despite compelling preclinical evidence for LEV's anti-inflammatory properties, several critical research gaps remain unresolved. The translational challenges from animal models to human applications are significant, as most current evidence derives from acute injury models rather than chronic neurodegenerative conditions that more accurately reflect human disease progression. [3] [4] Additionally, the duality of LEV's cognitive effects presents a paradox - while many studies demonstrate cognitive improvement through reduced inflammation and neuroprotection, some clinical reports note cognitive side effects including irritability and memory complaints in epilepsy patients, highlighting the need for better understanding of dose-response relationships and individual susceptibility factors. [3] [4]

Future research should prioritize several key areas: (1) Well-designed clinical trials specifically investigating LEV's anti-inflammatory effects in non-epileptic conditions characterized by chronic neuroinflammation, such as Alzheimer's disease, Parkinson's disease, and chemotherapy-related cognitive impairment; [3] [4] (2) Biomarker development to identify patient populations most likely to benefit from LEV's anti-inflammatory properties, potentially focusing on inflammatory signatures in CSF or serum; (3) Dose optimization studies to establish anti-inflammatory dosing regimens that may differ from antiseizure protocols; (4) Combination therapy approaches exploring potential synergistic effects of LEV with established anti-inflammatory agents or disease-modifying therapies; (5) Long-term safety and efficacy data specifically regarding the anti-inflammatory applications in diverse patient populations. [3] [4]

The mechanistic relationship between LEV's effects on synaptic function through SV2A binding and its anti-inflammatory actions represents a particularly intriguing area for future investigation. Understanding whether these activities represent independent or interconnected mechanisms will be crucial for optimizing LEV's therapeutic application for inflammatory conditions and potentially informing the development of more targeted anti-inflammatory interventions with improved safety profiles. [1] [3] [2]

Conclusion

References

levetiracetam effect on GABAergic and glutamatergic systems

Author: Smolecule Technical Support Team. Date: February 2026

GABAergic System Effects

Levetiracetam's impact on the GABAergic system is primarily indirect and restorative.

  • Receptor Stabilization: During lithium-pilocarpine-induced seizures in rats, the density of GABAA receptors significantly decreases. Pre-treatment with LEV maintains the number of these receptors at control levels, suggesting a protective effect on inhibitory neurotransmission during hyperexcitability [1].
  • Synaptic Vesicle Modulation: Since SV2A is present in both GABAergic and glutamatergic terminals, LEV's binding to SV2A is thought to help balance excitatory and inhibitory signals in the hippocampus. This modulation is not direct but is linked to its action on SV2A and calcium channels [2].

Glutamatergic System Effects

This compound directly and indirectly dampens excitatory glutamatergic signaling.

  • AMPA Receptor Inhibition: LEV acts as a negative allosteric modulator of AMPA-type glutamate receptors [3] [4]. This reduces fast excitatory synaptic transmission, contributing to its anti-seizure and potentially neuroprotective effects.
  • Presynaptic Glutamate Release Reduction: By binding to SV2A and inhibiting N-type calcium channels, LEV limits calcium-dependent vesicle release [5] [3]. This suppresses the excessive release of glutamate that can lead to neuronal hyperexcitability and excitotoxicity.

The diagram below integrates these mechanisms into a cohesive signaling pathway.

G LEV This compound (LEV) SV2A Binds to SV2A (Synaptic Vesicle Glycoprotein) LEV->SV2A N_Channel Inhibits N-type Ca²⁺ Channels LEV->N_Channel AMPA Negatively Modulates AMPA Receptors LEV->AMPA Vesicle Modulates Synaptic Vesicle Function SV2A->Vesicle N_Channel->Vesicle Reduces Ca²⁺ Influx Network Suppressed Neuronal Hyperexcitability AMPA->Network Reduces Excitation Glutamate Reduced Glutamate Release Vesicle->Glutamate GABA Stabilized GABAergic Transmission Vesicle->GABA Indirect Effect Glutamate->Network GABA->Network Enhances Inhibition

Experimental Protocols for Key Findings

For researchers aiming to replicate or build upon these findings, here are methodologies from key studies.

Study Focus Experimental Model Treatment Protocol Key Assessment Methods
Receptor Density (GABA & Glutamate) [1] Lithium-pilocarpine seizure model in rats LEV (600 mg/kg, i.p.) 40 min before pilocarpine Ex vivo radioligand binding with [³H]-SR 95531 (GABAA), ³Hbaclofen (GABAB), ³НMK-801 (NMDA), [³H]LY 354740 (mGluR).
Microglial & Astrocytic Changes [4] Kainic acid (KA) rat model of TLE 3 weeks of oral LEV treatment after latent period Triple fluorescent immunolabeling and cell counting in hippocampus, amygdala, piriform cortex; continuous video monitoring for seizures.
Anti-ictogenic Effects & HFOs [6] Pilocarpine rat model of MTLE Subcutaneous osmotic pump delivering 300 mg/kg/day LEV for 2 weeks, starting post-SE. Continuous 24/7 EEG-video monitoring (days 4-14 post-SE); manual seizure detection; analysis of interictal spike rates and high-frequency oscillations (HFOs).

Research Implications and Future Directions

The multifaceted mechanism of LEV positions it as a promising candidate for drug repurposing beyond epilepsy [5] [3]. Key implications include:

  • Neuroprotection: Its antioxidant and anti-inflammatory properties, coupled with the ability to reduce excitotoxicity, make LEV a candidate for investigating cognitive impairment in conditions like chemotherapy-related decline and Alzheimer's disease [5].
  • Cellular-Level Differences: Comparative studies with its analogue brivaracetam (BRV) reveal that despite sharing the SV2A target, their effects can diverge significantly. For example, BRV was found to increase microglial density in epileptic rats, whereas LEV did not, highlighting that higher SV2A affinity does not necessarily translate to superior or identical effects in all contexts [4].

Important Considerations and Limitations

When interpreting the data or designing experiments, it is critical to consider the following:

  • Indirect GABAergic Effects: LEV has no known direct agonist or antagonist action on GABA receptors. Its effects on GABAergic signaling are likely secondary to SV2A binding and modulation of presynaptic vesicle function [3] [2].
  • Context-Dependent Efficacy: The anti-inflammatory and neuroprotective effects of LEV are not universally observed. Some chronic neurodegeneration models report no significant benefit, suggesting its efficacy is highly dependent on the specific pathophysiological context [5].
  • Seizure Aggravation Risk: Although a first-line treatment, LEV can paradoxically aggravate seizures in a small subset of patients across different epilepsy types and etiologies. The risk factors for this compound-Induced Seizure Aggravation (LISA) are not yet well-delineated and warrant further study [7].

References

Genetic Polymorphisms and Levetiracetam Response: A Comprehensive Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Genetic Associations

Levetiracetam (LEV) is a widely prescribed antiseizure medication with a unique mechanism of action primarily through binding to the synaptic vesicle protein SV2A. Despite its broad efficacy, significant interindividual variability exists in both therapeutic response and adverse effects, with approximately 20-30% of patients exhibiting poor response or intolerable psychiatric side effects. This variability has prompted extensive pharmacogenomic investigations to identify genetic factors influencing LEV outcomes. Research to date has revealed that LEV response involves a complex interplay of multiple genetic factors spanning genes involved in synaptic function, neurotransmitter systems, drug transport, and neuronal signaling pathways.

The current genetic understanding of LEV response encompasses several key associations: First, variations in presynaptic genes (SPNS3, HDC, MDGA2, NSG1, RASGEF1C) have been collectively associated with prediction of clinical response with approximately 91% accuracy. Second, synaptic neurotransmission pathways, particularly those involving glutamatergic signaling (PRKCB, DLG2), appear significantly associated with response variability. Third, polygenic risk for schizophrenia has been identified as a risk factor for LEV-associated psychotic reactions, suggesting shared genetic architecture between idiopathic psychiatric conditions and drug-induced adverse effects. Finally, polymorphisms in drug transporter genes (particularly ABCB1) have been associated with LEV serum concentrations and treatment resistance, though findings vary across ethnic populations [1] [2] [3].

Research Methodologies and Study Designs

Cohort Selection and Phenotyping Strategies

Research in LEV pharmacogenomics has employed diverse methodological approaches with careful attention to cohort selection and phenotyping. Studies typically utilize case-control designs with extreme phenotype sampling to enhance statistical power. The definition of "cases" varies by research focus: for efficacy studies, drug-resistant patients are typically defined as those whose treatment with appropriately prescribed LEV at maximal tolerated doses failed to achieve seizure freedom after 12 months, while drug-responsive controls remain seizure-free for at least one year. For adverse effect studies, cases are defined using strict temporal criteria (symptoms occurring within 6 months of LEV initiation, improving after dose reduction/withdrawal, and not attributable to other causes) with specific behavioral (agitation, aggression, irritability) or psychotic (hallucinations, delusions, psychomotor disturbances) phenotypes [4] [2].

  • Multi-center collaborations: Large consortia like EpiPGX have assembled cohorts from 10+ sites across Europe, Australia, and the United States to achieve sufficient sample sizes.
  • Ancestry considerations: Most studies to date have focused on European ancestry populations to minimize population stratification confounding, though recent studies in Chinese Uygur and Saudi populations have expanded ethnic representation.
  • Tissue-based approaches: Some investigations have utilized hippocampal tissue from epilepsy surgery patients, enabling direct analysis of brain transcriptomic signatures associated with LEV response [2] [3] [5].
Genomic Technologies and Analytical Approaches

Advanced genomic technologies have been applied to unravel the genetic architecture of LEV response, with approaches evolving from candidate gene studies to comprehensive genome-wide analyses:

Table 1: Genomic Technologies in LEV Pharmacogenomics Research

Technology Applications Key Findings
Whole Genome Sequencing Identification of common and rare variants associated with LEV response Common polymorphisms in SPNS3, HDC, MDGA2, NSG1, RASGEF1C predicting response with ~91% accuracy [1]
Genome-Wide Association Studies (GWAS) Univariate analysis of common variants (MAF>5%) No individual SNPs reached genome-wide significance; polygenic architecture suggested [2]
Exome Sequencing Rare variant burden analysis No significant enrichment of rare variants in schizophrenia-associated genes or SV2A in LEV-induced psychosis [2]
Transcriptomic Analysis Genome-wide expression arrays in hippocampal tissue Abundant synapse-associated mRNA signatures in LEV a priori non-responders [5]
Polygenic Risk Scoring Assessment of cumulative common variant burden Significant association between schizophrenia PRS and LEV-induced psychotic reactions [2]

Analytical frameworks have correspondingly advanced to include gene-based and pathway-based analyses that aggregate signals across multiple variants, addressing the challenge of polygenic inheritance where individual variants exert small effects. For rare variant analysis, burden tests examine the cumulative frequency of rare variations within specific genes or pathways. Functional validation through luciferase reporter assays has provided mechanistic insights, as demonstrated for the PIGP promoter SNP rs9305614, which showed significantly stronger activation by the LBP-1 transcription factor in LEV non-responders [5] [6].

Genetic Variants Associated with LEV Efficacy

Synaptic Genes and Neurotransmission Pathways

Whole genome sequencing studies have identified several key genes harboring polymorphisms associated with LEV efficacy, with most playing roles in synaptic function and neurotransmitter release:

Table 2: Key Genes Associated with LEV Efficacy and Their Functions

Gene Function Polymorphism Type Association with LEV Response
SPNS3 Atypical solute carrier transporter homologous to SV2A Common variants (MAF>5%) Part of a 5-gene set predicting clinical response with ~91% accuracy [1]
NSG1 Involved in synaptic neurotransmission and modulator of synaptic development Common and rare variants Associated in both common variant and targeted analyses [1] [4]
MDGA2 Synaptic adhesion molecule regulating GABAergic and glutamatergic synapse development Common variants (MAF>5%) Part of predictive gene set; implicated in synaptic balance [1]
RASGEF1C Synaptic function and neuronal connectivity Common variants (MAF>5%) Component of predictive gene set [1]
PRKCB Protein kinase C involved in glutamatergic neurotransmission Rare and low-frequency variants (MAF<5%) Identified through gene-based analysis [1]
DLG2 Scaffolding protein at excitatory synapses, regulates synaptic plasticity Rare and low-frequency variants Associated in gene-based and targeted analyses [1]

Gene-based and pathway-based analyses of rare and low-frequency variants (MAF<5%) have revealed additional associations with LEV response. These include genes involved in axon guidance and neural circuit formation (FILIP1, SEMA6D), as well as pathways with established roles in synaptic neurotransmission, such as WNT5A-dependent internalization of FZD4 and disinhibition of SNARE formation. The WNT signaling pathway, in particular, represents a promising area for further investigation given its role in synaptic development and function, with the PIGP gene (involved in Wnt signaling) showing both expression differences and promoter polymorphisms in LEV non-responders [1] [5].

Drug Transporter Polymorphisms

Polymorphisms in the ABCB1 gene, encoding the drug efflux transporter P-glycoprotein, have been extensively studied for their potential role in LEV pharmacokinetics and treatment resistance. While findings have been somewhat inconsistent across studies and populations, recent evidence suggests these polymorphisms may influence LEV serum concentrations:

  • ABCB1 C3435T: The TT genotype has been associated with significantly higher LEV serum concentrations and concentration-to-dose ratios in Uygur Chinese children, suggesting reduced P-gp efflux activity and enhanced drug availability [3].
  • ABCB1 G2677T/A: The GT, TT, GA, and AT genotypes similarly correlated with elevated LEV levels compared to GG carriers, supporting a role for this polymorphism in LEV disposition [3].
  • Ethnic variability: A study in Saudi epileptic pediatric patients found that good responders were significantly more likely to carry the TT genotypes at both rs1045642 (C3435T) and rs2032582 (G2677T/A) compared to poor responders, with the T-G-C haplotype exclusively present in poor responders [7].

The association between ABCB1 polymorphisms and LEV response exemplifies the importance of ethnic considerations in pharmacogenomics, as allele frequencies and their functional consequences can vary substantially across populations. Additionally, these findings support the pharmacokinetic hypothesis of drug resistance in epilepsy, which proposes that overexpression or enhanced activity of drug efflux transporters at the blood-brain barrier limits ASM access to brain targets [3] [7].

Genetic Factors in LEV Adverse Effects

Psychiatric and Behavioral Adverse Reactions

A significant concern in LEV therapy is the development of psychiatric adverse effects, which occur in 10-20% of patients and include behavioral disturbances (irritability, aggression) in approximately 10-20% and psychotic reactions in about 1%. Genetic studies have revealed two primary mechanisms underlying these adverse effects: dopaminergic pathway polymorphisms that predispose to behavioral symptoms, and polygenic risk for psychiatric disorders that increases susceptibility to more severe psychotic reactions [2] [8].

The dopaminergic hypothesis of LEV-induced behavioral adverse effects is supported by candidate gene studies focusing on polymorphisms in genes regulating dopamine availability and signaling:

  • DBH rs1611115: This polymorphism in the dopamine β-hydroxylase gene, which converts dopamine to norepinephrine, has been associated with increased risk for LEV-induced irritability and aggression, with variants linked to decreased dopaminergic activity particularly implicated [8].
  • COMT rs4680: The catechol-O-methyltransferase gene contains a functional polymorphism (Val158Met) that affects dopamine degradation rate, with the Met allele associated with reduced enzyme activity and higher synaptic dopamine levels, potentially modifying risk for behavioral adverse effects [8].
  • ANKK1/DRD2 rs1800497: Also known as the Taq1A polymorphism, this variant near the dopamine D2 receptor gene showed the strongest association in meta-analysis, with the A1 allele linked to reduced D2 receptor density and increased risk for psychiatric side effects of LEV [8].

These findings collectively suggest that genetic variation affecting dopaminergic tone and signaling efficiency may predispose patients to develop behavioral adverse effects when exposed to LEV, possibly through disruption of frontostriatal circuits involved in impulse control and emotional regulation.

Polygenic Risk for Psychiatric Adverse Effects

For more severe psychotic reactions to LEV, research has revealed a different genetic architecture characterized by polygenic risk rather than single-gene effects. Genome-wide association studies failed to identify individual common variants meeting genome-wide significance thresholds for LEV-induced psychotic reactions, suggesting a highly polygenic architecture without major effect loci. However, when common variant effects were aggregated into polygenic risk scores (PRS), cases of LEV-associated psychotic reaction showed significantly increased PRS for schizophrenia compared to controls. This association was specific to psychotic reactions rather than broader behavioral adverse effects, suggesting some phenotypic specificity in the genetic relationship [2] [9].

The rare variant burden analysis in genes associated with schizophrenia (SLC6A1, SETD1A, and BRM12) or in LEV's molecular target SV2A revealed no significant enrichment in cases of LEV-induced psychosis compared to controls. This indicates that rare variants with large effect sizes in these particular genes do not contribute substantially to this adverse drug reaction, though larger sample sizes are needed to definitively exclude modest rare variant contributions [2].

Molecular Pathways and Research Workflows

Key Pathways in LEV Response and Resistance

The molecular mechanisms of LEV response and resistance involve multiple interconnected pathways centered on synaptic function and neuronal excitability. The diagram below illustrates the key pathways and their interactions:

levetiracetam_pathways LEV This compound SV2A SV2A Binding LEV->SV2A NeurotransmitterRelease Modulation of Neurotransmitter Release SV2A->NeurotransmitterRelease Glutamatergic Glutamatergic Transmission NeurotransmitterRelease->Glutamatergic Reduces GABAergic GABAergic Transmission NeurotransmitterRelease->GABAergic Enhances NeuronalExcitability Neuronal Excitability Glutamatergic->NeuronalExcitability GABAergic->NeuronalExcitability Reduces WntSignaling Wnt Signaling Pathway SynapticPlasticity Synaptic Plasticity & Gene Expression WntSignaling->SynapticPlasticity SynapticPlasticity->SV2A Expression SeizureControl Seizure Control NeuronalExcitability->SeizureControl

Figure 1: Molecular Pathways in LEV Response and Resistance. LEV binds to SV2A, modulating neurotransmitter release and influencing the balance between glutamatergic and GABAergic transmission. Additional pathways like Wnt signaling may affect synaptic plasticity and SV2A expression, collectively determining neuronal excitability and seizure control.

The presynaptic mechanisms depicted in Figure 1 represent LEV's primary site of action, with SV2A binding modulating synaptic vesicle exocytosis and subsequently influencing the excitation-inhibition balance through effects on both glutamate and GABA release. The Wnt signaling pathway, identified through transcriptomic analyses of hippocampal tissue from LEV non-responders, may represent a compensatory mechanism in pharmacoresistant patients, potentially through epigenetic modifications that alter the expression of synaptic proteins including SV2A [5] [6].

Research Workflow for LEV Pharmacogenomics

A systematic approach to investigating the genetic basis of LEV response involves multiple methodological stages from cohort assembly to functional validation:

research_workflow cluster_1 Analysis Approaches Cohort Cohort Assembly & Phenotyping Stratification Extreme Phenotype Stratification Cohort->Stratification Genotyping Genotyping & Sequencing Stratification->Genotyping Analysis Genetic Analysis Genotyping->Analysis GWAS GWAS: Common Variants Analysis->GWAS PRS Polygenic Risk Scoring Analysis->PRS RareVar Rare Variant Burden Analysis Analysis->RareVar Transcriptomic Transcriptomic & Pathway Analysis Analysis->Transcriptomic Validation Functional Validation GWAS->Validation PRS->Validation RareVar->Validation Transcriptomic->Validation

Figure 2: Research Workflow for LEV Pharmacogenomics Studies. The process begins with careful cohort assembly and extreme phenotype stratification, followed by comprehensive genotyping/sequencing. Multiple analysis approaches are applied in parallel to capture different aspects of genetic contribution, with promising leads advanced to functional validation.

This integrated workflow highlights the importance of complementary approaches to capture the full spectrum of genetic influences on LEV response, from common variants with small effects identified through GWAS and PRS to rare variants with larger effects detected through burden testing, and functional insights gained through transcriptomic and pathway analyses. The functional validation stage typically involves in vitro approaches (e.g., luciferase reporter assays for promoter variants), in vivo models, or mechanistic studies of identified pathways [1] [2] [5].

Clinical Translation and Future Directions

The translation of pharmacogenomic findings for LEV into clinical practice remains at an early stage, though several promising avenues are emerging. Currently, no genetic markers have achieved sufficient validation for routine clinical use in predicting LEV response or adverse effects, but research progress suggests several potential applications in personalized epilepsy treatment.

For clinical implementation, the strongest evidence currently supports the potential use of:

  • Polygenic risk scores for schizophrenia as a means to identify patients at elevated risk for LEV-induced psychotic reactions, particularly in high-risk populations where alternative ASMs might be considered.
  • Dopaminergic pathway polymorphisms as part of risk assessment for behavioral adverse effects, especially in patients with pre-existing behavioral vulnerabilities or history of adverse psychiatric responses to ASMs.
  • ABCB1 genotyping in specific ethnic populations where validated associations with LEV pharmacokinetics exist, potentially guiding dose adjustments to optimize therapeutic drug concentrations.

The predictive performance of current genetic markers remains insufficient for standalone clinical decision-making. The combination of common polymorphisms in SPNS3, HDC, MDGA2, NSG1 and RASGEF1C achieved approximately 91% predictive accuracy for LEV response in one study (~94% positive predictive value, ~85% negative predictive value), suggesting potential for multi-gene prediction panels once validated in independent cohorts [4].

Significant research gaps remain to be addressed, including the need for larger, diverse cohorts to enhance statistical power for identifying variants with small effect sizes, the inclusion of non-European populations to ensure generalizability across ethnic groups, and functional studies to elucidate the biological mechanisms underlying statistical associations. Additionally, the integration of genetic data with clinical factors (e.g., epilepsy type, concomitant medications, comorbidities) will be essential for developing comprehensive prediction models that maximize clinical utility.

References

Application Notes and Protocol: HPLC-UV Method for Determination of Levetiracetam in Human Serum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Levetiracetam (LEV), a broad-spectrum antiseizure medication, is increasingly used as a first-line treatment for various seizure types due to its favorable pharmacokinetic profile, minimal drug-drug interactions, and high bioavailability [1]. Despite its predictable pharmacokinetics, Therapeutic Drug Monitoring (TDM) is clinically indicated in specific populations such as pediatric and elderly patients, pregnant women, individuals with renal impairment, and in cases of suspected poor compliance or drug-drug interactions [2] [3]. The generally accepted therapeutic range for this compound is 5–41 μg/mL, with some sources suggesting a narrower range of 12–46 μg/mL [2] [3] [4].

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) represents a cost-effective, reliable, and widely accessible analytical technique for routine TDM of LEV, especially in resource-limited settings where sophisticated equipment like LC-MS/MS may not be available [2] [4]. This document outlines a detailed, validated protocol for the quantification of this compound in human serum using HPLC-UV, supporting its application in clinical drug monitoring and pharmacokinetic studies.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (purity ≥ 98%)
  • Internal Standard (IS): Theophylline or Caffeine (HPLC grade)
  • HPLC-grade solvents: Acetonitrile, Methanol, Water
  • Potassium dihydrogen phosphate (for buffer preparation)
  • Dimethyl sulfoxide (DMSO) or other extraction solvents
  • Blank human serum for preparation of calibration standards and quality control samples
Instrumentation and Chromatographic Conditions

The following table summarizes the core chromatographic conditions as reported in multiple validated methods:

Table 1: Chromatographic Conditions for HPLC-UV Analysis of this compound

Parameter Method 1 [2] Method 2 [3] Method 3 [4]
Column C18 (Reverse Phase) C18 (Reverse Phase) Symmetry C18 (150 x 3.0 mm, 3.5 μm)
Mobile Phase KH₂PO₄ Buffer : ACN Water : ACN (90:10, v/v) KH₂PO₄ Buffer (10 mM, pH 4.6) : ACN (93:7, v/v)
Flow Rate 1.2 mL/min 1.0 mL/min 0.5 mL/min
Detection Wavelength 205 nm 192 nm 192 nm
Column Temperature 40°C Room Temperature Ambient
Injection Volume 10 μL 40 μL 20 μL
Run Time 15 min 15 min 9 min
Internal Standard Theophylline Caffeine Not specified
Experimental Workflow

The overall experimental procedure, from sample preparation to data analysis, is depicted below:

G Start Start Sample Preparation A Pipette 200 µL serum sample Start->A B Add Internal Standard (10 µL Theophylline) A->B C Add Extraction Solvent (200 µL DMSO) B->C D Vortex Mix (30 sec) C->D E Centrifuge (12,000 rpm, 10 min, 21°C) D->E F Collect Supernatant E->F G Inject into HPLC-UV System F->G H Chromatographic Separation (Per Table 1 Conditions) G->H I Data Acquisition & Analysis H->I End Report this compound Concentration I->End

Method Validation

The method should be validated according to international guidelines, such as the ICH Q2(R1) or FDA/EMA bioanalytical method validation guidelines [2] [3]. Key validation parameters and typical acceptance criteria are summarized below:

Table 2: Method Validation Parameters and Results

Validation Parameter Experimental Procedure Acceptance Criteria & Typical Results
Specificity/Selectivity Analyze blank serum from at least 6 different sources. No interference at retention times of LEV and IS. No significant interference (>20% of LLOQ for analyte, >5% for IS) from endogenous compounds [4].
Linearity Analyze minimum of 6 non-zero calibration standards, processed in triplicate. Correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% of nominal value [2] [5].
Precision & Accuracy Analyze QC samples (LQC, MQC, HQC) in replicates (n=5) within a run (intra-day) and over 3 different days (inter-day). Precision (RSD%): ≤15% (≤20% for LLOQ). Accuracy (% Bias): ±15% (±20% for LLOQ) [3] [4].
Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ) LOD = 3.3σ/S; LLOQ = 10σ/S, where σ is SD of blank response and S is slope of calibration curve. LOD: ~0.19 μg/mL [4]. LLOQ: 3-5 μg/mL with precision ≤20% and accuracy 80-120% [3].
Extraction Recovery Compare peak areas of extracted QC samples with post-extraction spiked samples at same concentrations. Consistent and high recovery. Not necessarily 100%, but should be precise [3].
Robustness Deliberate, small variations in flow rate (±0.1 mL/min), mobile phase ratio (±2%), column temperature (±2°C), wavelength (±2 nm). Method retains reliability and system suitability criteria are met [2].
Stability Evaluate QC samples after short-term (room temp), long-term (-80°C), and freeze-thaw cycles. Concentration within ±15% of nominal value [3].

The following diagram illustrates the logical sequence and interrelationships of the key validation experiments:

G A 1. Specificity B 2. Linearity & Range A->B C 3. LOD & LLOQ B->C D 4. Precision & Accuracy C->D E 5. Recovery D->E F 6. Robustness & Stability E->F Val Method Validated F->Val

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of LEV reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol or water. Store at -20°C.
  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in methanol or water to cover the desired calibration range (e.g., 5–80 μg/mL).
  • Internal Standard Solution (e.g., Theophylline, 1 mg/mL): Prepare similarly to the LEV stock solution.
Sample Preparation (Liquid-Liquid Extraction)

This is a critical step for clean samples and a long column life.

  • Pipette 200 μL of patient serum, calibration standard, or QC sample into a microcentrifuge tube.
  • Add 10 μL of the internal standard working solution.
  • Add 200 μL of DMSO as the extracting solvent.
  • Vortex mix vigorously for 30 seconds to ensure complete protein precipitation and drug extraction.
  • Centrifuge at 12,000 rpm (or ~20,000 g) for 10 minutes at room temperature.
  • Carefully transfer the clear supernatant into an HPLC vial for injection [2] [6].

Alternative: Protein Precipitation [3] [4] For a simpler preparation, add 300 μL of plasma with 50 μL of IS, then mix with 3 mL of acetonitrile. Vortex and centrifuge. Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen or in a vacuum concentrator. Reconstitute the dry residue with 350 μL of mobile phase before injection.

HPLC-UV Analysis and Data Calculation
  • Set up the HPLC system according to the chosen conditions from Table 1. Allow the system to stabilize and achieve a stable baseline.
  • Inject the reconstituted samples (10-40 μL as per method) into the chromatograph.
  • A representative chromatogram should show clear baseline separation of LEV and the IS from any endogenous serum components.
  • Data Analysis:
    • Plot the peak area ratio (LEV / IS) against the nominal concentration of the calibration standards.
    • Perform linear regression analysis to obtain the calibration curve: y = mx + c.
    • Use the resulting equation to calculate the concentration of LEV in unknown patient samples by interpolating the measured peak area ratio.

Applications in Clinical Research and Drug Development

The validated HPLC-UV method for this compound has significant applications:

  • Therapeutic Drug Monitoring (TDM): A study of 1383 patients demonstrated the clinical utility of this method. It was found that 82.47% of patients with serum levels within the therapeutic range (5–41 μg/mL) achieved good seizure control, while 58.62% of patients with sub-therapeutic levels experienced increased seizure frequency, highlighting the importance of TDM [2].
  • Assessment of Compliance and Drug Interactions: The same study identified poor compliance in 112 patients and noted that co-medication with sodium valproate, phenytoin, and carbamazepine could affect LEV levels, enabling clinicians to make informed dose adjustments [2].
  • Pharmacokinetic Studies: The method is suitable for estimating key pharmacokinetic parameters (C~max~, T~max~, AUC, t~1/2~) in patients, supporting bioequivalence and drug development studies [4].

Troubleshooting and Best Practices

  • Poor Peak Shape: Ensure the mobile phase is freshly prepared and properly degassed. Check column performance. Conditioning the column with the mobile phase is crucial.
  • Low Recovery: Verify the extraction solvent ratio and vortexing time. Ensure the pH is controlled if necessary.
  • Noisy Baseline/Signal Drift: Use high-quality HPLC-grade solvents. Purge the HPLC system thoroughly. Check the UV lamp age and energy.
  • Retention Time Shift: Maintain a constant column temperature and a precise, pulse-free flow rate.

Conclusion

The HPLC-UV method described provides a robust, precise, and accurate framework for quantifying this compound in human serum. Its validation in accordance with international guidelines ensures the reliability of data for clinical decision-making in TDM and for use in pharmacokinetic research. The method is particularly valuable for its cost-effectiveness and accessibility, making it a practical choice for routine application in clinical laboratories.

References

Comprehensive Application Notes and Protocols for Therapeutic Drug Monitoring of Levetiracetam

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Levetiracetam and Therapeutic Drug Monitoring

This compound is a broad-spectrum antiepileptic drug (AED) with a unique mechanism of action that involves binding to synaptic vesicle protein 2A (SV2A), modulating synaptic neurotransmitter release. Unlike traditional AEDs, it exhibits minimal protein binding (<10%), linear pharmacokinetics, and negligible hepatic metabolism via cytochrome P450 enzymes, making it favorable for patients on multiple medications. Despite its relatively wide therapeutic window (10-40 μg/mL) and predictable pharmacokinetics in healthy individuals, significant inter-individual variability in drug concentrations has been observed across diverse patient populations, necessitating therapeutic drug monitoring (TDM) in specific clinical scenarios.

Therapeutic drug monitoring of this compound is particularly valuable in special populations where pharmacokinetic alterations are anticipated, including pediatric and geriatric patients, pregnant women, individuals with renal impairment, and patients receiving concomitant enzyme-inducing drugs. Research demonstrates that approximately 30-40% of patients may exhibit subtherapeutic this compound concentrations, while 10-12% show supratherapeutic levels, emphasizing the importance of concentration-guided dosing. Clinical studies have established a correlation between serum concentrations and both efficacy and toxicity, with one comprehensive investigation documenting improved seizure control in 82.5% of patients whose levels were within the therapeutic range compared to only 58.6% with subtherapeutic concentrations.

Analytical Methods for this compound Quantification

Method Selection and Validation Parameters

Accurate quantification of this compound in biological matrices requires precise, sensitive, and specific analytical methods. The most commonly employed techniques include high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). When developing and validating these methods, several key parameters must be addressed according to international guidelines such as the International Conference on Harmonisation (ICH) Q2(R1). Specificity ensures no interference from endogenous compounds or concomitant medications, while linearity confirms the method's ability to obtain test results proportional to analyte concentration within a specified range (typically 2.5-80 μg/mL for this compound). Precision (both intra-day and inter-day) should demonstrate relative standard deviation (%RSD) values ≤15%, and accuracy should yield percent recovery values within 85-115% of the true value. Additionally, methods must establish the limit of detection (LOD) and limit of quantification (LOQ), with robustness testing evaluating method reliability under slight variations in experimental conditions.

HPLC-UV Method Protocol

The HPLC-UV method represents a cost-effective and widely accessible approach for this compound TDM, particularly suitable for resource-limited settings. The following protocol has been successfully validated according to ICH guidelines:

  • Instrumentation: Thermo-Finnigan Surveyor HPLC system with UV detector, C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size), and Chromquest software.
  • Mobile Phase: Potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile (92:8 v/v), filtered through 0.47 μm membrane filter and degassed prior to use.
  • Chromatographic Conditions: Flow rate of 1.2 mL/min, column temperature maintained at 40°C, detection wavelength of 205 nm, injection volume of 10 μL, and total run time of 15 minutes.
  • Sample Preparation: 200 μL of serum sample is spiked with 10 μL of internal standard (theophylline, 1 mg/mL), followed by addition of 200 μL dimethyl sulfoxide (DMSO) as extracting agent. The mixture is vortexed for 30 seconds and centrifuged at 12,000 rpm for 10 minutes at 21°C. The supernatant is transferred to HPLC vials for analysis.
  • Validation Parameters: Retention times for this compound and internal standard are 12 ± 0.4 and 14 ± 0.5 minutes, respectively. The method demonstrates linearity (r² > 0.999) across 2.5-80 μg/mL, with LOD and LOQ of 0.5 μg/mL and 1.5 μg/mL, respectively.
LC-MS/MS Method Protocol

Liquid chromatography-tandem mass spectrometry offers enhanced sensitivity and specificity for this compound quantification, making it particularly suitable for pediatric samples or situations requiring simultaneous monitoring of multiple antiepileptic drugs:

  • Instrumentation: Liquid chromatography system coupled with tandem mass spectrometer equipped with electrospray ionization (ESI) source.
  • Chromatographic Conditions: C18 reverse-phase column (100 × 2.1 mm, 2.6 μm particle size), mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile with gradient elution, flow rate of 0.4 mL/min, and injection volume of 5 μL.
  • Mass Spectrometric Conditions: ESI source in positive ion mode, multiple reaction monitoring (MRM) transitions of 171.1 → 126.1 for this compound and 181.1 → 124.1 for internal standard (this compound-d6), with dwell time of 200 msec per transition.
  • Sample Preparation: 50 μL of serum sample is protein-precipitated with 150 μL of acetonitrile containing internal standard, vortexed for 60 seconds, and centrifuged at 14,000 rpm for 10 minutes. The supernatant is diluted with water and transferred to autosampler vials.
  • Validation Parameters: Linear range of 1-100 μg/mL (r² > 0.995), LOD and LOQ of 0.3 μg/mL and 1.0 μg/mL, respectively, with intra-day and inter-day precision <12% RSD.

Table 1: Comparison of Analytical Methods for this compound Quantification

Parameter HPLC-UV Method LC-MS/MS Method
Linear Range (μg/mL) 2.5-80 1-100
LOD (μg/mL) 0.5 0.3
LOQ (μg/mL) 1.5 1.0
Intra-day Precision (%RSD) <8% <10%
Inter-day Precision (%RSD) <10% <12%
Accuracy (% Recovery) 92-105% 94-108%
Retention Time (min) 12 ± 0.4 4.2 ± 0.2
Sample Volume 200 μL 50 μL
Analysis Time 15 minutes 8 minutes
Key Advantages Cost-effective, widely available High sensitivity, multiplexing capability

Clinical Protocol and Interpretation

Indications for TDM and Sample Collection

Therapeutic drug monitoring of this compound is clinically indicated in specific scenarios where pharmacokinetic alterations are anticipated or when clinical response does not align with expectations based on administered dosage. Key indications include: assessment of patient compliance (particularly important given that approximately 16% of patients with subtherapeutic levels demonstrate poor adherence), evaluation of suspected drug toxicity even within the therapeutic range, management of patients with renal impairment (as 66% of this compound is excreted unchanged in urine), dose optimization in pregnant women experiencing physiological changes that alter drug disposition, and patients receiving concomitant enzyme-inducing antiepileptic drugs (EIAEDs) such as carbamazepine, phenytoin, or oxcarbazepine, which can increase this compound clearance by 24-60%.

Proper sample collection is critical for accurate TDM interpretation. Trough samples should be collected immediately before the next scheduled dose, typically 12 hours after the previous dose for twice-daily regimens. For sustained-release formulations, blood should be drawn a minimum of 12 hours after the last dose. Samples must be collected in red-top or serum gel tubes, centrifuged within 2 hours of collection, and the separated serum stored refrigerated or frozen if analysis cannot be performed immediately. Clinical information including time of last dose, sampling time, dosage regimen, concomitant medications, renal function, and clinical status must accompany all sample requests to facilitate appropriate interpretation.

Interpretation of Serum Concentrations

Table 2: this compound Therapeutic Range and Clinical Correlation

Concentration Range (μg/mL) Classification Clinical Correlation Recommended Action
<10 Subtherapeutic Increased seizure frequency (58.6% of patients) Assess compliance, consider dose increase
10-40 Therapeutic Optimal response (82.5% with good seizure control) Maintain current dose if clinically effective
>40 Supratherapeutic Potential toxicity (somnolence, asthenia, dizziness) Evaluate for adverse effects, consider dose reduction

Interpretation of this compound concentrations requires careful clinical correlation, as some patients may experience efficacy outside the conventional therapeutic range or toxicity within it. Population studies indicate that approximately 58.5% of patients exhibit concentrations within the therapeutic range (10-40 μg/mL), while 29.9% show subtherapeutic levels (<10 μg/mL), and 11.6% demonstrate supratherapeutic concentrations (>40 μg/mL). The therapeutic range represents a population-derived guide rather than absolute thresholds for individual patients. Clinicians should establish individualized therapeutic concentrations based on clinical response, with particular attention to the following scenarios: elderly patients often require lower doses to achieve therapeutic concentrations due to age-related decline in renal function, pediatric patients typically need higher mg/kg doses compared to adults due to enhanced clearance, and patients on enzyme-inducing AEDs may require dose adjustments to maintain therapeutic efficacy.

TDM in Special Populations

Age-Specific Considerations

Pediatric patients exhibit significant pharmacokinetic differences compared to adults, with 30-70% higher this compound clearance per body weight, necessitating higher mg/kg dosing to achieve therapeutic concentrations. Children between 1 month and 16 years require doses ranging from 10-30 mg/kg twice daily, with the highest weight-adjusted doses needed in children under 6 years. TDM is particularly valuable in this population due to age-dependent metabolic variations and potential compliance challenges. Conversely, elderly patients (≥65 years) demonstrate approximately 40% reduced this compound clearance primarily due to age-related decline in renal function, resulting in higher drug exposure at equivalent doses. Initial doses in the elderly should be reduced by 30-50% with subsequent titration guided by TDM and clinical response. Population studies indicate that approximately 85% of pediatric patients and 88% of elderly patients achieve therapeutic concentrations with appropriate dose adjustments based on TDM results.

Renal Impairment and Pregnancy

Renal function significantly impacts this compound elimination, as the drug is primarily excreted unchanged in urine. Patients with creatinine clearance below 80 mL/min require dose reduction, with recommendations suggesting 50% dose reduction for moderate renal impairment (CLcr 30-70 mL/min) and 75% reduction for severe renal impairment (CLcr <30 mL/min). Hemodialysis effectively removes this compound (approximately 50% clearance during a 4-hour session), necessitating supplemental dosing post-dialysis. In pregnant women, physiological changes including increased glomerular filtration rate and expanded volume of distribution can reduce this compound concentrations by up to 60% during the second and third trimesters, potentially requiring dose increases to maintain seizure control. Postpartum, a return to pre-pregnancy dosing is typically necessary within 2-3 weeks.

Table 3: this compound Dose Adjustment in Special Populations

Population Pharmacokinetic Changes Dose Adjustment Recommendations Monitoring Parameters
Neonates Clearance: Highly variable, lower in first week 7 mg/kg twice daily, titrate cautiously Serum concentrations, efficacy, tolerability
Children (1 mo-12 yr) Clearance: 30-70% higher than adults 10-25 mg/kg twice daily (dose based on age) Serum concentrations, behavioral changes
Elderly (>65 yr) Clearance: 40% lower than adults 30-50% lower initial doses Renal function, serum concentrations
Renal Impairment Clearance: Correlates with CLcr 25-75% reduction based on CLcr Serum creatinine, CLcr, trough concentrations
Pregnancy Clearance: Increases up to 60% May require 50-100% dose increase Monthly TDM, clinical seizure frequency
Hepatic Impairment Minimal changes (not extensively metabolized) Usually not required Clinical response, albumin levels

Clinical Decision-Making and Workflow

The implementation of this compound TDM follows a structured process from sample collection to clinical interpretation and dose adjustment. The following workflow diagram illustrates the comprehensive TDM protocol:

levetiracetam_tdm Start Patient Identification for TDM Indications TDM Indications: • Suspected non-compliance • Poor seizure control • Signs of toxicity • Special populations • Drug interactions Start->Indications SampleCollection Sample Collection • Trough level (pre-dose) • Proper tube type • Accurate timing Indications->SampleCollection Analytical Analytical Process • Sample preparation • HPLC-UV or LC-MS/MS • Quality control SampleCollection->Analytical Interpretation Result Interpretation • Therapeutic range: 10-40 μg/mL • Clinical correlation • Patient-specific factors Analytical->Interpretation Subtherapeutic Subtherapeutic (<10 μg/mL) Interpretation->Subtherapeutic Below TR Therapeutic Therapeutic (10-40 μg/mL) Interpretation->Therapeutic Within TR Supratherapeutic Supratherapeutic (>40 μg/mL) Interpretation->Supratherapeutic Above TR Action1 • Assess compliance • Consider dose increase • Evaluate drug interactions Subtherapeutic->Action1 Action2 • Maintain current dose • Continue monitoring • Document response Therapeutic->Action2 Action3 • Evaluate for toxicity • Consider dose reduction • Monitor adverse effects Supratherapeutic->Action3 FollowUp Follow-up Monitoring • Clinical assessment • Repeat TDM if needed Action1->FollowUp Action2->FollowUp Action3->FollowUp End TDM Cycle Complete FollowUp->End

Figure 1: Clinical Decision-Making Workflow for this compound TDM

The analytical methodology for this compound quantification follows a standardized process with quality control measures at each stage, as illustrated below:

levetiracetam_analytical Start Sample Receipt Inspection Sample Inspection • Volume adequacy • Container integrity • Hemolysis assessment Start->Inspection Preparation Sample Preparation • Aliquot serum • Add internal standard • Protein precipitation • Centrifugation Inspection->Preparation Extraction Liquid-Liquid Extraction • Add extracting solvent • Vortex mix • Centrifuge • Transfer supernatant Preparation->Extraction Analysis Instrumental Analysis • HPLC-UV or LC-MS/MS • Quality controls • Calibration standards Extraction->Analysis DataProcessing Data Processing • Peak integration • Calibration curve • Concentration calculation Analysis->DataProcessing QC Quality Assessment • Control values • Precision evaluation • Accuracy verification DataProcessing->QC Pass QC Criteria Met QC->Pass Acceptable Fail QC Criteria Not Met QC->Fail Unacceptable Report Result Reporting Pass->Report Fail->Preparation Repeat Analysis End Process Complete Report->End

Figure 2: Analytical Workflow for this compound Quantification

Conclusion

Therapeutic drug monitoring of this compound represents a valuable tool for optimizing antiepileptic therapy in specific clinical situations, despite the drug's generally favorable pharmacokinetic profile. The validated HPLC-UV and LC-MS/MS methods provide accurate and reliable quantification of serum concentrations, enabling clinicians to make informed decisions regarding dosage adjustments. Implementation of TDM is particularly beneficial in special populations such as pediatric and geriatric patients, pregnant women, individuals with renal impairment, and those receiving concomitant enzyme-inducing drugs. When properly implemented with appropriate timing of sample collection and clinical interpretation, this compound TDM can significantly improve seizure control, enhance patient compliance, minimize adverse effects, and ultimately optimize therapeutic outcomes in diverse patient populations. Future developments in this field should focus on establishing clearer concentration-response relationships for specific seizure types and patient populations, as well as refining individualized dosing algorithms based on pharmacogenetic and pharmacokinetic modeling.

Population Pharmacokinetic Modeling and Dosing Optimization of Levetiracetam in Critically Ill Patients: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Levetiracetam has emerged as a first-line antiseizure medication in critical care settings, particularly for patients with traumatic brain injury, subarachnoid hemorrhage, and status epilepticus, owing to its favorable safety profile and minimal drug interactions [1] [2]. However, the pathophysiological alterations commonly encountered in critically ill patients significantly impact this compound's pharmacokinetics, potentially leading to subtherapeutic exposure and treatment failure [3] [4]. The phenomenon of augmented renal clearance (ARC), defined as creatinine clearance (CrCl) > 130 mL/min/1.73 m², presents a particular challenge as it enhances the elimination of renally excreted drugs like this compound [1] [2]. Population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects modeling approaches has become an indispensable tool for characterizing drug disposition in this physiologically dynamic population, enabling the identification of covariate influences and development of optimized dosing strategies [1] [3]. These application notes provide comprehensive methodological protocols for PopPK model development, evaluation, and clinical application of this compound in critically ill patients, with particular emphasis on addressing the challenges posed by ARC.

Population Pharmacokinetic Characteristics in Critically Ill Patients

Structural Model and Parameter Estimates

Population pharmacokinetic studies of this compound in critically ill patients have consistently demonstrated that both one-compartment and two-compartment models adequately describe its concentration-time profile, with parameter estimates reflecting substantial interindividual variability attributable to critical illness pathophysiology [1] [2] [5]. This compound exhibits linear pharmacokinetics with low protein binding (<10%) and a mean volume of distribution approximating total body water (0.5-0.7 L/kg) [1] [4]. The drug undergoes predominant renal elimination (66% unchanged in urine) with a minor component of enzymatic hydrolysis, resulting in a strong correlation between this compound clearance and creatinine clearance [1].

Table 1: Population Pharmacokinetic Parameter Estimates of this compound in Critically Ill Patients

Parameter Bilbao-Meseguer et al. [1] Neuro-ARC Study [2] Ong et al. [5]
Model Structure Two-compartment One-compartment Two-compartment
Clearance (CL, L/h) 3.5 (RSE 9%) 4.6 ± 2.97 3.55
Central Volume (V1, L) 20.7 (RSE 18%) - 18.8
Intercompartmental Clearance (Q, L/h) 31.9 (RSE 22%) - Not reported
Peripheral Volume (V2, L) 33.5 (RSE 13%) - Not reported
Volume of Distribution (Vd, L/kg) - 0.56 ± 0.63 -
IIV on CL (% CV) 32.7% (RSE 21%) Not reported Not reported
IIV on V1 (% CV) 56.1% (RSE 29%) Not reported Not reported

RSE: Relative Standard Error; IIV: Interindividual Variability; CV: Coefficient of Variation

Covariate Effects

Creatinine clearance consistently emerges as the most significant covariate influencing this compound clearance across multiple studies, reflecting its predominant renal elimination pathway [1] [2] [4]. The relationship between this compound clearance (CL) and creatinine clearance (CrCl) is typically characterized using power functions or linear relationships, with CL increasing proportionally with CrCl [1] [2]. This relationship becomes particularly clinically relevant in patients with ARC, who demonstrate substantially enhanced drug clearance [2] [3]. The Acute Physiology and Chronic Health Evaluation II (APACHE II) score has also been identified as a potential covariate, with higher scores correlating with increased probability of epileptic seizures, though its direct effect on pharmacokinetic parameters remains less consistent across studies [4]. Other demographic and clinical factors such as age, weight, serum albumin, and organ dysfunction scores have generally not demonstrated statistically significant effects on this compound pharmacokinetics in multivariate analyses [4] [5].

Table 2: Identified Covariates in this compound Population Pharmacokinetic Models

Covariate Effect on PK Parameters Clinical Significance References
Creatinine Clearance Direct correlation with clearance Major determinant of drug exposure; ARC leads to subtherapeutic concentrations [1] [2] [4]
APACHE II Score Correlation with seizure risk Higher scores associated with increased probability of epileptic seizures [4]
Renal Function Category Altered clearance based on renal function Dosing adjustment required in renal impairment [4]
Body Weight Influence on volume of distribution Moderate effect, less significant than renal function [2]

Population Pharmacokinetic Modeling Protocols

Computational Methodology

The development of population pharmacokinetic models for this compound in critically ill patients requires careful implementation of computational frameworks that can accommodate sparse sampling designs and substantial interindividual variability. Nonlinear mixed-effects modeling (NONMEM) serves as the cornerstone computational approach, utilizing the first-order conditional estimation method with interaction (FOCE+I) to obtain robust parameter estimates [1] [3]. Alternative software platforms include Monolix [2] and Pmetrics [5], which employ stochastic approximation expectation-maximization (SAEM) algorithms and nonparametric approaches, respectively. Model selection should be guided by multiple criteria, including biological plausibility, significant reduction in objective function value (OFV > 3.84 for p < 0.05), precision of parameter estimates (relative standard error < 30%), and goodness-of-fit diagnostics [1] [3].

The model-building process should systematically evaluate various structural models, beginning with one-compartment and two-compartment configurations with linear elimination, subsequently incorporating covariate relationships using forward inclusion (α = 0.05) and backward elimination (α = 0.01) approaches [1] [3]. Interindividual variability should be modeled exponentially, while residual variability can be tested using proportional, additive, or combined error models [1]. Implementation of these computational methods requires specialized software and statistical expertise, with typical run times ranging from several minutes to hours depending on model complexity and dataset size.

G Start Study Population: Critically Ill Patients Receiving this compound DataCollection Data Collection: - Drug Administration - Blood Sampling - Covariate Assessment Start->DataCollection BaseModel Base Model Development: - Structural Model - Stochastic Model DataCollection->BaseModel CovariateModel Covariate Model: - Forward Inclusion - Backward Elimination BaseModel->CovariateModel ModelEval Model Evaluation: - Goodness-of-Fit Plots - Predictive Checks - Bootstrap Validation CovariateModel->ModelEval FinalModel Final Model Selection Based on Diagnostic Criteria ModelEval->FinalModel Simulations Monte Carlo Simulations: - Probability of Target Attainment - Dosing Regimen Optimization FinalModel->Simulations

Graphical Abstract 1: Population Pharmacokinetic Modeling Workflow for this compound in Critically Ill Patients. This diagram illustrates the sequential steps in developing and evaluating population pharmacokinetic models, from data collection through final model application for dosing optimization.

Clinical Study Design and Data Collection

Prospective population pharmacokinetic studies of this compound in critically ill patients should implement rigorous protocols for patient enrollment, drug administration, and sample collection to ensure high-quality data. Inclusion criteria typically comprise adult critically ill patients (≥18 years) receiving intravenous this compound for seizure prophylaxis or treatment, while exclusion criteria generally include pregnancy, known hypersensitivity, and inability to obtain informed consent [1] [4]. Patient populations should specifically enroll significant proportions of patients with augmented renal clearance (CrCl > 130 mL/min/1.73 m²) to adequately characterize this clinically important subpopulation [2] [3].

Drug administration should follow standardized protocols, with this compound administered as 30-minute intravenous infusions at doses ranging from 500-1500 mg every 8-12 hours [1] [3]. Blood sampling strategies should employ sparse sampling designs with 3-6 samples per patient collected at strategically timed intervals: pre-dose (trough), end of infusion (0.5 h), 1-2 h, 3-5 h, 6-8 h, and end of dosing interval (12 h) [1] [4]. Immediately following collection, samples should be centrifuged at 3000 rpm for 10 minutes, with plasma separated and frozen at -20°C within 30 minutes of collection, then transferred to -80°C storage within one week until analysis [1] [4]. Comprehensive covariate data must be collected concurrently, including demographics, clinical laboratory values, disease severity scores (APACHE II, SOFA), and measured creatinine clearance from 8-hour urine collections when possible [2] [4].

Bioanalytical Methods

Quantification of this compound plasma concentrations should employ validated bioanalytical methods meeting regulatory standards for specificity, sensitivity, accuracy, and precision [1] [4]. High-performance liquid chromatography (HPLC) with ultraviolet detection represents the most widely implemented methodology, utilizing C18 columns with mobile phases consisting of ammonium phosphate and acetonitrile (95:5, v:v) delivered at 1.2 mL/min [1]. Sample preparation typically involves protein precipitation with acetonitrile followed by centrifugation at 15,000× g for 10 minutes [1]. Method validation must demonstrate linearity over the calibration range (2-100 mg/L), with lower limit of quantification (LLOQ) of 0.46 mg/L [4]. Precision and accuracy should be established with intra-day and inter-day coefficients of variation never exceeding 15% at LLOQ and quality control concentrations [1]. Additional validation experiments should confirm stability under storage conditions, freeze-thaw cycles, and in autosampler racks [1].

Dosing Optimization and Clinical Application

Monte Carlo Simulation and Target Attainment

Monte Carlo simulations serve as the primary methodology for evaluating and optimizing this compound dosing regimens in critically ill patients, particularly those with ARC [1] [3]. These simulations typically generate concentration-time profiles for 1000 virtual patients across a range of renal function values, employing previously developed population pharmacokinetic models to account for parameter uncertainty and interindividual variability [3]. The probability of target attainment (PTA) is calculated as the percentage of virtual patients maintaining steady-state trough concentrations within the therapeutic range (12-46 mg/L) at each dosing regimen [3]. Contemporary evidence consistently demonstrates that standard dosing regimens (500 mg twice daily) achieve unacceptably low PTA (<50%) in patients with ARC, necessitating substantially higher doses or alternative administration strategies [2] [3] [5].

Table 3: Optimized this compound Dosing Regimens for Critically Ill Patients with Augmented Renal Clearance

Renal Function (CrCl, mL/min) Standard Regimen PTA Optimized Regimen PTA with Optimized Regimen References
90-130 <50% 1250 mg twice daily >80% [2]
130-160 <30% 1500 mg twice daily >80% [2] [3]
160-200 <20% 1000 mg every 8h (4h infusion) or 1500 mg every 8h (30min infusion) >80% [3]
>200 <10% 1500 mg every 8h (4h infusion) or 2000 mg every 8h (30min infusion) >80% [3]
Clinical Implementation and Dosing Recommendations

Implementation of optimized this compound dosing regimens in critically ill patients requires careful consideration of clinical feasibility, potential toxicity, and pharmaceutical compatibility [3]. For patients with normal renal function (CrCl 60-90 mL/min), recommended regimens include 500 mg every 8 hours or 1000 mg every 12 hours [1]. For those with mildly enhanced renal function (CrCl 90-130 mL/min), doses should be increased to 1250 mg twice daily [2]. Patients with ARC (CrCl > 130 mL/min) require more aggressive dosing, with 1500 mg twice daily recommended for those with CrCl 130-160 mL/min, and 2000 mg every 8 hours for those with CrCl > 200 mL/min [2] [3].

Alternative administration strategies include extended infusions (4-6 hours) and continuous infusions, which improve time within therapeutic range by minimizing peak-trough fluctuations [3]. Available evidence suggests that continuous infusion of this compound appears effective and well-tolerated, though experience remains limited [3]. When implementing higher-than-standard doses, clinicians should be aware of potential central nervous system side effects, including sedation, dizziness, and psychomotor agitation, though the therapeutic window of this compound appears relatively wide [3]. Additionally, compatibility and stability considerations may limit the maximum concentration for continuous infusion, necessiring consultation with institutional pharmacy services [3].

G RenalFunction Assess Renal Function (Measured CrCl Preferred) Decision1 CrCl < 90 mL/min? RenalFunction->Decision1 Decision2 CrCl 90-130 mL/min? Decision1->Decision2 No NormalDose Standard Dosing: 500 mg q8h or 1000 mg q12h Decision1->NormalDose Yes Decision3 CrCl > 130 mL/min? Decision2->Decision3 No ModerateDose Enhanced Dosing: 1250 mg q12h Decision2->ModerateDose Yes ARCDose ARC Dosing: 1500 mg q12h Consider extended infusions for CrCl > 160 mL/min Decision3->ARCDose Yes TDM Therapeutic Drug Monitoring Recommended for: - ARC Patients - Renal Impairment - Breakthrough Seizures NormalDose->TDM ModerateDose->TDM ARCDose->TDM

Graphical Abstract 2: Clinical Decision Pathway for this compound Dosing in Critically Ill Patients. This algorithm guides dosing selection based on renal function with specific recommendations for patients with augmented renal clearance, including consideration of extended infusions and therapeutic drug monitoring.

Conclusion

Population pharmacokinetic modeling has proven invaluable for characterizing the disposition variability of this compound in critically ill patients and addressing the dosing challenges posed by augmented renal clearance. The integration of creatinine clearance as a significant covariate on drug clearance has enabled the development of personalized dosing regimens that optimize target attainment across the spectrum of renal function. Moving forward, model-informed precision dosing approaches should be incorporated into clinical practice, particularly for neurocritical care patients at high risk for ARC. Future research should focus on prospective validation of the proposed optimized dosing regimens and exploration of therapeutic drug monitoring protocols to further individualize therapy and improve clinical outcomes in this vulnerable population.

References

Optimizing Levetiracetam Dosing with Monte Carlo Simulation: An Application Note for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Levetiracetam has become a first-line antiseizure medication in critical care settings due to its favorable safety profile and ease of use. However, its primarily renal elimination (approximately 66%) makes its pharmacokinetics highly vulnerable to patient physiology. Augmented renal clearance (ARC), a condition of renal hyperfiltration common in critically ill patients, can profoundly enhance this compound clearance, leading to subtherapeutic concentrations and potential therapeutic failure [1] [2]. Similar challenges are present for patients receiving renal replacement therapy and in special populations like children with obesity [3] [4] [5].

Conventional dosing regimens (e.g., 500-1500 mg twice daily) are often insufficient in these populations. Model-Informed Drug Development (MIDD) approaches, particularly Monte Carlo simulation (MCS), offer a powerful tool to design and validate optimized dosing strategies. This application note details how MCS can be leveraged to tailor this compound regimens, ensuring target concentrations are achieved while maintaining patient safety.

Current Evidence & Dosing Recommendations

Monte Carlo simulations across various patient populations have consistently demonstrated the inadequacy of standard this compound dosing and identified optimized regimens with a high probability of target attainment (PTA).

Dosing in Patients with Augmented Renal Clearance (ARC)

ARC, defined as a creatinine clearance (CrCl) > 130 mL/min/1.73 m², is prevalent in up to 70% of neurocritical care patients [2]. Studies show that trough this compound levels are significantly lower in ARC patients, and MCS is used to explore strategies like dose escalation and infusion prolongation.

Table 1: Optimized this compound Regimens for Critically Ill Patients with ARC (Target Trough: 12-46 mg/L)

Creatinine Clearance (mL/min) Total Daily Dose (mg) Regimen Infusion Duration Probability of Target Attainment (PTA) Citation
160 3000 mg 1500 mg q12h 6 hours 70% [1]
160 3000 mg 1000 mg q8h 6 hours 88% [1]
200 4500 mg 1500 mg q8h 6 hours 92% [1]
≥ 90 (incl. ARC) 3000 mg 1500 mg q12h Bolus Minimum required dose per simulations [2]

A 2025 prospective study (Neuro-ARC) confirmed that an initial 500 mg twice daily dosage is insufficient and recommended a minimum of 1500 mg twice daily for patients with ARC to achieve reference range concentrations [2].

Dosing in Patients Receiving Renal Replacement Therapy

The optimal this compound dose varies significantly based on the type and frequency of renal replacement therapy. MCS helps account for factors like effluent rate and treatment timing.

Table 2: Dosing Recommendations for Patients on Renal Replacement Therapy

Therapy Modality Patient Profile Proposed Optimal Regimen Notes Citation
Continuous RRT (CRRT) General critically ill patients 750 - 1000 mg q12h Applies to CVVH & CVVHD [3]
CRRT Patients with Child-Pugh C Cirrhosis 500 - 750 mg q12h Reduced non-renal clearance [3]
Prolonged Intermittent RRT (PIRRT) Alternate-day Hemofiltration 500 mg q12h or 1000 mg q24h Effluent rate: 18 L/h [4]
PIRRT Daily Hemodialysis 750 mg q12h Consistent PTA ≥90% [4]
Dosing in Pediatric Populations

In children, body size and composition are critical covariates. A 2023 population PK study found that fat-free mass was a significant covariate for this compound clearance. Children with obesity had lower body weight-normalized clearance than children with normal weight [5]. MCS supported weight-tiered dosing (e.g., for oral solutions, using different mg/kg doses for children <75 kg and ≥75 kg) to achieve comparable exposures across groups [5]. Another study recommended 20 mg/kg twice daily to achieve the adult target trough range of 6-20 mg/L in children with epilepsy [6].

Experimental Protocol: Conducting a Monte Carlo Simulation for this compound

The following workflow provides a template for conducting MCS to optimize a this compound dosing regimen. This framework can be adapted for various patient populations and clinical questions.

cluster_step2 2. Gather Framework Components cluster_step4 4. Define Virtual Population & Dosing Scenarios Start Define Simulation Objective Step1 1. Engage Multidisciplinary Team Start->Step1 Step2 2. Gather Framework Components Step1->Step2 Step3 3. Develop/Select Population PK Model Step2->Step3 A A. Define PD Target (e.g., AUC, Cmin) B B. Identify Covariates (e.g., CrCl, Body Weight) C C. Summarize Available PK/PD Data & Models Step4 4. Define Virtual Population & Dosing Scenarios Step3->Step4 Step5 5. Execute Monte Carlo Simulation Step4->Step5 D D. Set Population Size (e.g., n=10,000) E E. Specify Covariate Distributions F F. Design Dosing Regimens to Test Step6 6. Analyze Output & Determine PTA Step5->Step6 End Report & Inform Dosing Recommendation Step6->End

Diagram 1: Workflow for an adaptive Monte Carlo simulation framework to optimize dosing regimens.

Step 1: Engage a Multidisciplinary Team

Assemble a team including clinicians, clinical pharmacologists, and pharmacometricians. The team's first task is to define the key question, such as: "What this compound dose achieves a PTA ≥90% for a trough >12 mg/L in TBI patients with ARC (CrCl >150 mL/min)?" The team must also align on clinically feasible dosing rules and adaptation criteria upfront [7].

Step 2: Gather Framework Components & Define Targets
  • Pharmacodynamic (PD) Target: For this compound, common targets are a trough concentration (Cmin) of 12-46 mg/L (per ILAE guidelines) or an AUC of 222-666 mg·h/L over the first 72 hours [1] [3] [4].
  • Covariates: Identify and gather data on key covariates known to influence this compound PK. The most critical are measured creatinine clearance (mCLCR) and body weight/size descriptors [2] [5]. Other covariates may include age and presence of cirrhosis [3].
  • Data and Models: Collect existing PK data. If a population PK model is not available, one must be developed from raw concentration-time data. If a model exists (e.g., from a previous publication [1]), ensure it adequately describes the target population.
Step 3: Develop/Select the Population PK Model

This compound PK are typically described by a one-compartment model with first-order elimination [2] [6] [5]. The model structure is defined by its key parameters:

  • Clearance (CL): Often correlated with CrCl. A typical model might be: CL (L/h) = θ_non-renal + (CrCl/120) * θ_renal [1].
  • Volume of Distribution (V): Often scales with body weight.

Software like NONMEM [1] [6], Monolix [2], or mrgsolve [7] is used for model development and simulation. The model must be qualified and validated for its intended use.

Step 4: Define Virtual Population and Dosing Scenarios
  • Virtual Population: Simulate a large cohort (e.g., n=10,000 [3] [4]) of virtual patients. The demographic and physiologic characteristics (e.g., distribution of CrCl, body weight) should reflect the target patient population [7].
  • Dosing Scenarios: Test a wide range of regimens, including different doses (mg), dosing intervals (e.g., q8h, q12h), and infusion durations (e.g., 0.5h bolus, 4h, 6h, continuous) [1].
Step 5: Execute Simulation and Analyze Output
  • Simulation: Run the MCS to generate concentration-time profiles for each virtual patient in each dosing scenario.
  • Analysis: For each regimen, calculate the Probability of Target Attainment (PTA), which is the percentage of virtual patients whose PK/PD index (e.g., Cmin) falls within the target range [1] [4]. A regimen is typically considered optimal if it achieves a PTA ≥90% [4].

Decision-Making Based on Simulation Results

The results of the MCS should be presented to the multidisciplinary team to guide decision-making. The following diagram illustrates a potential clinical decision pathway informed by MCS.

Start Patient Requires This compound A Assess Renal Function (Measure CrCl) Start->A B CrCl > 130 mL/min/1.73m² ? A->B ARC_Path Augmented Renal Clearance (ARC) B->ARC_Path Yes NoARC_Path Normal/Impaired Renal Function B->NoARC_Path No D Consider MCS-Informed Optimized Dosing ARC_Path->D C Standard Dosing 500-1500 mg q12h NoARC_Path->C End Achieve Target Concentration C->End E Dose Escalation (e.g., 1500-2000 mg q12h) D->E F Prolonged/Continuous Infusion D->F G Therapeutic Drug Monitoring (TDM) E->G F->G G->End

Diagram 2: A clinical decision pathway for this compound dosing, informed by Monte Carlo simulation evidence.

As shown in Diagram 2, MCS evidence directly supports the alternative dosing strategies (dose escalation and infusion prolongation) required for patients with ARC.

Conclusion

Monte Carlo simulation has proven to be an indispensable tool for addressing the significant pharmacokinetic variability of this compound in critically ill and special populations. The evidence synthesized in this note demonstrates that:

  • Standard dosing is often inadequate for patients with ARC or those undergoing RRT.
  • Optimized, personalized regimens involving higher doses (e.g., 1500-2000 mg q12h) and/or prolonged infusions are necessary to achieve therapeutic targets.
  • A systematic, model-informed protocol provides a robust framework for developing and evaluating these regimens in silico before clinical implementation.

Future work should focus on the clinical validation of these simulated regimens through prospective trials and the continued refinement of models to incorporate an even broader range of patient and disease-specific covariates.

References

Application Note: Intravenous Levetiracetam for Acute Seizure Management

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the preparation and administration of intravenous levetiracetam (IV LEV), primarily based on its use in status epilepticus and for the treatment of acute repetitive seizures [1] [2]. This protocol is intended for research and clinical development purposes to ensure standardized and reproducible practices.

Chemical and Pharmacological Profile

This compound is a second-generation antiepileptic drug with a novel mechanism of action. The table below summarizes its core properties.

  • Mechanism of Action: The primary target is the synaptic vesicle glycoprotein 2A (SV2A). Binding to SV2A is thought to modulate synaptic vesicle exocytosis, thereby stabilizing synaptic signaling and inhibiting abnormal neuronal hyperactivity without affecting normal neurotransmission [1] [2] [3]. Additional effects on calcium channels (inhibiting N-type Ca²⁺ channels) and GABAergic neurotransmission may contribute to its broad-spectrum efficacy [2] [3].
  • Pharmacokinetics: IV LEV exhibits linear and predictable pharmacokinetics, which simplifies dosing [1]. Key parameters are summarized below.
Parameter Value Notes & Clinical Implications
Bioavailability ~100% (oral) Allows for seamless transition between IV and oral formulations [1] [3].
Protein Binding <10% Low risk of protein-binding displacement drug interactions [1] [3] [4].
Volume of Distribution 0.5 - 0.7 L/kg Approximates total body water, indicating extensive distribution [1] [3] [4].
Primary Elimination Route Renal (unchanged) 66% excreted unchanged in urine. Dosing must be adjusted in renal impairment [3] [4].
Elimination Half-Life 6 - 8 hours Allows for twice-daily (q12h) dosing in maintenance therapy [1] [3].
Time to Cmax (IV) Immediately post-infusion Rapid achievement of therapeutic levels [1].

The following diagram illustrates the workflow for administering IV this compound and the key pharmacological interactions at the target site.

G Start Patient Requires IV this compound A Confirm Indication: - Status Epilepticus - Acute Repetitive Seizures - NPO Status Start->A B Calculate Loading Dose: • 60 mg/kg • Max: 4500 mg A->B C Prepare IV Infusion: • Dilute in 100 mL NaCl 0.9% • For doses >3000 mg,  remove 30 mL diluent first B->C D Administer via Pump: • Infuse over 15 minutes • Monitor for adverse events C->D E Initiate Maintenance: • 500-1500 mg every 12h • Adjust for renal function D->E MOA Molecular Action: Binds to SV2A Protein on Synaptic Vesicles Effect Cellular Effect: Modulates Vesicle Exocytosis MOA->Effect  Inhibits Abnormal  Neurotransmitter Release

Experimental Administration Protocol

This protocol is adapted from established clinical guidelines for use in status epilepticus, which is an off-label use but common in clinical practice [5].

1. Drug Product and Reconstitution

  • Active Ingredient: this compound.
  • Presentation: Clear, colorless solution for injection (500 mg/5 mL concentrate) [5].
  • Diluent: 0.9% Sodium Chloride Injection (NaCl 0.9%).
  • Reconstitution Procedure:
    • Aseptically withdraw the required volume of this compound injection from the vial.
    • For a standard infusion bag, transfer the drug into a 100 mL bag of NaCl 0.9%.
    • For doses exceeding 3000 mg, first remove and discard 30 mL of diluent from the 100 mL bag to avoid hyperosmolarity, then add the full dose of this compound [5].
    • Gently invert the bag to mix. Do not shake.

2. Dosing and Administration

  • Loading Dose (Status Epilepticus): The recommended loading dose is 60 mg/kg (maximum single dose: 4500 mg) [5]. The following table provides weight-based dosing for reference.
Patient Weight (kg) Dose (mg) at 60 mg/kg Volume of 500 mg/5 mL Injection (mL)
35 - 44 2100 21
45 - 54 2700 27
55 - 64 3300 33
65 - 74 3900 39
75 - 84 4500 45
≥ 85 4500 45
  • Maintenance Dosing: After the loading dose, initiate maintenance therapy. For critically ill patients, especially those with Augmented Renal Clearance (ARC), higher maintenance doses (e.g., 1500-2000 mg every 8 hours) may be necessary to avoid subtherapeutic concentrations [4].
  • Infusion Method:
    • Administer the total diluted volume as an IV infusion over 15 minutes using an infusion pump [5].
    • Studies have shown that faster infusion rates (e.g., 5-6 minutes) are tolerated in healthy subjects, but a 15-minute infusion is the standard recommended rate for safety in patients [1].

3. Compatibility and Stability

  • IV Fluids: Compatible with 0.9% Sodium Chloride.
  • Drug Interactions: LEV is not a substrate for cytochrome P450 enzymes and does not inhibit these enzymes, minimizing the potential for pharmacokinetic drug interactions [1] [6]. However, monitor for pharmacodynamic interactions with other CNS-depressant drugs.

4. Safety and Monitoring

  • Adverse Events: Common adverse events include dizziness, somnolence, and fatigue [1]. These are generally consistent with the oral formulation's safety profile.
  • Monitoring Parameters:
    • Efficacy: Seizure frequency and duration.
    • Safety: Level of consciousness, respiratory function, and behavior (as AEDs may increase the risk of suicidal thoughts) [3].
    • Laboratory: Renal function (creatinine clearance) for dose adjustment [4].

Conclusion

While this compound is not administered as a continuous infusion in clinical practice, its well-defined intermittent IV protocol offers a rapid, effective, and safe alternative for acute seizure control. Its linear pharmacokinetics, minimal drug interaction potential, and availability in both IV and oral forms make it a valuable agent in both clinical and research settings for managing seizures when oral administration is not possible.

References

Comprehensive Application Notes and Protocols for Levetiracetam in Status Epilepticus Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Status epilepticus (SE) represents a neurological emergency characterized by continuous seizure activity lasting more than 5 minutes or sequential seizures without recovery of consciousness, carrying significant risks of mortality and morbidity if not promptly treated. [1] [2] With SE affecting approximately 200,000 people annually in the United States alone and accounting for up to 55,000 deaths per year, optimized treatment protocols are critically needed. [1] While benzodiazepines remain the established first-line therapy, approximately one-third to 40% of patients fail to respond to initial treatment, necessitating effective second-line agents. [2] [3] Levetiracetam (LEV) has emerged as a promising second-line antiepileptic drug (AED) for SE management due to its favorable pharmacokinetic profile, distinct mechanism of action, and demonstrated efficacy in both convulsive and non-convulsive status epilepticus. [1] [4] [5]

Originally approved by the FDA in 1999 as an adjunctive therapy for partial onset seizures, this compound has since gained widespread acceptance for off-label use in status epilepticus, particularly with the introduction of its intravenous formulation in 2006. [4] [6] This document provides comprehensive application notes and experimental protocols regarding the use of this compound in status epilepticus, synthesizing current evidence from clinical trials, mechanistic studies, and meta-analyses to guide researchers, scientists, and drug development professionals in further investigating and optimizing this compound for this critical indication.

Mechanism of Action

Unique Pharmacological Profile

This compound exhibits a novel mechanism of action that distinguishes it from traditional antiepileptic drugs. Unlike conventional agents that primarily target voltage-gated sodium channels or enhance GABAergic inhibition, this compound demonstrates no direct effect on these classical targets. [1] [4] Instead, its primary mechanism involves binding to the synaptic vesicle protein 2A (SV2A), which is ubiquitously expressed throughout the central nervous system and plays a crucial role in modulating synaptic vesicle exocytosis and neurotransmitter release. [1] [4] [6] This binding action appears to selectively inhibit hypersynchronized epileptiform burst firing without affecting normal neuronal transmission, providing anticonvulsant activity while minimizing sedative effects commonly associated with other SE treatments. [4]

Additional Molecular Mechanisms

Beyond SV2A binding, this compound exhibits several other relevant pharmacological actions that may contribute to its efficacy in terminating status epilepticus:

  • Modulation of presynaptic calcium channels: this compound reduces glutamate release in critical brain regions like the dentate gyrus by inhibiting N-type calcium channels and modulating P/Q-type voltage-dependent calcium channels. [1] [4]
  • Regulation of neurotransmitter release: The drug affects GABA turnover in the striatum and removes Zn²⁺-induced suppression of GABAA-mediated presynaptic inhibition. [1]
  • Influence on synaptic physiology: this compound has been shown to inhibit neuronal hypersynchronization through indirect effects on GABAergic and glutamatergic transmission, despite lacking direct receptor binding. [1] [6]

Table 1: Key Mechanistic Targets of this compound in Status Epilepticus

Target Proposed Mechanism Functional Consequence
SV2A Protein Binds to synaptic vesicle glycoprotein Modulates vesicle exocytosis and neurotransmitter release
N-type Ca²⁺ Channels Inhibits presynaptic calcium channels Reduces glutamate release in hippocampus
GABAergic System Indirect enhancement of inhibition Counteracts excitatory neurotransmission
Neuronal Networks Suppresses burst firing without affecting normal transmission Reduces hypersynchronization with minimal cognitive effects

The following diagram illustrates this compound's primary molecular mechanisms and their functional consequences in terminating status epilepticus:

Levetiracetam_Mechanism This compound Mechanisms in Status Epilepticus This compound This compound SV2A_Binding SV2A Protein Binding This compound->SV2A_Binding Ca_Modulation Calcium Channel Modulation This compound->Ca_Modulation NT_Release Neurotransmitter Release Regulation This compound->NT_Release Network_Effects Neuronal Network Modulation This compound->Network_Effects Reduced_Glutamate Reduced Glutamate Release SV2A_Binding->Reduced_Glutamate Ca_Modulation->Reduced_Glutamate Enhanced_Inhibition Enhanced GABAergic Inhibition NT_Release->Enhanced_Inhibition Suppressed_Bursting Suppressed Epileptiform Bursting Network_Effects->Suppressed_Bursting Normal_Transmission Preserved Normal Transmission Network_Effects->Normal_Transmission Seizure_Termination Seizure Termination Reduced_Glutamate->Seizure_Termination Enhanced_Inhibition->Seizure_Termination Suppressed_Bursting->Seizure_Termination Normal_Transmission->Seizure_Termination

Clinical Evidence Base

Efficacy Outcomes from Comparative Studies

Recent meta-analyses and systematic reviews have established that This compound demonstrates comparable efficacy to traditional antiepileptic drugs like phenytoin and valproic acid in terminating status epilepticus. The 2025 systematic review and meta-analysis of 14 studies involving 2,473 pediatric patients found no significant differences in seizure termination rates between this compound and other ASMs. [2] However, this compound demonstrated statistically significant advantages in specific clinical outcomes, including reduced time to seizure cessation compared to phenytoin/fosphenytoin (MD = -3.97, 95% CI [-6.18, -1.76], p = 0.0004) and shorter ICU length of stay compared to phenytoin (MD = 0.77, 95% CI [0.54, 1.00], p < 0.00001). [2]

In adult populations, a 2022 systematic review of five randomized controlled trials similarly concluded that this compound showed no significant differences in efficacy endpoints compared to valproic acid or phenytoin/fosphenytoin. [3] The reported seizure cessation rates across studies ranged from 46.9% to 81.8% for this compound, comparable to other agents. [3] [5] Notably, the EcLiPSE study, a phase IV multicenter randomized controlled trial specifically designed to compare this compound with phenytoin in pediatric convulsive status epilepticus, was powered to detect a 15% difference in cessation rates (from 60% to 75%) with a target enrollment of 308 participants. [7]

Safety and Tolerability Profile

The safety profile of this compound represents one of its most significant advantages in the management of status epilepticus. Multiple studies have consistently demonstrated that this compound has a lower risk of serious adverse events compared to traditional agents like phenytoin and fosphenytoin. [2] [3] Specifically, the 2025 meta-analysis reported a significantly lower risk of overall adverse events with this compound compared to fosphenytoin (RR = 0.62, 95% CI [0.40, 0.96], p = 0.03). [2]

Table 2: Comparative Efficacy and Safety of this compound in Status Epilepticus

Outcome Measure This compound Performance Comparator Statistical Significance
Seizure Termination 46.9%-81.8% cessation Comparable to phenytoin, fosphenytoin, valproate Non-significant differences
Time to Seizure Cessation Reduced by ~4 minutes Phenytoin/fosphenytoin MD = -3.97, 95% CI [-6.18, -1.76], p = 0.0004
ICU Length of Stay Reduced by ~0.77 days Phenytoin MD = 0.77, 95% CI [0.54, 1.00], p < 0.00001
Overall Adverse Events Lower risk Fosphenytoin RR = 0.62, 95% CI [0.40, 0.96], p = 0.03
Cardiovascular Effects Fewer episodes of hypotension Phenytoin Numerically fewer, no statistical significance
Agitation Risk Increased risk Phenytoin RR = 3.90, 95% CI [1.42, 10.73], p = 0.008

The adverse effect profile of this compound differs qualitatively from traditional agents. While phenytoin is associated with cardiovascular complications (hypotension, arrhythmias) and serious cutaneous reactions, this compound primarily demonstrates neurobehavioral effects including agitation, aggression, and mood changes. [2] [6] [3] These neuropsychiatric adverse events are typically manageable through dose adjustment or pyridoxine supplementation. [6] Importantly, this compound lacks the cardiorespiratory depressant effects associated with benzodiazepines and barbiturates, making it particularly advantageous in hemodynamically compromised patients. [1]

Dosing and Administration Protocols

Weight-Based Dosing Guidelines

For status epilepticus management, this compound is administered intravenously as a single weight-based loading dose, followed by maintenance therapy if long-term antiepileptic treatment is indicated. The recommended dosing regimens vary slightly across guidelines but generally fall within established ranges:

  • Adult Dosing: The most commonly utilized dose in clinical trials is 20-60 mg/kg, with maximum doses typically ranging from 2,500-4,500 mg. [7] [8] [3] Higher doses within this range (40-60 mg/kg) have demonstrated efficacy in refractory cases without significant increases in adverse events. [6]
  • Pediatric Dosing: Children aged 1 month and older should receive 20-60 mg/kg as a single IV loading dose, with a maximum of 4,500 mg. [7] [8] [6] The EcLiPSE trial protocol specifies 40 mg/kg (maximum 2.5 g) for pediatric patients. [7]

Table 3: Weight-Based Dosing Protocol for Intravenous this compound in Status Epilepticus

Weight Range (kg) Dose (mg) at 60 mg/kg Volume (ml) of 500mg/5ml Injection Infusion Details
35-44 kg 2,100 mg 21 ml Dilute in 100ml NaCl 0.9%, infuse over 15 min
45-54 kg 2,700 mg 27 ml Dilute in 100ml NaCl 0.9%, infuse over 15 min
55-64 kg 3,300 mg 33 ml Dilute in 100ml NaCl 0.9%, infuse over 15 min
65-74 kg 3,900 mg 39 ml Dilute in 100ml NaCl 0.9%, infuse over 15 min
75-84 kg 4,500 mg 45 ml Dilute in 100ml NaCl 0.9%, infuse over 15 min
≥85 kg 4,500 mg (max dose) 45 ml Dilute in 100ml NaCl 0.9%, infuse over 15 min
Special Population Considerations
  • Renal Impairment: No dose adjustment is necessary for the initial loading dose in renal impairment, but maintenance dosing should be modified based on creatinine clearance. [8] [6]
  • Hepatic Impairment: No specific dose adjustment is required for hepatic impairment, though caution is advised in severe liver disease (Child-Pugh C). [6]
  • Elderly Patients: The plasma half-life of this compound may be prolonged in the elderly (increased by approximately 40%), potentially necessitating adjustment of maintenance dosing. [6]
  • Neonates: Specific evidence for neonatal status epilepticus is limited, and phenobarbital remains first-line in this population. [2]
Administration Guidelines

Intravenous this compound should be administered as a 15-minute infusion diluted in 100 mL of 0.9% sodium chloride. [8] [6] For doses exceeding 3,000 mg, it is recommended to remove 30 mL of diluent from the infusion bag prior to adding this compound to maintain appropriate concentration. [8] Recent evidence suggests that undiluted rapid administration may also be safe and effective when prompt administration is critical, though this approach requires further validation. [6]

The following workflow diagram outlines the clinical decision pathway for this compound administration in status epilepticus:

SE_Protocol Status Epilepticus Treatment Protocol Start Patient with Suspected SE FirstLine Benzodiazepine Administration (Lorazepam 0.1 mg/kg IV) (Midazolam 0.2 mg/kg IM/IN) Start->FirstLine AssessResponse Assess Response after 5-15 min FirstLine->AssessResponse OngoingSz Ongoing Seizures? AssessResponse->OngoingSz OngoingSz->FirstLine No, consider repeat dose SecondLine Second-Line Therapy Initiation OngoingSz->SecondLine Yes LEV_Selection This compound Considerations SecondLine->LEV_Selection LEV_Admin Administer IV this compound (20-60 mg/kg, max 4500 mg) Infuse over 15 minutes LEV_Selection->LEV_Admin Favorable profile: - Renal impairment - Polypharmacy - Hemodynamic instability - Drug interaction concerns AssessLEV Assess Response within 30 min LEV_Admin->AssessLEV RSI_Decision Consider RSI for Refractory SE AssessLEV->RSI_Decision No response Maintenance Initiate Maintenance Dosing if long-term therapy indicated AssessLEV->Maintenance Seizure termination

Experimental and Research Protocols

Clinical Trial Methodology

For researchers designing clinical trials investigating this compound for status epilepticus, the EcLiPSE study provides a robust methodological framework. [7] Key design elements include:

  • Trial Design: Phase IV, multicenter, parallel-group, randomized controlled, open-label trial
  • Population: Children aged 6 months and above with convulsive status epilepticus failing first-line benzodiazepine treatment
  • Intervention: Intravenous this compound (40 mg/kg, maximum 2.5 g) versus phenytoin (20 mg/kg, maximum 2 g)
  • Primary Outcome: Cessation of all visible signs of convulsive status epilepticus within 30 minutes as determined by treating clinician
  • Key Secondary Outcomes: Need for further anti-seizure medications, rapid sequence intubation for ongoing SE, admission to critical care, serious adverse reactions
  • Sample Size Calculation: 140 participants per group provides 80% power to detect an increase in cessation rates from 60% to 75%, with total sample size of 308 accounting for 10% loss to follow-up
Preclinical Evaluation Protocols

For basic science researchers investigating this compound's mechanisms in status epilepticus models, established experimental approaches include:

  • In Vitro Electrophysiology: Utilizing hippocampal brain slices to assess this compound's effects on synaptic transmission, particularly measuring its modulation of presynaptic calcium channels and neurotransmitter release. [1]
  • Animal Models of Status Epilepticus: Employing chemoconvulsant models (pilocarpine, kainic acid) to evaluate this compound's anticonvulsant efficacy, with particular focus on its ability to terminate established seizures rather than merely prevent onset. [1]
  • SV2A Binding Studies: Using autoradiography and immunocytochemistry to characterize this compound's binding affinity and distribution in relation to SV2A protein expression patterns. [1]
  • Neuroprotection Assessment: Evaluating this compound's potential to mitigate seizure-induced neuronal injury through histological analysis and markers of neuronal degeneration following status epilepticus. [1]

Conclusion and Future Directions

This compound has established itself as a valuable therapeutic option for status epilepticus, particularly as second-line therapy following benzodiazepine failure. Its favorable safety profile, minimal drug interactions, and ease of administration make it an attractive alternative to traditional agents like phenytoin and valproate. While current evidence demonstrates comparable efficacy to these established treatments, ongoing research continues to refine its role in specific patient populations and clinical scenarios.

Future research directions should focus on precision medicine approaches to this compound therapy in status epilepticus, identifying biomarkers that predict treatment response and optimizing dosing strategies based on individual patient characteristics. [9] Additionally, further investigation is needed regarding this compound's potential neuroprotective effects during status epilepticus and its efficacy in specific SE subtypes, particularly non-convulsive and refractory status epilepticus. As the evidence base continues to evolve, this compound's role in status epilepticus management protocols is likely to expand, potentially positioning it as a first-choice second-line agent for this neurological emergency.

References

Comprehensive Application Notes and Protocols: Levetiracetam Stability in Intravenous Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Levetiracetam Formulation Profiles and Stability Challenges

This compound is a second-generation antiepileptic drug with a unique mechanism of action involving binding to the synaptic vesicle protein SV2A, which modulates synaptic vesicle exocytosis and neurotransmitter release. It has become a first-line treatment for status epilepticus and acute repetitive seizures in critical care settings due to its favorable pharmacokinetic profile, minimal drug interactions, and relatively safe adverse effect profile. The intravenous formulation is particularly valuable when oral administration is not feasible, especially in critically ill patients, those undergoing surgical procedures, or those with impaired gastrointestinal function. Understanding the chemical and physical stability of this compound in various intravenous solutions is therefore paramount for ensuring patient safety, formulating effective dosing regimens, and developing efficient hospital protocols.

The stability profile of this compound in intravenous solutions presents both opportunities and challenges for clinical practice. As a relatively stable molecule in aqueous solutions, this compound maintains integrity across a range of storage conditions and container types. However, specific clinical scenarios—such as use in critically ill patients with augmented renal clearance requiring continuous infusion, neonatal intensive care with limited intravenous access, or hospice care with volume restrictions—demand specialized knowledge of concentration limits, compatibility with parenteral nutrition, and optimal storage conditions. This document provides comprehensive application notes and detailed experimental protocols to guide researchers, scientists, and drug development professionals in stability testing and clinical application of this compound intravenous formulations.

Experimental Methods for Stability Assessment

Stability-Indicating HPLC Analysis

The gold standard for evaluating this compound chemical stability employs stability-indicating high-performance liquid chromatography (HPLC) with ultraviolet detection. This method must be properly validated to separate this compound from its degradation products and potential leachables from container materials. The following protocol outlines a representative methodology adapted from multiple stability studies:

  • Chromatographic Conditions: Utilize a C18 column (e.g., Phenomenex Kinetex 2.6μm C18 [1] or Symmetry C18 [2]) with dimensions of 100-150mm × 4.6mm. The mobile phase typically consists of a mixture of acetonitrile, methanol, and aqueous buffer (e.g., ammonium phosphate) in ratios ranging from 5:16:79 [1] to 5:95 [2] (v/v/v). The flow rate should be maintained between 1.0-1.2 mL/min with UV detection at 205-213 nm [1] [2]. The injection volume is generally 5μL.

  • Sample Preparation: For analysis, this compound samples should be diluted with HPLC-grade water to achieve concentrations within the validated range of the method (typically 0.25-2.0 mg/mL). After centrifugation at 2560×g for 10 minutes, the supernatant should be filtered through a 0.45μm hydrophilic propylene membrane filter before injection to remove particulate matter and prevent column damage [1].

  • Validation Parameters: The method should demonstrate specificity against degradation products, accuracy with ≥90% recovery, precision with intra-day and inter-day coefficients of variation <10%, and linearity across the calibration range (R²>0.99) [1]. Forced degradation studies should include exposure to acid, base, oxidant, heat, and light to verify the stability-indicating capability of the method.

Physical Stability Assessment Protocols

Physical stability evaluation encompasses multiple parameters that must be assessed throughout the study period:

  • Visual Inspection: Examine samples against white and black backgrounds under normal fluorescent light and with polarized light to detect subtle changes. Assess for color change, haze, particulate formation, or gas evolution. This compound solutions should remain clear and colorless throughout the stability period [3] [4].

  • pH Monitoring: Measure pH values at each time point using a properly calibrated pH meter. Changes greater than 0.5 units from baseline may indicate potential instability. This compound solutions in sodium chloride 0.9% typically maintain pH stability throughout storage [3].

  • Subvisible Particulate Testing: For parenteral products, analyze particulate matter using light obscuration or microscopic methods according to USP <788> requirements. This is particularly critical when evaluating compatibility with parenteral nutrition admixtures [5].

  • Lipid Emulsion Stability: When testing this compound in parenteral nutrition admixtures, determine the mean lipid droplet size (MDS) and the percentage of fat globules ≥5μm (PFAT5). The United States Pharmacopeia requires MDS <5μm and PFAT5 <0.05% for lipid emulsion stability [5].

Comprehensive Stability and Compatibility Data

Solution Stability Under Various Conditions

Table 1: Stability of this compound in Intravenous Solutions Under Various Storage Conditions

Concentration Diluent Container Storage Temperature Stability Duration Study Details
40 mg/mL [3] Sodium chloride 0.9% PVC bags, polyolefin bags, polypropylene syringes Refrigeration (2-8°C) 14 days Retained 94.2-101.3% initial concentration; no significant pH change [3]
15 mg/mL [4] NS, D5W, LR PVC bags Room temperature (15-30°C) 24 hours Based on manufacturer data (Hospira); physically compatible and chemically stable [4]
5 mg/mL [4] NS, D5W, LR PVC bags Room temperature (15-30°C) 4 hours Traditional stability timeframe; conservative approach [4]
1.6 mg/mL [5] Parenteral nutrition (PN) admixtures Glass vials Room temperature (22°C), refrigeration (4°C), accelerated (32°C) 7 days Compatible with both Nutriflex Lipid Special (NOS) and Nutriflex Lipid (NLS); MDS <5μm [5]
Parenteral Nutrition Admixture Compatibility

This compound demonstrates exceptional compatibility with complex parenteral nutrition (PN) admixtures, making it suitable for co-administration in critical care settings where intravenous access may be limited. A rigorous compatibility study evaluated this compound at a concentration of 1.6 mg/mL in two commercial all-in-one PN admixtures: Nutriflex Lipid Special (NOS) and Nutriflex Lipid (NLS). The study employed multiple analytical techniques to assess stability under various temperature conditions (4°C, 22°C, and 32°C) over seven days. The results demonstrated that mean lipid droplet size (MDS) remained below 2.6±0.63μm across all conditions, well within the USP requirement of <5μm. The pH values remained stable with minimal fluctuations, and HPLC analysis confirmed chemical stability with no significant degradation peaks observed. This comprehensive assessment confirms that this compound maintains both physical and chemical integrity when admixed with PN formulations, providing critical flexibility for medication administration in nutrition-supported patients [5].

Container Compatibility and Storage

Container selection significantly influences this compound stability and storage considerations. Studies have comprehensively evaluated compatibility across various container materials:

  • Polyvinyl Chloride (PVC) Bags: this compound solutions demonstrate excellent compatibility with PVC containers, maintaining stability for 24 hours at room temperature when diluted to concentrations up to 15 mg/mL [4]. This compatibility extends to both manufacturer-prepared solutions and extemporaneously compounded preparations.

  • Polyolefin Bags and Polypropylene Syringes: Refrigerated storage (2-8°C) of this compound solutions (40 mg/mL) in polyolefin bags and polypropylene syringes demonstrates extended stability for up to 14 days without significant degradation, particulate formation, or pH changes [3]. This finding is particularly valuable for pharmacy bulk preparation and hospice settings where extended stability reduces waste and improves efficiency.

  • Glass Containers: this compound is compatible with glass containers; however, this packaging is less frequently used for ready-to-administer solutions in clinical practice compared to plasticized containers.

Administration Protocols and Clinical Considerations

Intravenous Push and Infusion Methods

This compound administration encompasses multiple modalities, each with specific protocols and stability considerations:

  • Intravenous Push (IVP): Recent evidence supports undiluted IVP administration at a concentration of 100 mg/mL over 2-5 minutes, even for high loading doses (up to 4,500 mg). This method significantly reduces time to administration (median 12 minutes for IVP vs. 38 minutes for IV piggyback) without increasing adverse events [6]. For large doses requiring multiple vials, the medication can be drawn into multiple syringes while maintaining the 2-5 minute administration time. This approach is particularly valuable in emergency situations like status epilepticus where rapid administration correlates with improved outcomes.

  • Traditional IV Infusion: The manufacturer recommends diluting this compound in 100 mL of compatible diluent (0.9% sodium chloride, lactated Ringer's, or 5% dextrose) and infusing over 15 minutes [4]. For pediatric patients or fluid-restricted individuals, smaller volumes may be used with careful attention to final concentration, which should not exceed 15 mg/mL [4]. This method remains appropriate for routine administration when rapid achievement of therapeutic levels is not critical.

  • Continuous Infusion: Emerging evidence supports continuous intravenous infusion of this compound for critically ill patients with augmented renal clearance who require sustained therapeutic levels. Monte Carlo simulations indicate that continuous infusion may optimize target attainment in these challenging patients [7]. Although not yet FDA-approved, this approach demonstrates a favorable safety profile in preliminary studies and should be considered when trough levels cannot be maintained with intermittent dosing.

Special Population Considerations

Critically ill patients often present unique challenges for this compound dosing and administration:

  • Augmented Renal Clearance (ARC): Patients with ARC (creatinine clearance >130 mL/min) exhibit enhanced drug clearance that may lead to subtherapeutic this compound concentrations. Monte Carlo simulations suggest that higher doses (up to 6000 mg daily) or extended/continuous infusions may be necessary to maintain therapeutic trough concentrations (12-46 mg/L) in this population [7] [2]. Therapeutic drug monitoring should be considered when available for these patients.

  • Hospice and Palliative Care: For imminently dying hospice patients, the standard 100 mL infusion volume may be burdensome. Concentrated solutions (40 mg/mL) in syringes demonstrate 14-day stability under refrigeration, allowing for reduced volume administration that improves patient comfort and tolerability [3].

  • Parenteral Nutrition Patients: When this compound must be administered with PN due to limited intravenous access, the compatibility data support direct admixture with stable PN formulations. However, this should only be implemented when the specific PN formulation has been evaluated for compatibility, and appropriate quality control measures are in place [5].

Conclusion and Stability Recommendations

The comprehensive stability data demonstrate that This compound is a robust molecule suitable for various clinical administration scenarios. Based on the available evidence, the following recommendations are provided for clinical practice and further research:

  • Standard Solution Stability: For routine use, this compound solutions diluted to 15 mg/mL or less in compatible diluents (0.9% sodium chloride, 5% dextrose, or lactated Ringer's) remain stable for 24 hours at room temperature in PVC containers [4]. This represents the current manufacturer recommendation based on updated stability data.

  • Extended Stability: When prepared under controlled conditions, more concentrated solutions (40 mg/mL) maintain stability for up to 14 days under refrigeration (2-8°C) in polypropylene syringes, PVC bags, or polyolefin bags [3]. This extended stability supports pharmacy bulk preparation and reduces waste.

  • Parenteral Nutrition Admixture: this compound at 1.6 mg/mL demonstrates compatibility and stability in selected PN admixtures for up to 7 days under refrigeration and at room temperature [5]. However, adherence to strict compounding protocols and quality assessment is essential when utilizing this approach.

  • Future Research Directions: Further studies should explore the long-term stability of this compound in emerging container systems, evaluate compatibility with additional PN formulations, and establish the safety profile of continuous infusion protocols across diverse patient populations.

Table 2: Recommended Storage Conditions and Stability Periods for this compound Intravenous Formulations

Preparation Type Recommended Storage Maximum Stability Key Considerations
Standard Dilution (≤15 mg/mL) Room temperature (15-30°C) 24 hours Compatible with PVC, polyolefin containers [4]
Concentrated Solution (40 mg/mL) Refrigeration (2-8°C) 14 days Suitable for hospice/fluid-restricted patients [3]
Parenteral Nutrition Admixture Room temperature or refrigeration 7 days Verify specific PN formulation compatibility [5]
Prefilled Syringes Refrigeration (2-8°C) 14 days Protect from light; inspect before use [3]

Experimental Workflows and Procedural Diagrams

This compound Stability Testing Workflow

The following diagram illustrates the comprehensive stability testing protocol for this compound intravenous solutions:

LevetiracetamStabilityWorkflow Start Prepare this compound IV Solution SamplePrep Sample Preparation • Aseptic technique • Multiple containers • Various concentrations Start->SamplePrep Storage Controlled Storage • Refrigeration (2-8°C) • Room temp (15-30°C) • Accelerated (32°C) SamplePrep->Storage TimePoints Sampling Time Points • Day 0, 1, 4, 7, 14 • Additional points as needed Storage->TimePoints Visual Visual Inspection • Color/clarity assessment • Particulate matter • pH measurement TimePoints->Visual HPLC HPLC Analysis • Stability-indicating method • Degradation product detection • Concentration verification Visual->HPLC Data Data Analysis • % Initial concentration • Statistical evaluation • Acceptance criteria Visual->Data Physical stability data Lipid Lipid Emulsion Testing (if applicable) • Mean droplet size (MDS) • PFAT5 measurement • Microscopic examination HPLC->Lipid For PN admixtures only HPLC->Data Chemical stability data Lipid->Data Emulsion stability data Conclusion Stability Conclusion Data->Conclusion

This compound Compatibility Testing with Parenteral Nutrition

The following diagram outlines the specialized testing protocol for evaluating this compound compatibility with parenteral nutrition admixtures:

PNCompatibilityWorkflow Start Select PN Admixture PNSelection PN Formulation • Commercial AIO admixture • Document composition • Note lipid content Start->PNSelection LEVAddition This compound Addition • Aseptic addition to PN • Final concentration 1.6 mg/mL • Gentle mixing PNSelection->LEVAddition Storage Controlled Storage • Refrigeration (4°C) • Room temp (22°C) • Accelerated (32°C) LEVAddition->Storage Macroscopic Macroscopic Evaluation • Color change • Phase separation • Creaming or coalescence Storage->Macroscopic Microscopic Microscopic Analysis • Mean largest lipid droplet • Lipid globule size distribution • Particulate matter Macroscopic->Microscopic Criteria Acceptance Criteria • MDS < 5 μm • PFAT5 < 0.05% • Concentration ≥ 90% initial • pH stable Macroscopic->Criteria Physical compatibility Chemical Chemical Analysis • HPLC concentration assay • pH monitoring • Degradation products Microscopic->Chemical Chemical->Criteria Conclusion Compatibility Conclusion Criteria->Conclusion

References

Comprehensive Application Notes and Protocols for Levetiracetam Sample Preparation Using Liquid-Liquid Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Levetiracetam Therapeutic Monitoring and Analysis Needs

This compound (LEV) is a broad-spectrum antiseizure medication with favorable pharmacokinetic properties, including >95% oral bioavailability, minimal protein binding (<10%), and linear pharmacokinetics across the therapeutic dose range [1] [2]. The established therapeutic range for this compound is typically 12-46 μg/mL (16-46 μg/mL in some references), though significant inter-individual variability has been observed in special populations including pediatric patients, elderly individuals, pregnant women, and those with renal impairment [1] [3] [4]. These patient-specific factors, combined with potential drug-drug interactions and compliance issues, necessitate reliable analytical methods for therapeutic drug monitoring (TDM) of this compound in clinical practice [1].

The high hydrophilicity of this compound presents unique challenges for its extraction and analysis from biological matrices [5]. Unlike more lipophilic antiepileptic drugs, this compound's water solubility (0.104 g/mL) and lack of ionizable groups at physiological pH ranges complicate its extraction using conventional organic solvents [5]. Additionally, this compound's low molecular weight and minimal UV chromophore characteristics demand careful optimization of detection parameters, typically requiring low UV wavelengths (192-215 nm) for adequate sensitivity [1] [2] [6]. This application note addresses these challenges by presenting optimized sample preparation and analysis protocols that have been rigorously validated according to international guidelines.

Sample Preparation Fundamentals for this compound

Principles of Liquid-Liquid Extraction for Hydrophilic Compounds

Liquid-liquid extraction (LLE) represents a classical sample preparation technique that leverages the differential solubility of analytes between immiscible solvents. For hydrophilic compounds like this compound, traditional LLE methods often yield suboptimal recovery rates due to the compound's polar nature and high water solubility [5]. However, through careful optimization of solvent systems and potential pH adjustment, efficient extraction can be achieved. The modified LLE approach for this compound utilizes a binary solvent system of diethyl ether and dichloromethane (70:30, v/v) which has demonstrated excellent extraction efficiency despite the drug's hydrophilic properties [6].

The mechanistic basis for this successful extraction lies in the careful balance between solvent polarity and selectivity. Diethyl ether provides moderate polarity for initial this compound partitioning from the aqueous plasma phase, while dichloromethane enhances protein precipitation and facilitates clean phase separation. This combination has demonstrated extraction efficiencies >90% while effectively removing interfering phospholipids and proteins that could compromise chromatographic performance or instrument stability [6]. The method's effectiveness is evidenced by its successful application in pharmacokinetic studies, where reliable quantification across a wide concentration range (1-40 μg/mL) is essential [6].

Technical Considerations for this compound Extraction

Several critical parameters must be controlled to ensure optimal extraction efficiency and reproducibility. Sample pH represents a key variable, with extraction typically performed without pH adjustment due to this compound's lack of ionizable groups at physiological pH (pKa 16.1 and -1) [5]. The aqueous-to-organic phase ratio significantly impacts extraction yield, with a 1:5 ratio typically providing optimal recovery without excessive solvent consumption [6]. Extraction time and vortexing intensity must be standardized to ensure complete partitioning while avoiding emulsion formation, with most protocols recommending 30-60 seconds of vigorous mixing [1] [6].

Centrifugation parameters critically influence phase separation and sample cleanliness. Protocols typically specify 10-20 minutes at 12,000-18,000 × g to ensure complete sedimentation of the protein precipitate and formation of distinct solvent layers [1] [6]. The temperature during extraction should be maintained at room temperature (20-25°C) to ensure consistent partitioning behavior, while the time to organic phase evaporation should be minimized to prevent volatile solvent loss and potential analyte degradation [6]. When properly controlled, these parameters enable robust extraction with between-batch and within-batch precision <10%, meeting rigorous bioanalytical validation standards [6].

Detailed LLE-HPLC-UV Protocol for this compound Quantification

Reagents and Equipment Specifications
  • This compound standard (purity ≥98%, Fisher Scientific or Sigma-Aldrich)
  • Internal standard: Zonisamide or Caffeine (purity ≥99%, Sigma-Aldrich)
  • Extraction solvents: HPLC-grade diethyl ether and dichloromethane (Merck or equivalent)
  • Mobile phase components: HPLC-grade methanol, potassium dihydrogen phosphate (Merck)
  • Equipment: HPLC system with UV detector (Shimadzu or Thermo-Finnigan), reverse-phase C8 or C18 column (Kromasil or Supleco Discovery), analytical balance, vortex mixer, centrifuge capable of 12,000 rpm, micropipettes, glass tubes, and speed vacuum concentrator
Step-by-Step Extraction and Analysis Procedure
  • Sample Preparation: Pipette 200-300 μL of patient plasma or serum into a clean glass extraction tube [1] [2] [6].

  • Internal Standard Addition: Add 50 μL of internal standard solution (350 μg/mL caffeine or zonisamide) to each sample [2] [6].

  • Protein Precipitation and Extraction: Add 1 mL of the diethyl ether/dichloromethane (70:30, v/v) extraction solvent mixture to each tube [6].

  • Vortexing and Centrifugation: Vortex mix vigorously for 30-60 seconds, then centrifuge at 12,000 rpm for 10 minutes at room temperature [1] [6].

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette, taking care to avoid the protein interphase.

  • Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a speed vacuum concentrator.

  • Sample Reconstitution: Reconstitute the dry residue in 350 μL of mobile phase (water:acetonitrile, 90:10, v/v) and vortex for 10 seconds [2].

  • Chromatographic Analysis: Inject 40-50 μL of the reconstituted sample into the HPLC system.

Table 1: HPLC-UV Analytical Conditions for this compound Separation

Parameter Specification Alternative Conditions
Column Reverse Phase C8 (Kromasil, 250 × 4.6 mm, 5 μm) C18 (Supleco Discovery, 250 × 4.6 mm, 5 μm)
Mobile Phase 5mM potassium phosphate buffer:methanol (85:15, v/v) pH 7.2 Water:acetonitrile (90:10, v/v)
Flow Rate 1.2 mL/min 1.0 mL/min
Detection Wavelength 215 nm 192-205 nm
Injection Volume 10-50 μL 10-50 μL
Run Time 15 minutes 15 minutes
Column Temperature 40°C Room temperature
Retention Time (LEV) ~12 minutes ~12 minutes

The following workflow diagram illustrates the complete LLE-HPLC-UV process for this compound sample preparation and analysis:

G cluster_0 HPLC-UV Conditions A Plasma Sample (200-300 µL) B Add Internal Standard A->B C LLE: Add Diethyl Ether/DCM (70:30) B->C D Vortex (30-60 sec) C->D E Centrifuge (12,000 rpm, 10 min) D->E F Collect Organic Phase E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I HPLC-UV Analysis H->I J C8/C18 Column K Mobile Phase: Buffer:MeOH (85:15) or Water:ACN (90:10) L Detection: 192-215 nm M Flow: 1.0-1.2 mL/min N Runtime: 15 min

Graph 1: Complete workflow for this compound sample preparation using liquid-liquid extraction and HPLC-UV analysis

Method Validation Parameters and Acceptance Criteria

The developed LLE-HPLC-UV method has been rigorously validated according to International Conference on Harmonization (ICH) and European Medicines Agency (EMA) guidelines [1] [2]. Key validation parameters include:

Table 2: Method Validation Results for LLE-HPLC-UV this compound Assay

Validation Parameter Results Acceptance Criteria
Linearity Range 1-80 μg/mL Correlation coefficient (r²) > 0.99
Lower Limit of Quantification 1-3 μg/mL Precision <20%, Accuracy ±20%
Precision (Intra-day) 3.9-5.3% RSD <15%
Precision (Inter-day) 5.6-8.9% RSD <15%
Accuracy 96.2-106.3% 85-115%
Extraction Recovery >90% Consistent and >70%
Specificity No interference Complete resolution from IS
Carry-over <5% of IS signal <20% of LLOQ

Alternative Sample Preparation Methods

Protein Precipitation Techniques

Protein precipitation (PP) represents a simplified sample preparation approach that eliminates the liquid-liquid extraction step. The PP protocol involves mixing plasma samples with acetonitrile (1:3 ratio), vortexing for 5 minutes, followed by centrifugation at 4000 rpm for 20 minutes at 4°C [2]. The clear supernatant is then either directly injected or evaporated and reconstituted in mobile phase before HPLC analysis. This method offers the advantage of rapid processing and minimal solvent consumption, though it may result in reduced sensitivity due to sample dilution and potential matrix effects [5] [2].

Comparative studies have demonstrated that PP provides comparable recovery to LLE for this compound quantification while significantly reducing sample preparation time [5]. However, the direct injection of precipitated samples may potentially compromise chromatographic column longevity due to incomplete protein removal and accumulation of non-volatile matrix components [5]. For applications requiring high throughput and where sensitivity requirements are not as stringent, PP represents a viable alternative to more complex extraction methodologies.

Advanced Microextraction Approaches

Dispersive liquid-liquid microextraction (DLLME) has emerged as a miniaturized extraction technique that significantly reduces organic solvent consumption while maintaining high extraction efficiency. The optimized DLLME protocol for this compound involves using chloroform (130 μL) as extraction solvent and isopropyl alcohol (400 μL) as dispersive solvent added to 1 mL of plasma ultrafiltrate [7]. This methodology consumes <550 μL of organic solvent per extraction, representing a >90% reduction compared to conventional LLE methods [7].

For laboratories with access to mass spectrometry, a simple protein precipitation with acetonitrile followed by LC-MS/MS analysis provides exceptional sensitivity and rapid analysis. This approach utilizes a small sample volume (50 μL plasma) precipitated with 450 μL of acetonitrile containing internal standard, with the supernatant diluted with water and directly injected [3]. The LC-MS/MS method achieves a 2-minute run time and demonstrates excellent linearity from 0.5-100 μg/mL, making it ideal for high-throughput clinical applications [3].

Table 3: Comparison of this compound Sample Preparation Methods

Parameter Liquid-Liquid Extraction Protein Precipitation DLLME LC-MS/MS
Sample Volume 200-300 μL 300 μL 500 μL (plasma) 50 μL
Extraction Time 20-30 min 10-15 min 15-20 min 5-10 min
Organic Solvent Volume 1-2 mL 3 mL <550 μL 0.5 mL
Recovery >90% >85% >80% >95%
LOQ 1 μg/mL 3 μg/mL 2 μg/mL 0.5 μg/mL
Throughput Medium High Medium Very High
Cost Low Very Low Low High
Best Applications Routine TDM, resource-limited settings High-throughput screening, research Solvent reduction, specialized analyses Pediatric, high-throughput, research

Method Validation and Clinical Application

Analytical Method Validation

The validated LLE-HPLC-UV method demonstrates excellent analytical specificity with no interference from commonly co-administered antiepileptic drugs including sodium valproate, phenytoin, carbamazepine, or phenobarbital [1] [6]. For stability assessment, this compound in plasma has shown stability >90% with no significant degradation during sample processing (autosampler stability) and 60 days storage at -80°C [6]. The method also demonstrates dilution integrity with accuracy and precision within ±15% for 15-fold diluted samples, allowing accurate quantification of samples above the upper limit of quantification [2].

Robustness testing has confirmed that the method remains reliable despite deliberate variations in mobile phase composition (±5%), column temperature (±5°C), and flow rate (±0.1 mL/min) [1]. The carry-over effect has been evaluated and found to be <5% of the internal standard signal and <20% of LLOQ, which is within acceptable limits according to EMA guidelines [2]. These comprehensive validation results confirm the method's suitability for routine therapeutic drug monitoring applications across diverse clinical laboratory settings.

Clinical Implementation and Utility

The validated LLE-HPLC-UV method has been successfully applied to monitor this compound levels in 1383 patients (635 children, 683 adults, 40 elderly, and 25 pregnant women) [1]. Clinical implementation demonstrated that 82.47% of patients (913/1107) with this compound levels within the therapeutic range achieved good seizure control, while 58.62% of patients (136/232) with subtherapeutic levels experienced increased seizure frequency [1]. The method proved particularly valuable for identifying poor compliance (112 patients) and managing drug-drug interactions with enzyme-inducing antiepileptic drugs [1].

The method's clinical utility extends to dose adjustment guidance, with demonstrated successful dosage modifications in 61 patients with abnormal levels, resulting in improved clinical response [1]. For pediatric populations, where blood volume limitations exist, the method's compatibility with alternative matrices such as saliva has been investigated, with studies showing a strong correlation (R=0.9) between plasma and salivary this compound concentrations [5]. This correlation supports the use of less invasive sampling for therapeutic drug monitoring in children, potentially improving compliance with monitoring protocols [5].

Conclusion

The liquid-liquid extraction HPLC-UV method described in this application note provides a robust, accurate, and precise approach for this compound quantification in human plasma. The method has been comprehensively validated according to international guidelines and demonstrates excellent performance across all validation parameters. Its successful application in clinical settings confirms its utility for therapeutic drug monitoring, particularly in resource-limited environments where advanced instrumentation may not be available. The method's cost-effectiveness, combined with its proven clinical correlation, makes it ideally suited for routine implementation in clinical laboratories supporting epilepsy management programs.

References

Comprehensive Analytical Method Development and Validation Protocols for Levetiracetam Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Levetiracetam and Analytical Challenges

This compound (LEV), chemically known as (-)-(S)-α-ethyl-2-oxo-1-pyrrolidine acetamide, is a broad-spectrum antiseizure medication that has become a first-line treatment for various seizure types due to its favorable safety profile and minimal drug interaction potential compared to older antiepileptic drugs. As a highly hydrophilic compound with no ionizable groups and low plasma protein binding (<10%), LEV presents unique analytical challenges for quantification in biological matrices and pharmaceutical formulations. Its high water solubility (0.104 g/mL) and low molecular weight result in poor retention on conventional reversed-phase chromatography columns, requiring specialized methodological approaches for accurate quantification.

The therapeutic range for LEV has been established between 5–46 μg/mL in plasma, with toxicity risks increasing above 46 μg/mL, making reliable analytical methods essential for both therapeutic drug monitoring (TDM) and quality control in pharmaceutical development. This article provides comprehensive application notes and detailed protocols for the development and validation of robust analytical methods for LEV quantification across various matrices, incorporating both established and novel methodological approaches to address the compound's unique physicochemical properties.

HPLC-UV Method for Plasma Quantification

Materials and Equipment
  • This compound standard (purity >98%) and caffeine (internal standard, purity ≥99%)
  • HPLC-grade solvents: acetonitrile, methanol, water
  • Blank human plasma for calibration standards and quality controls
  • Equipment: Shimadzu HPLC system with two LC-10 ADvp solvent delivery pumps, SIL-HTc autosampler, SPD-10 AV UV-Vis detector, and Supleco Discovery C18 column (5 μm, 250 × 4.6 mm) with guard column
  • Software: Clarity version 8.7 for data acquisition and analysis
Chromatographic Conditions

The optimal chromatographic separation employs an isocratic elution with a mobile phase consisting of water and acetonitrile (90:10, v/v) at a flow rate of 1.0 mL/min. The total run time is 15 minutes with detection at 192 nm. The column and autosampler are maintained at room temperature throughout the analysis [1].

Sample Preparation Protocol
  • Aliquot 300 μL of plasma sample into a clean microcentrifuge tube
  • Add 50 μL of internal standard working solution (350 μg/mL caffeine)
  • Vortex the mixture for 1 minute to ensure proper mixing
  • Precipitate proteins by adding 3 mL of acetonitrile and vortex for 5 minutes
  • Centrifuge at 4000 rpm for 20 minutes at 4°C to separate precipitated proteins
  • Transfer the supernatant to a clean tube and evaporate to dryness using a SpeedVac Concentrator
  • Reconstitute the residue with 350 μL of mobile phase (water:acetonitrile, 90:10, v/v)
  • Vortex for 10 seconds and transfer 40 μL to HPLC vials for injection [1]
Calibration Standards and Quality Controls

Table 1: Preparation of Calibration Standards and Quality Control Samples

Concentration Level LEV Concentration (μg/mL) Preparation Method
Stock Solution 1000 10 mg LEV in 10 mL water
Working Solution 100 Dilute stock 1:10 with water
LLOQ 3 Spiked in blank plasma
Low QC 10 Spiked in blank plasma
Mid QC 40 Spiked in blank plasma
High QC 70 Spiked in blank plasma
ULOQ 80 Spiked in blank plasma
Method Validation Results

The method was validated according to EMA guidelines with excellent results. Calibration curves showed linearity (r² > 0.99) across the 3–80 μg/mL range. Both intra-day and inter-day precision demonstrated CV < 8% for all QC levels, while accuracy ranged from 92–107%. The lower limit of quantification (LLOQ) was established at 3 μg/mL with precision <20% and accuracy within ±20%. The extraction recovery was consistent and exceeded 85% across all QC levels, demonstrating the efficiency of the protein precipitation protocol [1].

GC-MS Method for this compound and Impurity Analysis

Method Overview and Advantages

Gas chromatography-mass spectrometry provides an alternative approach for LEV quantification, particularly valuable for simultaneous analysis of LEV and its process-related toxic impurities such as IMP-C (pyridine-2-ol). The GC-MS method offers superior sensitivity and selectivity compared to HPLC-UV methods, with the added advantage of structural confirmation through mass spectral fragmentation patterns. This method is particularly suitable for stability studies and pharmaceutical formulation analysis where impurity profiling is critical [2].

Sample Preparation and Derivatization

Unlike many GC methods for polar compounds, the developed protocol requires no derivatization, significantly simplifying the sample preparation process. For pharmaceutical formulations:

  • Extract powdered tablets or syrup equivalent to 50 mg LEV with 10 mL methanol
  • Sonicate for 15 minutes to ensure complete dissolution
  • Filter through 0.45 μm membrane filter
  • Dilute filtrate to appropriate concentration with methanol
  • Transfer 1 μL to GC vials for analysis [2]

For biological samples, additional sample preparation involving solid-phase extraction or liquid-liquid extraction may be necessary to remove interfering matrix components.

GC-MS Instrumental Parameters
  • Column: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Injector temperature: 250°C
  • Oven program: Initial 80°C (hold 1 min), ramp to 240°C at 15°C/min, hold for 5 min
  • Carrier gas: Helium at 1.0 mL/min constant flow
  • Ion source temperature: 230°C
  • Interface temperature: 280°C
  • Detection: Selected ion monitoring (SIM) mode with characteristic ions for LEV and IMP-C [2]
Validation Parameters for GC-MS Method

Table 2: GC-MS Method Validation Parameters

Validation Parameter LEV IMP-C
Linear Range (μg/mL) 1–100 0.1–10
Correlation Coefficient (r²) 0.9991 0.9987
LOD (μg/mL) 0.004 0.001
LOQ (μg/mL) 0.014 0.005
Precision (% RSD) <5% <5%
Accuracy (% Recovery) 95–105 90–110
Stability Assessment Under Various Conditions

The GC-MS method has been successfully applied to evaluate LEV stability under different storage conditions and in simulated gastric environments. Studies demonstrate that LEV maintains structural integrity for up to 4 hours in simulated gastric conditions, with no significant degradation observed at various storage temperatures, supporting its stability in pharmaceutical formulations and biological samples [3].

Therapeutic Drug Monitoring Application

Clinical Method Modification

A modified HPLC-UV method was developed specifically for clinical TDM applications in a resource-limited setting. This method utilizes liquid-liquid extraction with dimethyl sulfoxide (DMSO) as the extracting solvent, providing excellent clean-up of serum samples. The method employs theophylline as an internal standard and a mobile phase consisting of potassium dihydrogen phosphate buffer and acetonitrile pumped at 1.2 mL/min to a C18 column maintained at 40°C with detection at 205 nm [4].

Clinical Validation and Application

The method was validated over a linear range of 2.5–80 μg/mL, covering the established therapeutic range of 5–41 μg/mL. The protocol demonstrated excellent precision with intra-day and inter-day CV < 5% across all QC levels, and accuracy ranging from 98–102%. The method was applied to 1383 patients (635 children, 683 adults, 40 elderly, and 25 pregnant women), demonstrating its clinical utility across diverse patient populations [4].

Key Clinical Findings

Analysis of TDM data revealed that 82.5% of patients with LEV levels within the therapeutic range achieved good seizure control, compared to only 58.6% of patients with subtherapeutic levels. The study also identified drug-drug interactions with enzyme-inducing antiepileptics (valproate, phenytoin, carbamazepine) and uncovered poor compliance in 112 of 232 patients with low LEV levels, demonstrating the critical importance of TDM in epilepsy management [4].

Method Validation Summary

Comparative Method Validation

Table 3: Comparison of Analytical Methods for this compound Quantification

Method Parameter HPLC-UV [1] GC-MS [2] HPTLC [5] HPLC-UV (TDM) [4]
Matrix Human plasma Pharmaceutical forms Tablets Human serum
Linear Range 3–80 μg/mL 1–100 μg/mL 400–3200 ng/spot 2.5–80 μg/mL
LOD 0.5 μg/mL 0.004 μg/mL 0.0917 ng/mL 0.2 μg/mL
LOQ 3 μg/mL 0.014 μg/mL 0.278 ng/mL 0.5 μg/mL
Precision (% RSD) <8% <5% <2% <5%
Accuracy 92–107% 95–105% 99–101% 98–102%
Runtime 15 min 15 min 30 min 15 min
Stability-Indicating Properties

Forced degradation studies conducted according to ICH guidelines demonstrate that LEV undergoes significant degradation under acidic, alkaline, oxidative, and photolytic conditions, while remaining stable under dry heat conditions. A stability-indicating HPLC method utilizing a C18 column with methanol:water (30:70, v/v) mobile phase at 1.0 mL/min with detection at 205 nm successfully separated LEV from its degradation products, confirming method specificity [6].

Applications in Research and Clinical Practice

Saliva-Based Therapeutic Drug Monitoring

Recent methodological developments have enabled non-invasive monitoring of LEV through saliva quantification. A novel isocratic HPLC method utilizing a C8 column with 3.5% ACN in 50 mM phosphate buffer (pH 6.0) at 1.5 mL/min and 41°C demonstrated excellent correlation between plasma and salivary LEV levels (R = 0.9), supporting the use of saliva as an alternative matrix for TDM, particularly in pediatric populations [7].

High-Performance Thin-Layer Chromatography

HPTLC provides a cost-effective alternative for LEV quantification in pharmaceutical formulations. The method employs silica gel 60 F₂₅₄ TLC plates with toluene:methanol:ethyl acetate (4:4:2 v/v/v) mobile phase and densitometric detection at 218 nm. The Rₓ value for LEV is 0.47 ± 0.03 with linearity ranging from 400–3200 ng/spot (R² = 0.998) and recovery of 99.25–100.7% [5].

Experimental Workflows

levetiracetam_workflow cluster_1 Sample Preparation Methods SamplePrep Sample Preparation HPLC HPLC-UV Analysis SamplePrep->HPLC Plasma/Serum GCMS GC-MS Analysis SamplePrep->GCMS Pharmaceutical Forms ProteinPrecip Protein Precipitation (ACN, Methanol) SamplePrep->ProteinPrecip LLE Liquid-Liquid Extraction (DMSO, Ethyl Acetate) SamplePrep->LLE SPE Solid-Phase Extraction (C18 Cartridges) SamplePrep->SPE DataAnalysis Data Analysis HPLC->DataAnalysis Chromatographic Data GCMS->DataAnalysis Mass Spectral Data Validation Method Validation DataAnalysis->Validation Validation Parameters Application Clinical Application Validation->Application Validated Method

Figure 1: Comprehensive Workflow for this compound Method Development and Application

Conclusion

The analytical methods detailed in this article provide robust, validated approaches for LEV quantification in various matrices, addressing different application needs from routine TDM to pharmaceutical quality control. The HPLC-UV method offers a practical solution for clinical laboratories with limited resources, while the GC-MS method provides superior sensitivity and specificity for research applications. The demonstrated correlation between plasma and saliva concentrations opens new possibilities for non-invasive TDM, particularly valuable in pediatric epilepsy management. As LEV continues to be a widely prescribed antiepileptic medication, these analytical protocols support both clinical care and pharmaceutical development through reliable drug quantification.

References

Levetiracetam Dosing Optimization in Augmented Renal Clearance: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Clinical Challenge

Augmented renal clearance (ARC) represents a pathophysiological phenomenon frequently observed in critically ill patients, characterized by enhanced renal elimination of circulating solutes. Defined as a creatinine clearance (CrCl) exceeding 130 mL/min/1.73 m², ARC has been reported in 20-65% of general ICU populations and up to 85% of specific neurocritical care subgroups, particularly those with traumatic brain injury (TBI) [1] [2]. This condition manifests predominantly in younger patients with polytrauma and those experiencing a systemic inflammatory response, fundamentally altering the pharmacokinetics of renally eliminated medications. Levetiracetam, a second-generation antiepileptic drug with favorable safety profile and minimal drug interactions, has become a first-line agent for seizure prophylaxis and treatment in critical care settings [3] [4]. However, its primary route of elimination through renal excretion (approximately 66% unchanged in urine) makes it particularly vulnerable to the effects of ARC, creating a significant challenge for therapeutic drug monitoring and efficacy assurance [3].

The pathophysiological basis of ARC involves a hyperdynamic state triggered by critical illness, mediated through alterations in stress hormone concentrations, vascular tone, fluid status, and cardiac output, ultimately leading to increased renal blood flow and glomerular filtration [2]. Traditional biomarkers of renal function, including serum creatinine and cystatin C, demonstrate poor correlation with measured creatinine clearance in this population, complicating identification and dosing adjustments [2]. The clinical consequence of this phenomenon for this compound therapy is a substantially elevated risk of subtherapeutic exposure, potentially resulting in seizure breakthrough and negative neurological outcomes in vulnerable populations.

Evidence Base: ARC Impact on this compound Pharmacokinetics

Key Studies Demonstrating Subtherapeutic Concentrations

Recent investigations have consistently demonstrated the profound impact of ARC on this compound pharmacokinetics, revealing systematically lower drug exposure in affected patients:

  • A prospective cohort pharmacokinetic study in traumatic brain injury patients (n=22) receiving this compound 1000 mg IV every 12 hours revealed ARC prevalence of 77.3%, with significantly lower this compound concentrations in ARC patients across all study days [2]. Notably, concentrations remained below the conservative therapeutic range (<6 mcg/mL) throughout the observation period, while non-ARC patients approached target range only on days 4 and 5. Importantly, 18.2% of patients exhibited seizure activity during the study, with no differentiation between ARC and non-ARC status, suggesting universal underexposure with standard dosing [2].

  • A comprehensive literature review (2025) encompassing 13 studies confirmed these findings, reporting ARC prevalence ranging from 30% to 90% across critical care populations [1]. This analysis demonstrated that this compound clearance in ARC patients can reach 6.5 L/h, substantially higher than the 3.8 L/h observed in healthy individuals. Consequently, patients with ARC consistently exhibited lower area under the concentration-time curve, shorter half-life, and diminished trough concentrations compared to those without ARC, confirming the inadequacy of standard starting doses of 500 mg twice daily in this population [1].

Pharmacokinetic Alterations and Dosing Inadequacy

The monocarboxylate transporter system facilitates this compound's renal elimination, which demonstrates an almost linear relationship with creatinine clearance, explaining its particular vulnerability to ARC [4]. Population pharmacokinetic modeling reveals that this compound clearance increases proportionally with CrCl, with both renal (θr = 2.5) and non-renal (θnr = 3.5 L/h) components contributing to overall elimination [4]. This enhanced clearance precipitates a reduction in drug exposure that standard dosing regimens fail to accommodate:

  • In patients with CrCl of 200 mL/min, conventional dosing (500-1000 mg twice daily) results in probability of target attainment (PTA) below 20% for trough concentrations >12 mg/L [4].
  • Even at the maximum recommended dose of 1500 mg twice daily, PTA remains suboptimal (<70%) in high ARC (CrCl >200 mL/min), necessitating alternative dosing strategies [4].
  • The systematic review and meta-analysis referenced in the background of the optimization study (30 studies, n=7609) could not demonstrate significant reductions in seizure incidence with this compound prophylaxis, potentially explained by universal underexposure with conventional dosing [4].

Dosing Optimization Strategies

Monte Carlo Simulation Data

Table 1: Probability of Target Attainment (PTA) for Various this compound Dosing Regimens in ARC Patients

CrCl (mL/min) Total Daily Dose (mg) Dose (mg) Dosing Interval (h) Infusion Duration (h) PTA >12 mg/L (%) PTA >46 mg/L (%)
160 3000 1500 12 0.5 51 0
160 3000 1500 12 4 62 <0.5
160 3000 1500 12 6 70 <0.5
160 3000 1000 8 0.5 65 0
160 3000 1000 8 4 81 <0.5
160 3000 1000 8 6 88 1
160 3000 3000 24 24 98 1
200 3000 1000 8 6 69 <0.5
200 3000 3000 24 24 89 <0.5
200 4500 1500 8 4 84 1
200 4500 1500 8 6 92 2
200 6000 2000 8 0.5 84 7

Data adapted from Monte Carlo simulations evaluating extended/continuous infusions and higher doses in critically ill patients with ARC [4]

Proposed Dosing Regimens Based on Renal Function

Table 2: Recommended this compound Dosing Regimens for Critically Ill Patients with ARC

ARC Severity CrCl (mL/min) Recommended Regimen Alternative Options Expected PTA (%)
Moderate 130-159 1000 mg q8h (0.5h infusion) 1500 mg q12h (4-6h infusion) 65-70
Severe 160-199 1500 mg q8h (0.5h infusion) 1000 mg q8h (6h infusion) 81-89
Extreme ≥200 1500 mg q8h (4-6h infusion) 2000 mg q8h (0.5h infusion) 84-92
Extreme with constraints ≥200 3000 mg q24h (continuous infusion) - 89

Recommendations based on stochastic simulations targeting trough concentrations >12 mg/L while minimizing risk of toxicity (>46 mg/L) [4] [1]

Implementation Protocol for Clinical Practice

Patient Assessment and Stratification
  • ARC Screening Protocol: Implement routine 8-12 hour creatinine clearance measurements using timed urine collections for all critically ill patients with risk factors (age <50 years, TBI, polytrauma, SIRS) [2]. Calculate the ARCTIC score (Augmented Renal Clearance in Trauma Intensive Care), assigning points for age <56 years (4 points), age 56-75 years (3 points), serum creatinine <0.7 mg/dL (3 points), and male sex (2 points). Patients with scores ≥6 warrant intensified monitoring [2].
  • Renal Function Monitoring: While measured CrCl remains the gold standard, when not feasible, employ the Cockcroft-Gault equation standardized by body surface area (CG-BSA) for CrCl estimation, as it demonstrates superior correlation with measured values in ARC populations compared to MDRD, CKD-EPI, or standard Cockcroft-Gault equations [2].
  • Therapeutic Drug Monitoring: Obtain trough this compound concentrations at steady-state (after 3-5 doses) with a target range of 12-46 mg/L based on ILAE recommendations [4]. For patients on continuous infusion, random concentrations should be interpreted relative to time from infusion initiation, with a target of 15-50 mg/L.
Dosing Protocol and Titration
  • Initial Dosing: For patients with confirmed ARC (CrCl >130 mL/min/1.73 m²), initiate therapy with 1500 mg every 12 hours as an extended 4-hour infusion [1]. For patients with extreme ARC (CrCl >200 mL/min), consider 1000 mg every 8 hours as a 6-hour infusion [4].
  • Dose Escalation: If target trough concentrations are not achieved after 48 hours, increase the dose to maximum 2000 mg every 8 hours for extreme ARC, with continuous monitoring of clinical response and potential adverse effects [4].
  • Infusion Modality Considerations: Extended infusions (4-6 hours) demonstrate superior probability of target attainment compared to traditional 30-minute infusions across all ARC severity categories. Continuous infusion (24-hour) regimens provide the highest PTA but require specialized administration equipment and stability considerations [4].

Drug Stability and Administration Considerations

The successful implementation of extended or continuous infusion protocols requires careful attention to pharmaceutical stability and compatibility issues. Available evidence suggests that this compound administration in continuous infusion or at higher doses than those approved appears to be safe from a toxicological perspective [4]. However, several practical considerations must be addressed:

  • Stability Data: Consult specialized resources such as the King Guide to Parenteral Admixtures, Trissel's 2 Clinical Pharmaceutics Database, and Stabilis database for current stability information, as conventional product labeling may not encompass extended infusion scenarios [4].
  • Compatibility: this compound intravenous formulation exhibits compatibility with 0.9% sodium chloride at concentrations up to 15 mg/mL for extended periods, though storage conditions and temperature ranges should be verified for specific institutional protocols [4].
  • Administration Set Considerations: The acidic nature of this compound intravenous formulation conventionally warrants administration as an intermittent infusion to mitigate potential adverse drug reactions. However, recent evidence demonstrates that rapid undiluted intravenous this compound is safe and effective when prompt administration is required, as in status epilepticus [3].

Visualization of Dosing Optimization Workflow

The following Graphviz diagram illustrates the decision protocol for this compound dosing in critically ill patients with suspected or confirmed augmented renal clearance:

LevetiracetamDosingARC This compound Dosing Optimization in ARC Workflow Start Patient with Indication for this compound AssessARC Assess ARC Risk Factors: Age <50, TBI, Polytrauma Start->AssessARC Screen Measure CrCl (8-12h urine collection) AssessARC->Screen CalculateScore Calculate ARCTIC Score Screen->CalculateScore NormalRenal CrCl <130 mL/min CalculateScore->NormalRenal Score <6 ModerateARC CrCl 130-159 mL/min CalculateScore->ModerateARC Score ≥6 CrCl 130-159 SevereARC CrCl 160-199 mL/min CalculateScore->SevereARC Score ≥6 CrCl 160-199 ExtremeARC CrCl ≥200 mL/min CalculateScore->ExtremeARC Score ≥6 CrCl ≥200 Regimen1 Initial Regimen: 1000 mg q8h (0.5h infusion) NormalRenal->Regimen1 Standard Dosing ModerateARC->Regimen1 Regimen2 Initial Regimen: 1500 mg q8h (0.5h infusion) SevereARC->Regimen2 Regimen3 Initial Regimen: 1500 mg q8h (4-6h infusion) OR 1000 mg q8h (6h infusion) ExtremeARC->Regimen3 TDM Therapeutic Drug Monitoring at 48-72h Regimen1->TDM Regimen2->TDM Regimen3->TDM Adjust Adjust Dose/Infusion Based on Levels TDM->Adjust Subtherapeutic Maintain Maintain Effective Regimen TDM->Maintain Therapeutic Adjust->TDM Recheck in 48h

Visualization 1: this compound Dosing Optimization Workflow for ARC Patients

Therapeutic Drug Monitoring Protocol Visualization

TDMProtocol This compound TDM Protocol in ARC Initiate Initiate this compound Based on ARC Protocol SteadyState Steady-State Assessment (3-5 doses) Initiate->SteadyState DrawTrough Draw Trough Level (Pre-dose) SteadyState->DrawTrough Analyze Analyze Concentration DrawTrough->Analyze Subtherapeutic Subtherapeutic <12 mg/L Analyze->Subtherapeutic Therapeutic Therapeutic 12-46 mg/L Analyze->Therapeutic Supratherapeutic Supratherapeutic >46 mg/L Analyze->Supratherapeutic IncreaseDose Increase Dose or Frequency Subtherapeutic->IncreaseDose Continue Continue Current Regimen Therapeutic->Continue DecreaseDose Decrease Dose or Extend Interval Supratherapeutic->DecreaseDose ClinicalAssess Clinical & Safety Assessment IncreaseDose->ClinicalAssess Continue->ClinicalAssess DecreaseDose->ClinicalAssess Monitor Continue Monitoring Weekly & with CrCl Changes ClinicalAssess->Monitor

Visualization 2: Therapeutic Drug Monitoring Protocol for this compound in ARC

Conclusion and Future Directions

Augmented renal clearance presents a significant challenge to effective this compound therapy in critically ill populations, necessitating a paradigm shift from standardized dosing to personalized regimens based on renal function. The evidence-based protocols outlined in these application notes provide a structured approach to optimizing this compound exposure in ARC patients, incorporating extended infusion strategies, escalated dosing regimens, and therapeutic drug monitoring. Monte Carlo simulation data convincingly demonstrates that conventional dosing regimens (500-1500 mg twice daily) fail to achieve target exposures in most ARC patients, while the proposed optimized regimens offer substantially improved probability of target attainment with acceptable safety profiles.

Future research directions should focus on prospective validation of these simulation-derived regimens in clinical practice, development of point-of-care testing for rapid ARC identification, and exploration of novel administration modalities that accommodate the stability requirements of extended infusions. Additionally, pharmacoeconomic analyses evaluating the cost-effectiveness of therapeutic drug monitoring versus empirical dose escalation in this population would provide valuable insights for healthcare systems. Implementation of these evidence-based protocols requires multidisciplinary collaboration between clinical pharmacologists, intensivists, and pharmacy services to ensure both efficacy and safety in this vulnerable patient population.

References

Levetiracetam in Pediatric Epilepsy: Comprehensive Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

Levetiracetam (LEV) has emerged as a foundational antiepileptic drug in pediatric neurology since its initial FDA approval in 1999. As a second-generation AED with a novel mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy across multiple seizure types, LEV has become one of the most prescribed treatments for childhood epilepsies. Unlike traditional antiepileptic drugs that primarily target voltage-gated ion channels or enhance GABAergic inhibition, LEV exerts its effects through binding to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release in a unique manner that has inspired new directions in antiepileptic drug development [1] [2]. The distinct mechanism, combined with linear pharmacokinetics, minimal drug interactions, and favorable safety profile, makes LEV particularly valuable for pediatric populations where treatment complexity, developmental considerations, and comorbidity management present significant clinical challenges [3] [1].

The management of pediatric epilepsy remains particularly challenging due to the heterogeneous nature of childhood seizure disorders and the evolving metabolic processes associated with development. Approximately 20-30% of pediatric epilepsy cases prove drug-resistant, defined as failure of adequate trials of two tolerated and appropriately chosen antiseizure medication schedules to achieve sustained seizure freedom [4]. This persistent treatment gap has driven continued research into optimizing the use of existing AEDs like LEV through improved patient selection, dosing strategies, and combination therapies while simultaneously advancing novel therapeutic approaches.

This document provides comprehensive application notes and detailed experimental protocols for investigating this compound in pediatric epilepsy, with content specifically tailored for researchers, scientists, and drug development professionals. By integrating current clinical evidence with methodological guidance and emerging computational approaches, we aim to support the design of robust, informative studies that can further elucidate LEV's potential in pediatric populations and contribute to improved outcomes for children with epilepsy.

Clinical Evidence and Efficacy Data

Efficacy Across Seizure Types

This compound demonstrates broad-spectrum efficacy against multiple seizure types commonly encountered in pediatric populations. Clinical evidence supports its use for partial onset seizures, generalized tonic-clonic seizures, and myoclonic seizures in children, with growing evidence for its utility in more severe epilepsy syndromes and emergency settings [3] [1]. The drug's approval timeline reflects this expanding evidence base, with initial indications for partial onset seizures subsequently extended to include myoclonic seizures and primary generalized tonic-clonic seizures across specific pediatric age groups.

A large prospective study involving 259 pediatric patients with epilepsy demonstrated LEV's substantial efficacy, with 59.5% of patients achieving seizure freedom after 12 months of treatment and an additional 9.7% experiencing >50% seizure reduction. Notably, this study included patients with diverse epilepsy types and comorbidities, reflecting real-world clinical practice [2]. The efficacy was observed across different therapeutic regimens, with monotherapy showing particularly favorable results in responsive patients.

Table 1: Efficacy Outcomes of this compound in Pediatric Epilepsy Studies

Study Design Patient Population Treatment Duration Seizure Freedom Rate >50% Responder Rate Key Findings
Retrospective Chart Review [5] 22 children (4-19 years) with various epilepsy types ≥1 year 45% (10/22) 86% (19/22) 80% of seizure-free patients showed normalized EEG
Prospective Observational Study [2] 259 children (>1 month) with various epilepsy types 12 months 59.5% (154/259) 69.2% (179/259) Better efficacy in monotherapy (89.4% responders) vs polytherapy
Meta-Analysis (Status Epilepticus) [6] 2,473 children (1 month-18 years) with convulsive status epilepticus Acute setting N/A N/A Faster seizure cessation vs phenytoin/fosphenytoin; reduced ICU stay
Emergency Applications

The role of LEV has expanded to include acute seizure management, with recent meta-analyses demonstrating its efficacy as a second-line treatment for pediatric convulsive status epilepticus (CSE). When compared to traditional agents like phenytoin or fosphenytoin, LEV demonstrated equivalent or superior efficacy with a more favorable safety profile [6]. Specifically, LEV provided significantly faster cessation of seizures compared to phenytoin/fosphenytoin (mean difference -3.97 minutes) and reduced the length of ICU stay, highlighting its value in emergency settings where rapid seizure control directly impacts neurological outcomes [6].

The dosing regimens for pediatric status epilepticus typically involve intravenous administration of 20-60 mg/kg, with higher doses often employed in refractory cases. The availability of both intravenous and oral formulations facilitates seamless transition from acute management to maintenance therapy, an important consideration in comprehensive epilepsy care [3] [6].

Pharmacology and Safety Profile

Mechanism of Action

This compound exhibits a novel antiepileptic mechanism distinct from other antiepileptic drugs. Its primary mechanism involves binding to synaptic vesicle protein 2A (SV2A), which is ubiquitously expressed throughout the central nervous system and plays a role in modulating vesicle exocytosis and synaptic transmission [3] [1]. This binding action is believed to impede nerve conduction across synapses by regulating neurotransmitter release, particularly under pathophysiological conditions, without significantly affecting normal neuronal function [5] [1].

Unlike traditional AEDs that primarily target ion channels or neurotransmitter systems, LEV's action on SV2A represents a unique approach to seizure control that may explain its efficacy in multiple seizure types and its favorable cognitive side effect profile. Additional proposed mechanisms include modulation of AMPA receptor channels (resulting in decreased kainate and AMPA-induced excitatory currents) and inhibition of N-type calcium channels, though the clinical significance of these secondary actions remains under investigation [2].

The following diagram illustrates this compound's primary mechanism of action:

G This compound Mechanism of Action at Synaptic Vesicles cluster_vesicle Synaptic Vesicle This compound This compound SV2A SV2A This compound->SV2A Binds to VesicleDocking VesicleDocking SV2A->VesicleDocking Modulates NeurotransmitterRelease NeurotransmitterRelease ReducedSeizureActivity ReducedSeizureActivity NeurotransmitterRelease->ReducedSeizureActivity Decreases VesicleDocking->NeurotransmitterRelease Regulates CalciumChannel CalciumChannel CalciumChannel->NeurotransmitterRelease Influences

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that contribute to its clinical utility in pediatric populations. Key characteristics include:

  • High oral bioavailability (>95%) with rapid absorption [3] [1]
  • Minimal protein binding (<10%), reducing displacement interactions [3] [1]
  • Linear kinetics across the therapeutic dose range (500-5000 mg) [3]
  • Renal elimination with 66% excreted unchanged in urine [1]
  • Minimal hepatic metabolism, making it suitable for patients with hepatic impairment [2]

The elimination half-life in children is approximately 6-8 hours, supporting twice-daily dosing in most cases. Importantly, LEV demonstrates minimal pharmacokinetic interactions with other AEDs, a significant advantage in pediatric epilepsy where polytherapy is common [2]. This lack of interaction is attributed to its minimal protein binding and absence of metabolism via cytochrome P450 enzymes.

Safety and Tolerability

This compound is generally well-tolerated in pediatric populations, with most adverse effects being mild and transient. The most commonly reported adverse effects involve central nervous system symptoms such as somnolence, fatigue, headache, and behavioral changes including irritability, agitation, or mood swings [3]. These neurobehavioral effects are typically dose-dependent and often improve with dose reduction or slow titration.

Table 2: this compound Safety Profile in Pediatric Patients

Category Common Adverse Effects Incidence in Pediatric Studies Management Strategies
Central Nervous System Somnolence, fatigue, headache, dizziness 7-15% Evening dosing, slower titration
Behavioral Irritability, agitation, aggression, mood swings 5-12% Behavioral monitoring, dose reduction
Gastrointestinal Nausea, vomiting, anorexia 3-8% Administration with food
Infections Pharyngitis, rhinitis 7-15% Supportive care
Serious but Rare Psychosis, hallucinations, suicidal ideation <1% Drug discontinuation

The risk of serious adverse events is low, with serious behavioral reactions or hypersensitivity occurring in less than 1% of patients [3]. Unlike many traditional AEDs, LEV has no associated black box warnings for severe cutaneous reactions, hepatotoxicity, or pancreatitis, though like all AEDs, it carries a warning regarding the potential for increased suicidal ideation or behavior [1].

Clinical Trial Design and Methodologies

Phase III Pediatric Epilepsy Study Protocol

Study Title: Randomized, Double-blind, Controlled Trial of this compound as Adjunctive Therapy in Pediatric Patients with Refractory Partial-Onset Seizures

Primary Objective: To evaluate the efficacy of LEV compared to placebo in reducing seizure frequency in pediatric patients with refractory partial-onset seizures.

Key Inclusion Criteria:

  • Males and females aged 1 month to 16 years
  • Diagnosis of epilepsy with partial-onset seizures (simple, complex, or secondarily generalized)
  • ≥4 seizures per month during 8-week baseline despite stable dose of 1-2 concomitant AEDs
  • EEG confirmation of epileptiform activity within 2 years

Key Exclusion Criteria:

  • Progressive neurological disease
  • Seizures of primarily non-epileptic origin
  • Significant medical or psychiatric conditions
  • Hypersensitivity to pyrrolidine derivatives

Study Design:

  • 8-week Baseline Phase: Seizure frequency documentation on stable AED regimen
  • 2-week Titration Phase: Randomization to LEV or placebo with dose escalation
  • 12-week Maintenance Phase: Stable dosing at target therapeutic level
  • 4-week Transition Phase: Option for open-label LEV treatment

Dosing Regimen:

  • Starting dose: 10 mg/kg/day divided twice daily
  • Target therapeutic dose: 40-60 mg/kg/day divided twice daily
  • Maximum dose: 3000 mg/day or 60 mg/kg/day

Primary Efficacy Endpoint: Percentage reduction in weekly partial-onset seizure frequency during maintenance phase compared to baseline.

Secondary Endpoints:

  • ≥50% responder rate
  • Seizure freedom rate
  • Global evaluation of improvement by investigator and caregiver
  • Quality of life measures

Statistical Considerations:

  • Sample size calculation: 120 patients per group to detect 25% difference with 80% power
  • Primary analysis: Intent-to-treat population using ANCOVA on ranked data
Pharmacokinetic/Pharmacodynamic Study Protocol

Objective: To characterize population pharmacokinetics of LEV in pediatric patients and identify covariates influencing drug exposure.

Study Design: Open-label, multicenter, sparse sampling population PK study

Patients: 200 pediatric patients (stratified across age groups: 1-23 months, 2-5 years, 6-12 years, 13-17 years) receiving LEV as part of clinical care

Blood Sampling: 3-4 sparse samples per patient collected during routine clinical monitoring

PK Analysis:

  • Population PK modeling using NONMEM
  • Covariate analysis: body weight, age, renal function, concomitant AEDs
  • PK/PD relationship assessment between exposure and efficacy/safety endpoints

Bioanalytical Methods:

  • LEV concentration measurement using validated HPLC-MS/MS method
  • Lower limit of quantification: 0.2 mcg/mL

This comprehensive PK characterization enables personalized dosing strategies across the pediatric age spectrum, particularly important for children with renal impairment where dose adjustments are necessary [3].

Advanced Modeling and Computational Approaches

Computational Modeling in Epilepsy Research

Computational modeling has emerged as a powerful tool for understanding epilepsy's complex dynamics and optimizing treatment approaches. These models are particularly valuable given epilepsy's multifactorial nature, involving genetic, structural, functional, and network-level factors that interact across multiple spatial and temporal scales [7]. The "river of epilepsy" concept, dating back to Lennox, illustrates how multiple factors converge to produce the epileptic state, analogous to tributaries feeding a river [7].

Dynamical systems theory provides the mathematical foundation for many computational models in epilepsy research. These models conceptualize the brain as a complex dynamical system that can transition between stable states, with seizures representing transitions to pathological states [8]. Key concepts include:

  • Multi-stability: The coexistence of multiple stable states (interictal, preictal, ictal)
  • Bifurcations: Critical transitions between states driven by parameter changes
  • Attractors: Preferred states toward which the system evolves

Computational approaches allow researchers to simulate these transitions and test hypotheses about ictogenesis and treatment mechanisms in silico before validation in clinical or preclinical studies.

Model-Driven Classification of Epileptic States

Recent advances have demonstrated the utility of model-driven classification for identifying epileptic brain states from electrophysiological data. The Wendling model, a well-established computational model of epilepsy dynamics, can simulate four characteristic brain states in epilepsy: interictal, preonset, onset, and ictal [9]. These computational states show remarkable correspondence to states observed in human intracranial EEG and rodent local field potential recordings.

The following diagram illustrates the workflow for model-driven classification of epileptic states:

G Computational Workflow for Epileptic State Classification cluster_model Computational Model (Wendling) EEGData EEGData DataSegmentation DataSegmentation EEGData->DataSegmentation Input FeatureExtraction FeatureExtraction DataSegmentation->FeatureExtraction 5-sec segments Classification Classification FeatureExtraction->Classification Feature vectors ModelSimulation ModelSimulation StatePrototypes StatePrototypes ModelSimulation->StatePrototypes Generates StatePrototypes->Classification Reference BrainStateOutput BrainStateOutput Classification->BrainStateOutput Identifies

This automated classification approach has demonstrated high sensitivity (mean sensitivity 0.99 on model data, 0.77 on rat data, 0.56 on human data in a four-way classification task) and offers potential for real-time seizure detection and closed-loop intervention systems [9].

Applications in this compound Research

Computational modeling provides unique insights into LEV's mechanism and optimization:

Mechanistic Modeling:

  • Modeling SV2A-mediated effects on synaptic vesicle pools and neurotransmitter release
  • Simulating network-level effects of LEV on seizure threshold and propagation
  • Predicting synergistic interactions with concomitant AEDs

Clinical Trial Optimization:

  • Enriching trial populations using computational biomarkers of drug responsiveness
  • Simulating trial outcomes under different inclusion criteria and dosing regimens
  • Identifying patient subgroups most likely to benefit from LEV therapy

Personalized Treatment:

  • Using individual patient parameters to optimize LEV dosing schedules
  • Predicting seizure risk and optimizing preemptive therapy
  • Designing patient-specific polytherapy regimens

These computational approaches complement traditional clinical research methods, potentially accelerating drug development and personalizing epilepsy therapy.

Conclusion

This compound represents an important therapeutic option in the pediatric epilepsy armamentarium, with demonstrated efficacy across multiple seizure types, a favorable pharmacokinetic profile, and generally good tolerability in children. The continued refinement of study methodologies and analytical approaches, including emerging computational modeling techniques, promises to further optimize its use and elucidate its unique mechanism of action.

For researchers designing studies of this compound in pediatric epilepsy, key considerations include:

  • Appropriate patient stratification based on epilepsy syndrome, seizure type, and potential biomarkers
  • Careful attention to age-specific dosing and pharmacokinetics
  • Incorporation of both traditional efficacy endpoints and patient-centered outcomes
  • Consideration of computational approaches to complement clinical trial designs

As pediatric epilepsy treatment evolves toward more personalized approaches, this compound's unique mechanism and favorable properties position it to remain a foundational therapy, particularly with ongoing research to better identify optimal candidates and refine its use in combination regimens and special populations.

References

levetiracetam for seizure prophylaxis traumatic brain injury

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Clinical Data Summary

The tables below summarize key comparative efficacy and pharmacokinetic data for levetiracetam in the context of TBI.

Table 1: Comparative Efficacy of Seizure Prophylaxis in TBI

Outcome Measure This compound (LEV) Phenytoin (PHT) Perampanel (PER) Notes
Early Seizure Incidence Similar to PHT [1] Similar to LEV [1] 1.8% (vs. LEV 15.9%) [2] Meta-analysis shows LEV and PHT are equivalent [1].
Late Seizure Incidence Similar to PHT [1] Similar to LEV [1] Information Missing Data on PER is from a newer, single study [2].
Adverse Drug Effects Fewer than PHT [1] More than LEV [1] No adverse events reported [2] LEV's favorable safety profile is a key reason for its use [1].
ICU Length of Stay Shorter than PHT [1] Longer than LEV [1] Information Missing Found in a systematic review [1].
Mechanical Ventilation Duration Information Missing Information Missing Shorter than LEV [2] A secondary outcome in the PER study [2].

Table 2: this compound Pharmacokinetics and Dosing in Severe TBI

Parameter Findings Clinical Implications
Clearance & Half-Life Clearance: 5.3 ± 1.2 L/h; Half-life: 4.8 ± 0.64 hours [3] Faster clearance and shorter half-life than in healthy adults suggest more frequent dosing may be needed [3].
Therapeutic Target Steady-state trough concentration of 6-20 mg/L [3] Target based on pharmacokinetic modeling for effective prophylaxis [3].

| Recommended Dosing Regimens | - 500 mg every 6 hours

  • 1000 mg every 8 hours
  • 2000 mg every 12 hours [3] | Model-predicted regimens to achieve target trough concentrations [3]. | | Weight-Guided Dosing | Use a 75 kg breakpoint for weight-tiered dosing [3] | Optimizes therapeutic target attainment [3]. |

Proposed Mechanisms of Action

Beyond its primary antiseizure activity, this compound demonstrates pleiotropic effects that may contribute to neuroprotection. The diagram below summarizes its key mechanisms.

G cluster_primary Primary Antiseizure Mechanisms cluster_neuroprot Potential Neuroprotective Mechanisms LEV This compound (LEV) SV2A Binds to Synaptic Vesicle Glycoprotein 2A (SV2A) LEV->SV2A Ca_Channels Inhibits N-type Calcium Channels LEV->Ca_Channels AntiInflamm Anti-inflammatory Effects LEV->AntiInflamm OxStress Reduces Oxidative Stress LEV->OxStress Neurotransmission Modulates Neurotransmission (e.g., GABA, Acetylcholine) LEV->Neurotransmission NT_Release Modulates Neurotransmitter Release SV2A->NT_Release Outcomes Improved Neuronal Stability & Potential Neuroprotection NT_Release->Outcomes Suppresses Neuronal Hyperexcitability Ca_Channels->Outcomes Reduces Intracellular Ca²⁺ AntiInflamm->Outcomes Lowers IL-1β, TNF-α, NF-κB OxStress->Outcomes Reduces ROS, Increases SOD/GPx Neurotransmission->Outcomes Enhances Inhibitory Tone

Figure 1: Proposed multi-target mechanisms of this compound. LEV's primary action involves binding to SV2A and inhibiting presynaptic calcium channels to suppress seizure activity. Its potential neuroprotective effects are mediated through anti-inflammatory, antioxidant, and broader neurotransmission modulation [4].

Experimental Protocols and Workflows

For researchers investigating seizure prophylaxis, here are detailed methodologies for clinical evaluation and pharmacokinetic analysis.

Protocol 1: Clinical Efficacy Evaluation

This protocol outlines a framework for a comparative clinical study, modeled on recent research [2].

  • Study Design:

    • Type: Retrospective cohort or prospective randomized controlled trial.
    • Population: Adults (≥18 years) with severe TBI (GCS ≤8).
    • Intervention: Intravenous LEV monotherapy initiated within 12 hours post-injury.
    • Comparator: Another antiseizure drug (e.g., phenytoin or perampanel).
    • Duration of Prophylaxis: 7 days, consistent with guideline recommendations [1].
  • Outcome Measures:

    • Primary Outcome: Incidence of early post-traumatic seizures (EPTS) within 7 days. Seizures should be defined as either clinically evident events or electrographic seizures confirmed by continuous EEG (cEEG) monitoring [2].
    • Secondary Outcomes:
      • Incidence of late seizures (after 7 days).
      • Functional outcome at discharge (e.g., Glasgow Outcome Scale - GOS).
      • Length of ICU and hospital stay.
      • Duration of mechanical ventilation.
      • Adverse drug events.
  • Data Collection & Analysis:

    • Baseline Data: Record age, sex, GCS score on admission, Injury Severity Score (ISS), and key neuroimaging findings (e.g., contusion, hematoma, midline shift) [2].
    • Statistical Analysis: Use logistic regression models (e.g., Firth's logistic regression for sparse data) adjusted for clinical confounders (age, GCS, ISS) to compare seizure incidence. Inverse probability of treatment weighting (IPTW) can be used to further minimize selection bias [2].
Protocol 2: Pharmacokinetic (PK) Profiling

Optimal dosing is critical in critically ill TBI patients, whose PK can be altered [3].

  • Subject Enrollment:

    • Population: Neurocritically ill patients with severe TBI receiving IV LEV for prophylaxis.
    • Dosing Groups: Include patients on different standard regimens (e.g., 1000 mg every 8 hours vs. every 12 hours).
  • Sample Collection:

    • Timing: Obtain five sequential, steady-state blood samples per dosing interval (e.g., pre-dose and at specified times post-dose).
  • Bioanalysis:

    • Measurement: Determine serum LEV concentrations using a validated method (e.g., liquid chromatography-tandem mass spectrometry).
  • PK and Statistical Analysis:

    • Non-Compartmental Analysis (NCA): Calculate primary PK parameters like clearance (CL) and elimination half-life (t~1/2~).
    • Compartmental Modeling: Develop a population PK model (e.g., one-compartment model) to characterize LEV PK in this specific population.
    • Monte Carlo Simulations (MCS): Simulate various dosing regimens (e.g., 500 mg q6h, 1000 mg q8h, 2000 mg q12h) to predict the probability of target attainment (PTA) for a trough concentration of 6-20 mg/L [3].

Research Applications and Future Directions

  • Clinical Practice Gaps: A significant area of investigation is the inappropriate use of LEV in mild-to-moderate TBI (GCS>8), where prophylaxis is not recommended by guidelines. Research into deprescribing initiatives and provider education is needed [5].
  • Novel Comparators: The emergence of perampanel, an AMPA receptor antagonist, as a potential prophylactic agent with possible neuroprotective effects presents a new research avenue. Initial retrospective studies show significantly reduced seizure rates and mechanical ventilation duration compared to LEV, warranting rigorous prospective validation [2] [6].
  • Beyond Seizure Control: LEV's potential pleiotropic benefits, including anti-inflammatory and antioxidant properties, suggest a role beyond simple seizure prevention. Further research is needed to elucidate these mechanisms and determine if they translate to improved long-term cognitive outcomes after TBI [4].

References

Incidence and Spectrum of Neuropsychiatric Adverse Effects

Author: Smolecule Technical Support Team. Date: February 2026

Levetiracetam's neuropsychiatric side effects present a significant concern, with studies reporting varying incidence rates. The following table quantifies these effects and identifies associated risk factors.

Table 1: Incidence and Risk Factors for this compound-Associated Neuropsychiatric Effects

| Aspect | Quantitative Data & Key Findings | Source & Population | | :--- | :--- | :--- | | Overall Incidence | 6.0% - 17.0% of patients [1] [2] [3]. One large study found 7.8% (111/1,412) experienced severe psychiatric symptoms [4]. | Multiple studies in adults and elderly patients. | | Common Symptoms | Agitation, hostility, anxiety, nervousness/irritability, depression, emotional lability, and sleep disturbances are common (≥1/100 to <1/10) [1] [2]. Hostility (2.3%), anxiety (1.8%), and emotional lability (1.7%) are also reported [3]. | Clinical studies and manufacturer's prescribing information. | | Severe Symptoms | Psychosis, hallucinations, delusions, suicidal ideation/behavior, and severe aggression occur less frequently (≥1/1,000 to <1/100) [1] [2] [5]. The prevalence of psychosis is estimated at 1.4% [1]. | Case series and post-marketing surveillance. | | Key Risk Factors | Younger age at epilepsy diagnosis and at LEV start [3]. Concurrent use of Carbamazepine/Oxcarbazepine (OR 14.62) [3]. Rapid dose escalation [1] [5]. History of prior psychiatric conditions [6] [3]. |

Management Protocols & Troubleshooting Guide

The following FAQs and protocols provide a structured approach for managing these neuropsychiatric adverse events.

FAQ 1: What is the first-line management for emergent neuropsychiatric symptoms? The initial step is a thorough assessment to confirm the symptom causality is linked to this compound. Key actions include:

  • Causality Assessment: Use standardized tools like the Naranjo Scale to establish a probable link between drug initiation/dose escalation and symptom onset [1].
  • Symptom Monitoring: Employ psychiatric rating scales (e.g., Brief Psychiatric Rating Scale (BPRS) for psychosis, Young Mania Rating Scale (YMRS) for manic symptoms) to objectively quantify severity and track progression [1].
  • Rule Out Other Causes: Exclude alternative causes like delirium, infection, or an underlying primary psychiatric disorder [2].

FAQ 2: What are the recommended interventional strategies? If a causal link is established, the following interventions are recommended, often leading to complete symptom resolution [1] [2] [4].

Table 2: Interventional Strategies for Managing Neuropsychiatric Adverse Effects

Intervention Protocol Details Clinical Evidence
Dose Reduction Gradually reduce the dose by 250-500 mg at 1-2 week intervals while monitoring for symptom improvement and seizure control. Can lead to improvement in behavioral problems without discontinuing an effective antiseizure medication [5].
Drug Discontinuation & Switching Cross-taper off this compound while initiating an alternative antiepileptic drug (AED). Common alternatives: Sodium valproate, brivaracetam, or lamotrigine [1] [2]. Note: Abrupt withdrawal must be avoided to prevent withdrawal seizures [6]. Multiple case series report complete and rapid resolution of symptoms after switching, often within 1-2 weeks [1] [2].
Adjunctive Pharmacotherapy Pyridoxine (Vitamin B6): Supplementation (dose not standardized) may help alleviate neuropsychiatric symptoms, though evidence is still limited [5]. Antipsychotics: May be used short-term to manage severe symptoms like psychosis or aggression while the primary intervention (dose reduction/switch) is implemented [4]. A systematic review suggested potential benefit for pyridoxine [5]. Antipsychotics are a supportive measure for symptom control [4].

Proposed Mechanism of Action Underlying Side Effects

This compound's primary mechanism is binding to the Synaptic Vesicle Protein 2A (SV2A), modulating neurotransmitter release [1] [7] [5]. The neuropsychiatric effects are thought to arise from its broader pharmacological impacts.

The diagram below summarizes the proposed pathway from drug mechanism to clinical neuropsychiatric symptoms.

Levetiracetam_Mechanism Proposed Pathway for this compound Neuropsychiatric Effects cluster_0 Key Downstream Effects LEV This compound SV2A Binds to SV2A Protein LEV->SV2A Neurotrans Altered Neurotransmitter Release SV2A->Neurotrans Downstream Downstream Neuromodulation Neurotrans->Downstream Symptoms Neuropsychiatric Symptoms Downstream->Symptoms GABA ↑ GABAergic neurotransmission Downstream->GABA Glutamate ↓ Glutamatergic activity (AMPA) Downstream->Glutamate Calcium ↓ Intraneuronal Calcium currents Downstream->Calcium Monoamines Modulation of serotonergic & α2-adrenergic pathways Downstream->Monoamines GABA->Symptoms Potential Cause Glutamate->Symptoms Potential Cause Calcium->Symptoms Potential Cause Monoamines->Symptoms Potential Cause

References

Mechanisms & Incidence of Behavioral Adverse Effects

Author: Smolecule Technical Support Team. Date: February 2026

The exact mechanism behind levetiracetam's BAEs is not fully understood but is thought to be linked to its unique mechanism of action.

  • Primary Mechanism: this compound selectively binds to the synaptic vesicle glycoprotein 2A (SV2A), modulating neurotransmitter release. Unlike other antiseizure medications, it suppresses hypersynchronized neuronal activity without affecting normal neurotransmission, which may contribute to its distinct side effect profile [1] [2].
  • Other Molecular Interactions: Preclinical evidence suggests this compound indirectly affects GABAergic neurotransmission, inhibits N-type calcium channels, and modulates potassium channels. Its anti-inflammatory and antioxidant properties may also play a role in its overall neuropsychiatric effects [1] [3].

The following table summarizes the key behavioral adverse effects for easy reference. Note that incidence data from clinical studies is often reported broadly, and specific percentages can vary between populations.

Adverse Effect Reported Incidence / Characteristics Notes for Researchers
Irritability & Aggression Common [4] Among the most frequently reported BAEs.
Depression & Mood Changes Common [4] Can represent new onset or worsening of existing depression.
Suicidal Ideation/Behavior ~1 in 500 (0.2%) in clinical trials [5] Class-wide warning for antiseizure drugs; requires vigilant monitoring.
Agitation Mild to serious [4] Also reported as a symptom of overdose.
Sleep Disturbances Includes insomnia and somnolence [5] Paradoxical effects on sleep may occur.
Psychotic Symptoms Not specified in results Cited in literature as a less common but severe effect.

Risk Factor Management

Identifying at-risk subjects is crucial for prevention and management in both clinical trials and preclinical studies.

  • Key Risk Factors: A history of pre-existing psychiatric conditions (e.g., depression, bipolar disorder) is the most significant risk factor [6] [5] [4]. Other factors include a rapid titration of the dose, and a history of substance abuse [4].
  • Preclinical Modeling: For animal studies, selecting transgenic models with anxiety or depression-like phenotypes, or employing stress-induced models, can help investigate the neurobiological basis of BAEs.

Management & Troubleshooting Guide

Here are structured protocols for managing BAEs in a research setting.

FAQ 1: What is the first-step protocol for a subject experiencing mild behavioral effects?

For mild symptoms like irritability or agitation, the initial approach should be observation and monitoring.

  • Action: Do not immediately discontinue the drug. Maintain the current dose and initiate close behavioral monitoring.
  • Tool: Use standardized behavioral checklists (e.g., Neurotoxicity Checklist) or rating scales (e.g., HAM-D for depression, Overt Aggression Scale) to quantify the effects.
  • Duration: Monitor for 3-5 days. Symptoms may subside as the subject adapts.
FAQ 2: How should I manage a subject with moderate to severe behavioral adverse effects?

A tiered response is necessary, as outlined in the workflow below. The core principle is to never stop this compound abruptly, as this can provoke withdrawal seizures [5] [4].

Levetiracetam_BAE_Management Start Subject with Moderate/Severe BAE Step1 Step 1: Clinical Assessment - Rule out other causes (e.g., infection) - Assess suicide risk Start->Step1 Step2 Step 2: Dose Adjustment - Consider dose reduction - Slower titration Step1->Step2 BAE persists Step3 Step 3: Add-on Therapy - Introduce adjunctive agent (e.g., antidepressant) Step2->Step3 BAE persists End Adverse Effect Resolved Step2->End BAE improves Step4 Step 4: Drug Discontinuation - Taper gradually over weeks - Switch to alternative ASM Step3->Step4 BAE persists/severe Step3->End BAE improves Step4->End

FAQ 3: What are the recommended protocols for monitoring behavioral effects in a long-term study?

Proactive monitoring throughout the study is key to early detection.

  • Baseline Assessment: Conduct a thorough psychiatric evaluation before initiating this compound. Establish baseline scores for mood and behavior scales.
  • Scheduled Follow-ups: Implement regular assessments at predefined intervals (e.g., weekly during titration, then monthly). The FDA recommends monitoring for the emergence or worsening of depression, suicidal thoughts, and any unusual changes in behavior [5].
  • Caregiver Education: Inform caregivers or family members about potential behavioral changes, as they are often the first to observe subtle shifts [5].

Experimental Design & Assessment Tools

For researchers designing studies, selecting the right models and tools is fundamental.

  • In Vivo Behavioral Assays:
    • For Aggression/Irritability: Resident-Intruder Test, Vocalization Assays.
    • For Depression/Anxiety: Forced Swim Test (FST), Tail Suspension Test (TST), Elevated Plus Maze (EPM), Open Field Test (OFT).
    • For Social Behavior: Social Interaction Test, Three-Chamber Sociability Test.

The following diagram illustrates a proposed workflow for a preclinical investigation into this compound's BAEs, integrating molecular and behavioral analysis.

Preclinical_Workflow Model Animal Model Selection - Naive vs. Epileptic models - Genetically vulnerable strains Dosing Drug Administration - LEV dosing (various doses) - Control group - Monitor plasma levels Model->Dosing BehAssess Behavioral Phenotyping - Battery of tests (FST, EPM, etc.) - Automated tracking Dosing->BehAssess MolecAnal Post-mortem Analysis - Neuroinflammation (cytokines) - SV2A receptor density - Neurogenesis markers BehAssess->MolecAnal DataInt Data Integration - Correlate behavior with molecular endpoints MolecAnal->DataInt

References

levetiracetam drug interactions management

Author: Smolecule Technical Support Team. Date: February 2026

Levetiracetam Drug Interaction Profile

The table below summarizes the key interaction characteristics of this compound.

Aspect Interaction Profile
Overall Interaction Potential Low [1] [2] [3]
Protein Binding < 10% (Negligible) [1] [2]
Hepatic Metabolism Minimal (not mediated by Cytochrome P450 enzymes) [1] [2] [4]
Primary Elimination Route Renal excretion, unchanged (66% of dose) [1] [2]
Enzyme Induction/Inhibition No significant induction or inhibition of CYP or UGT enzymes [3] [4]

Mechanisms of Action & Rational Polytherapy

This compound has a distinct mechanism from other antiepileptic drugs (AEDs), which is the foundation for effective and rational combination therapy [5].

  • Primary Mechanism: Binds to the synaptic vesicle glycoprotein 2A (SV2A) in the brain. This binding is believed to modulate the release of neurotransmitters from synaptic vesicles, calming abnormal brain activity without affecting normal neurotransmission [1] [2] [5].
  • Rationale for Combination: AEDs are classified by their mechanisms. Combining drugs with different, complementary mechanisms can achieve synergistic efficacy. This compound, as an SV2A modulator, is ideally paired with drugs that work on ion channels (e.g., sodium or calcium channel blockers) or the GABA system [5]. This approach can help overcome drug resistance while potentially allowing for lower doses of each agent to minimize side effects.

The following diagram illustrates this compound's primary mechanism and its role in a multi-target combination strategy.

levetiracetam_mechanism This compound This compound SV2A SV2A This compound->SV2A MultiTarget Multi-Target Combination Therapy This compound->MultiTarget NeuroTransRelease Modulated Neurotransmitter Release SV2A->NeuroTransRelease NeuronalHyper Reduced Neuronal Hyperexcitability NeuroTransRelease->NeuronalHyper SeizureControl Seizure Control NeuronalHyper->SeizureControl OtherAED Other AEDs (e.g., Ion Channel Blockers) OtherAED->MultiTarget EnhancedEfficacy Enhanced Efficacy in Drug-Resistant Epilepsy MultiTarget->EnhancedEfficacy

Experimental Assessment of Interactions

For researchers evaluating this compound in preclinical models, the following protocols and findings are critical.

In Vitro Interaction Screening

A foundational in vitro study evaluated this compound's potential to inhibit major cytochrome P450 (CYP) enzymes. This protocol is key for early-stage interaction screening [4].

  • Objective: To determine if this compound or its primary metabolite inhibit key human CYP enzymes.
  • System: Incubations using human liver microsomes.
  • Methodology:
    • Microsomes were incubated with this compound (at concentrations up to 1-1.25 mM) and specific probe substrates for CYP isoforms 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4.
    • The formation of characteristic metabolites from each probe substrate was measured using validated analytical methods (e.g., HPLC).
  • Key Result: this compound did not produce significant inhibition of any of the CYP isoforms tested, even at high concentrations, confirming its low potential for pharmacokinetic interactions via this pathway [4].
In Vivo Efficacy Characterization

Animal models are essential for characterizing the pharmacodynamic nature of drug interactions (e.g., additive, synergistic).

  • Model: The mouse 6 Hz psychomotor seizure model, which is used for screening agents against drug-resistant seizures [6].
  • Methodology: Isobolographic analysis is the gold standard.
    • Dose-response curves are established for this compound and the companion AED administered alone.
    • The drugs are then co-administered at fixed dose ratios (e.g., 1:1).
    • The experimentally derived ED₅₀ (effective dose for 50% protection) of the combination is compared to the theoretical, additive ED₅₀ on an isobologram.
  • Interpretation:
    • If the experimental point lies on the additive line: Additive interaction.
    • If the experimental point lies below and to the left of the additive line: Synergistic (supra-additive) interaction.
    • If the experimental point lies above and to the right: Antagonistic interaction.
  • Key Finding: In the 6 Hz model, this compound in combination displayed:
    • Synergism with Phenobarbital [6]
    • Additivity with Clonazepam, Oxcarbazepine, Tiagabine, and Valproate [6]

Clinical & Pharmacokinetic Considerations

While this compound has a favorable profile, several factors require management in a clinical or translational research setting.

  • Pharmacodynamic Interactions: Be vigilant about CNS depression. Concomitant use of other CNS depressants (e.g., benzodiazepines like lorazepam, alcohol) can increase the risk of drowsiness, sedation, and dizziness [7]. Monitor for neuropsychiatric effects such as irritability, aggression, or depression, as these may be exacerbated by polytherapy or the underlying condition [1] [8].
  • Dosage in Renal Impairment: this compound clearance is directly correlated with renal function. Dose adjustments are necessary for patients with renal impairment, as reduced clearance can lead to drug accumulation [1] [9].
  • Laboratory Testing: Although rare, this compound has been associated with hematological abnormalities (e.g., leukopenia). Regular monitoring of complete blood counts (CBC) is recommended during long-term therapy [8].

Frequently Asked Questions (FAQs) for a Technical Support Context

Q1: Our in vivo data shows enhanced sedation when this compound is co-administered with a benzodiazepine. Is this a pharmacokinetic interaction? A1: Most likely not. This is considered a pharmacodynamic interaction. Both drugs have independent CNS depressant effects. When combined, their sedative effects can be additive, even in the absence of changed plasma levels. In vitro data confirms this compound does not inhibit CYP enzymes involved in benzodiazepine metabolism [7] [4].

Q2: Why is this compound often successful in combination therapy for drug-resistant epilepsy? A2: Its success stems from its unique SV2A mechanism, which is complementary to the mechanisms of most older AEDs (e.g., sodium channel blockers, GABA enhancers). This allows for a multi-targeted therapeutic approach, potentially restoring seizure control through synergistic or additive effects without proportional increases in toxicity [5] [6].

Q3: Are there any known absorption or protein-binding interactions with this compound? A3: this compound has low protein binding (<10%), meaning it does not displace other protein-bound drugs (e.g., warfarin, valproate) and is not itself displaced. Food may delay the rate of absorption but does not affect the overall extent, so it has no clinically significant food interactions [1] [2] [8].

References

Mechanisms of Levetiracetam Action and Resistance Hypotheses

Author: Smolecule Technical Support Team. Date: February 2026

Levetiracetam's primary mechanism involves binding to the Synaptic Vesicle Glycoprotein 2A (SV2A), which modulates synaptic vesicle exocytosis and neurotransmitter release [1] [2]. Unlike traditional antiseizure medications, it does not primarily act on sodium channels or GABAergic systems [3]. Beyond SV2A, LEV influences presynaptic calcium channels (inhibiting N-type Ca²⁺ channels) and affects GABAergic and glutamatergic systems, contributing to its broad-spectrum efficacy and potential neuroprotective, anti-inflammatory, and antioxidant properties [1].

The following table summarizes the leading hypotheses for this compound resistance and suggested experimental avenues for investigation.

Hypothesis Proposed Mechanism of Resistance Key Molecular/ Cellular Targets Potential Experimental & Therapeutic Approaches

| Target Hypothesis [4] | Alterations in the expression or function of the SV2A protein target, reducing LEV binding and efficacy. | SV2A protein isoforms and expression levels. | • Binding Assays: Compare SV2A receptor density and LEV binding affinity in brain tissue from responsive vs. resistant models (e.g., via immunohistochemistry, Western blot, PET imaging). • Genetic Studies: Investigate polymorphisms or mutations in the SV2A gene. | | Transporter Hypothesis [4] | Overexpression of efflux transporters (e.g., P-glycoprotein) at the blood-brain barrier, reducing intracerebral LEV concentration. | P-glycoprotein (P-gp) and other multidrug resistance transporters. | • In Vivo/In Vitro Transport Studies: Use models to assess P-gp functionality and LEV penetration (e.g., in situ brain perfusion). • Pharmacokinetic Analysis: Measure plasma and brain concentrations of LEV in resistant models. • Co-administration: Test P-gp inhibitors (e.g., verapamil, tariquidar) alongside LEV. | | Network Hypothesis [4] | The formation of abnormal, hyperconnected neural networks that are inherently less susceptible to LEV's modulation of synaptic release. | Epileptic network connectivity (e.g., in Temporal Lobe Epilepsy). | • Neuroimaging: Use fMRI or DTI to map and compare neural circuit connectivity and topology. • Electrophysiology: Perform multi-electrode array (MEA) recordings in hippocampal or cortical slices to study network synchronization and its response to LEV. | | Pharmacokinetic Hypothesis [4] | Systemic changes, such as increased metabolism or elimination of LEV, leading to subtherapeutic drug levels. | Metabolic enzymes (amidases) and renal excretion pathways. | • Drug Monitoring: Conduct therapeutic drug monitoring (TDM) in patients to correlate serum LEV levels with clinical response. • Metabolite Profiling: Identify and quantify LEV and its metabolites in plasma and urine. | | Intrinsic Severity Hypothesis [4] | The underlying epilepsy disease is so severe that even drugs with appropriate mechanisms are ineffective. | Underlying neuropathology (e.g., hippocampal sclerosis). | • Multi-drug Screening: Test LEV in animal models with varying degrees of epilepsy severity. • Combination Therapy: Prioritize LEV for use in combination with other ASMs with complementary mechanisms. |

Experimental Workflow for Investigating LEV Resistance

The following diagram outlines a generalized experimental workflow for investigating the various hypotheses of this compound resistance.

G Start Establish LEV-Resistant Model System H1 Target Hypothesis (SV2A Expression/Binding) Start->H1 H2 Transporter Hypothesis (Blood-Brain Barrier P-gp) Start->H2 H3 Network Hypothesis (Neural Circuit Connectivity) Start->H3 H4 Pharmacokinetic Hypothesis (Systemic Metabolism) Start->H4 E1 Experiment: - IHC/Western Blot - Radioligand Binding - PET Imaging H1->E1 E2 Experiment: - In Situ Brain Perfusion - LC-MS/MS for Brain/Plasma Ratio H2->E2 E3 Experiment: - fMRI/DTI - MEA Recordings H3->E3 E4 Experiment: - Therapeutic Drug Monitoring - Metabolite Profiling H4->E4 DataInt Integrate Multi-Omics & Experimental Data E1->DataInt E2->DataInt E3->DataInt E4->DataInt Validation Validate in Preclinical Models & Human Tissue DataInt->Validation Outcome Identify Novel Targets for Combination Therapy Validation->Outcome

Research Directions & Combination Strategies

Given the multifactorial nature of resistance, a single "silver bullet" is unlikely. Research is increasingly focused on rational polytherapy.

  • Explore Multitarget Potential: LEV itself has a proposed multitarget profile beyond SV2A, affecting calcium homeostasis and having anti-inflammatory effects [1]. Further investigation into these secondary mechanisms may reveal subgroups of patients most likely to respond.
  • Rational Polytherapy: Based on the mechanisms, consider combining LEV with:
    • Sodium Channel Blockers (e.g., Carbamazepine): To target different aspects of neuronal excitability [4].
    • AMPA Receptor Antagonists: As LEV has been shown to modulate these receptors [1].
  • Drug Repurposing: LEV is being investigated as a candidate for drug repurposing due to its neuroprotective, anti-inflammatory, and antioxidant properties, which may be beneficial in conditions beyond epilepsy [1].

Key Takeaways

  • Resistance is Multifactorial: No single mechanism fully explains LEV resistance; target alteration, efflux transporters, neural network remodeling, and pharmacokinetics are all contributing factors [4].
  • A Systematic Workflow is Key: A combined approach using molecular biology, neuroimaging, electrophysiology, and pharmacokinetics is essential to pinpoint the dominant mechanism in a given model or patient subgroup.
  • The Future Lies in Combination: Overcoming resistance will likely involve using LEV in rational combination with other therapeutics that target complementary pathways in drug-resistant epilepsy.

References

Levetiracetam Dosage Adjustment in Renal Impairment

Author: Smolecule Technical Support Team. Date: February 2026

Levetiracetam is eliminated by the kidneys, and its clearance is correlated with creatinine clearance (CrCl). Dose adjustments are necessary to prevent drug accumulation [1] [2]. The following table synthesizes dosage recommendations for adults, which typically apply to the immediate-release formulation administered twice daily [1] [3].

Renal Function (Creatinine Clearance) Recommended Dosage Regimen
CrCl > 80 mL/min No adjustment required; 500 mg to 1500 mg twice daily [3].
CrCl 50 - 80 mL/min No specific adjustment provided in sources; likely no adjustment or minimal reduction.
CrCl 30 - 50 mL/min 250 mg to 750 mg twice daily [1] [3].
CrCl < 30 mL/min 250 mg to 500 mg twice daily [1] [3].
End-Stage Renal Disease (ESRD) patients on dialysis 500 mg to 1000 mg every 24 hours. An additional supplemental dose of 250 mg to 500 mg is recommended following dialysis [1] [3].

Key Pharmacokinetic Principles for Researchers

Understanding the properties that dictate this compound dosing is crucial for study design and data interpretation.

  • Mechanism of Elimination: Approximately 66% of the administered dose is excreted unchanged in the urine through glomerular filtration, with partial tubular reabsorption [1] [4]. This is the primary reason for dose adjustment in renal impairment.
  • Protein Binding and Volume of Distribution: this compound is minimally protein-bound (<10%) and has a volume of distribution of approximately 0.5–0.7 L/kg, similar to that of total body water [5] [4] [6]. Its low molecular weight (170.21 Da) and water solubility make it readily dialyzable [5] [4].
  • Therapeutic Drug Monitoring (TDM): While routine TDM is not always necessary, a trough concentration range of 6–20 mg/L has been suggested as a target for therapeutic efficacy [5] [6]. TDM is particularly useful in special populations, such as critically ill patients or those with significantly altered pharmacokinetics [6].

Experimental Considerations & Special Populations

For researchers designing clinical protocols, several complex scenarios require attention.

  • Critically Ill Patients with Augmented Renal Clearance (ARC): A significant portion of critically ill patients may experience ARC (CrCl > 130 mL/min/1.73 m²), which can lead to subtherapeutic drug levels. Simulation studies suggest that higher doses (e.g., 1500–2000 mg every 8 hours) may be needed to achieve target drug exposures in this population [6].
  • Patients Undergoing Renal Replacement Therapy (RRT): Dosing in patients on RRT is complex and depends on the modality and settings. This compound is extensively cleared by continuous venovenous hemodiafiltration (CVVHDF), continuous venovenous hemofiltration (CVVH), and sustained low-efficiency dialysis (SLED) [4]. Higher than standard doses are often required, and protocols should be individualized based on effluent flow rates and desired pharmacodynamic targets [5] [4].
  • Acute Kidney Injury (AKI): Although rare, there are case reports of this compound potentially contributing to AKI, particularly with high intravenous loading doses. Monitoring renal function in patients receiving high-dose therapy is prudent [7].

Experimental Protocol for Pharmacokinetic Analysis

The following workflow outlines a standard methodology for a PK study of this compound in a specialized population, derived from published research [6].

cluster_phase1 Core Experimental Phase cluster_phase2 Advanced Analysis A 1. Subject Recruitment & Inclusion B 2. Drug Administration & Sampling A->B C 3. Bioanalytical Assay B->C D 4. PK Parameter Calculation C->D E 5. Population PK Modeling (Optional) D->E F 6. Dosing Simulation E->F

  • Step 1: Subject Recruitment & Inclusion: Define your study population (e.g., critically ill patients with ARC, or subjects with varying degrees of renal impairment). Obtain ethical approval and informed consent. Key data to collect includes demographic information, diagnosis, creatinine clearance (measured via urine collection if possible), and concomitant medications [6] [2].
  • Step 2: Drug Administration & Sampling: Administer a known dose of intravenous or oral this compound. Collect blood samples at predetermined time points (e.g., pre-dose, end of infusion, 1-2h, 3-5h, 6-8h, and at the end of the dosing interval) to adequately characterize the drug's concentration-time profile [6].
  • Step 3: Bioanalytical Assay: Quantify this compound plasma concentrations using a validated method, such as High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection. The method should be validated for specificity, linearity, accuracy, and precision according to regulatory guidelines (e.g., FDA, EMA) [6].
  • Step 4: PK Parameter Calculation: Perform non-compartmental analysis (NCA) to determine fundamental PK parameters, including Area Under the Curve (AUC), peak plasma concentration (Cmax), apparent clearance (CL), elimination half-life (t½), and apparent volume of distribution (Vz) [6].
  • Step 5: Population PK Modeling (Optional): For more advanced analysis, develop a population PK model (e.g., using a one- or two-compartment model) to identify and quantify sources of variability in drug exposure (e.g., the influence of CrCl on this compound clearance) [6].
  • Step 6: Dosing Simulation: Use the final population PK model to simulate various dosing regimens in a virtual population. The goal is to predict the probability of attaining the target pharmacodynamic exposure (e.g., trough concentration >6 mg/L or AUC >270 mg·h/L) and to recommend optimal doses [5] [6].

References

reducing levetiracetam aggression irritability side effects

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Problem: Aggression & Irritability

Levetiracetam (LEV) is an effective antiseizure medication whose main mechanism involves binding to the synaptic vesicle protein SV2A [1] [2]. Despite its efficacy, a significant subset of patients experiences neuropsychiatric adverse events (NPAEs).

  • Incidence and Nature: A 2021 self-report study found that 38% of patients treated with LEV reported negative behavioral changes [3]. Another 2023 cohort analysis identified behavioral adverse effects in 46% of patients, with agitation, delirium, and anxiety being most common [4]. It is critical to differentiate these drug-induced symptoms from primary psychiatric conditions [4].
  • Comparative Profile: When compared to another antiseizure drug, perampanel, which also causes aggression, LEV appears to have a broader negative impact on cognition, mood, and physical domains. In contrast, perampanel's negative effects seem more confined to the mood domain, specifically increasing aggression and irritability [3].

Mitigation Strategies & Experimental Evidence

The following table summarizes key intervention strategies supported by clinical and experimental data.

Strategy Key Findings & Quantitative Data Study Design / Context
Pyridoxine (Vitamin B6) Supplementation After 8 weeks, pyridoxine group showed greater improvement in behavioral change scores vs. placebo (Adj. OR=2.31, 95% CI: 1.15-4.63, p=0.020) [5]. Prospective, double-blind, RCT in pediatric & adolescent epilepsy (n=102) [5].
LEV Withdrawal / Dose Reduction Case studies report complete resolution of severe aggression and irritability upon gradual LEV withdrawal without recurrence of symptoms [4]. Clinical case reports in older adults with dementia; LEV was cross-titrated with another ASM (e.g., lamotrigine) [4].

Experimental Protocols for Research

For researchers investigating these side effects, here are detailed methodologies from the cited literature.

1. Protocol: Assessing Pyridoxine Efficacy This protocol is based on a recent randomized controlled trial [5].

  • Population: Pediatric and adolescent patients (ages 1-18) with epilepsy who are experiencing LEV-related NPAEs.
  • Intervention: Participants are randomized to receive either pyridoxine (at 10 mg/kg/day, max 200 mg) or a placebo for an 8-week period.
  • Primary Outcome: Change in behavioral symptoms, measured using a validated 30-item questionnaire (score range 30-90).
  • Secondary Outcomes: Treatment adherence, time to behavioral improvement, and recording of any adverse events.
  • Statistical Analysis: The study should be powered to detect a significant difference in behavioral scores between groups. Multivariate analysis can be used to adjust for confounding variables.

2. Protocol: LEV Withdrawal in Complex Cases This protocol is derived from clinical case management [4].

  • Candidate Identification: Patients presenting with new or worsened severe aggression, irritability, or other psychiatric symptoms following LEV initiation. A thorough review of the timeline is essential to establish causality.
  • Withdrawal Process: LEV dose should be reduced gradually. For example, decrease the dose by 250 mg every two weeks to minimize the risk of seizure breakthrough.
  • Replacement Therapy: In patients requiring ongoing seizure control, LEV should be cross-titrated with an alternative antiseizure medication (e.g., lamotrigine).
  • Monitoring: Patients must be closely monitored for both the resolution of behavioral symptoms and for seizure control throughout the withdrawal and stabilization period.

Mechanistic & Experimental Workflows

The diagrams below illustrate the current understanding of LEV's mechanisms and the decision logic for managing its side effects.

levetiracetam_mechanism Mechanisms of this compound Action and Associated Behavioral Effects LEV This compound (LEV) SV2A Binds to Synaptic Vesicle Protein SV2A LEV->SV2A Calcium Inhibits N-type Calcium Channels LEV->Calcium Neurotransmit Modulates Neurotransmitter Release SV2A->Neurotransmit Calcium->Neurotransmit BehavioralSideEffects Behavioral Side Effects: • Aggression • Irritability Neurotransmit->BehavioralSideEffects Potential Link Neuroinflammation Altered Neuroinflammation Neurotransmit->Neuroinflammation Cytokines Modulates cytokines (IL-1β, TNF-α, NF-κB) Neuroinflammation->Cytokines Cytokines->BehavioralSideEffects Potential Link

management_workflow Research & Management Workflow for LEV-Induced Aggression Start Patient/Subject presents with new or worsened aggression/irritability TimelineCheck Did symptoms start or worsen after LEV initiation/dose increase? Start->TimelineCheck InvestigateLEV Investigate as potential LEV-induced NPAE TimelineCheck->InvestigateLEV Yes OtherCauses Investigate other causes (e.g., primary psychiatric disorder) TimelineCheck->OtherCauses No Option1 Consider Pyridoxine Supplementation InvestigateLEV->Option1 Option2 Consider LEV Withdrawal/ Dose Reduction InvestigateLEV->Option2 Monitor Monitor: 1. Behavioral Symptoms 2. Seizure Control Option1->Monitor Option2->Monitor

References

levetiracetam and suicidal ideation monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence & Epidemiological Data

The association between levetiracetam and suicidal ideation is well-documented. The following table summarizes key clinical findings and risk factors established in the literature.

Aspect Key Findings References & Context
FDA Warning & Meta-Analysis FDA 2008 meta-analysis: Suicidality in 4.3/1,000 pts on AEDs vs. 2.2/1,000 in comparison arm. All AEDs, including this compound, carry a class warning. [1] Based on a broad review of AEDs. [1]
Prevalence with this compound One study (n=517) found 0.7% (4 pts) developed SI. Onset is often early in treatment (within 4 weeks) and can be dose-dependent. [1] [2] A specific cohort study highlighting incidence and timing. [1] [2]
High-Risk Patient Profiles Prior psychiatric history, history of traumatic brain injury (TBI), substance use disorder, structural brain abnormality. [1] [3] Identified through case reports and literature reviews. [1] [3]
Patients with Epilepsy People with epilepsy have a five-fold greater suicide risk than the general population, independent of AED use. [1] Contextualizes the baseline high risk in the treated population. [1]

Proposed Monitoring & Management Protocol

Research has proposed structured protocols for managing patients who develop this compound-associated SI. The workflow below outlines a general approach based on a 2025 case report and review [1].

Start Patient on this compound Develops Suicidal Ideation Assess Assess Suicide Risk Start->Assess HighRisk High/Immediate Risk Assess->HighRisk LowRisk Low/Moderate Risk Assess->LowRisk ManageHigh Immediate Psychiatric Care Consider Inpatient Admission HighRisk->ManageHigh ManageLow Evaluate this compound Regimen LowRisk->ManageLow Option1 Option 1: Dose Reduction ManageLow->Option1 Option2 Option 2: Discontinue & Switch ManageLow->Option2 Outcome1 SI Resolves Option1->Outcome1 Outcome2 SI Resolves Option2->Outcome2 Monitor Continue Close Monitoring Outcome1->Monitor Outcome2->Monitor

Clinical Management Workflow for this compound-Associated Suicidal Ideation

Detailed Methodology for Clinical Assessment

For researchers designing studies or evaluating cases, the following methodologies are critical:

  • Patient Identification & Interview:

    • Direct Questioning: Systematically ask about mood, anxiety, and suicidal thoughts. The Beck Scale for Suicidal Ideation (BSI) is a validated 19-item tool for detailed assessment [4].
    • Depression Screening: The Patient Health Questionnaire-9 (PHQ-9) is widely used. Its ninth item ("Thoughts that you would be better off dead, or of hurting yourself") is a specific marker for SI [1] [5]. A score greater than 0 on this item indicates the presence of suicidal or self-harm ideation [5].
  • Pharmacovigilance & Causality Assessment:

    • Timeline Analysis: Document the onset of SI relative to the start of this compound or dose changes. Symptoms typically appear within days to a few months [1] [3].
    • Dechallenge/Rechallenge: Note if SI resolves upon dose reduction or discontinuation (dechallenge). A reappearance upon re-exposure (rechallenge) strongly supports a drug-related cause [3].
    • Therapeutic Drug Monitoring (TDM): While not routinely required for this compound, TDM can be useful in specific scenarios. One study suggested a tentative therapeutic threshold of 11 µg/mL, but with wide variability among patients [6]. TDM is most useful for assessing severe toxicity, verifying compliance, or managing special populations (e.g., renal impairment) [6] [7].

Neurobiological Mechanisms & Research Directions

The exact pathophysiology of this compound-induced SI is not fully known, but several mechanisms have been proposed, as illustrated below.

LEV This compound Mech1 Modulation of AMPA Receptors LEV->Mech1 Mech2 Binding to Synaptic Vesicle Protein 2A (SV2A) LEV->Mech2 Mech3 Impact on Neuroinflammation LEV->Mech3 Effect1 Altered Glutamatergic Neurotransmission Mech1->Effect1 Effect2 Altered Neurotransmitter Release Mech2->Effect2 Effect3 Reduced IL-1β in Hippocampus and Cortex Mech3->Effect3 SI Potential Contribution to Suicidal Ideation Effect1->SI Effect2->SI Effect3->SI

Proposed Neurobiological Mechanisms of this compound-Associated SI

Advanced Research Modalities

Current research is exploring objective biomarkers and advanced analytics to better understand and predict this risk:

  • Neuroimaging Biomarkers: Resting-state functional MRI (rs-fMRI) studies in patients with Major Depressive Disorder (MDD) and SI show abnormal interhemispheric connectivity. Key areas include the superior frontal gyrus, putamen, and cerebellum [4]. Machine learning models using these connectivity features have achieved an AUC of 0.81 in distinguishing MDD patients with SI from those without [4].
  • Machine Learning with Non-Suicidal Predictors: Studies show that machine learning models (e.g., logistic regression, neural networks) can predict SI using non-suicidal predictors like personality functioning and depressed mood, achieving AUCs up to 0.80. This is valuable for identifying risk in individuals who may not disclose SI directly [5].

Frequently Asked Questions (FAQs) for Researchers

Q: What are the key risk factors to stratify patients in a clinical trial design? A: The literature consistently identifies these factors as increasing vulnerability: pre-existing psychiatric disorders (especially affective disorders), history of traumatic brain injury, substance use disorder, and structural brain abnormalities [1] [3].

Q: Are there therapeutic alternatives with a lower risk of psychiatric adverse events? A: Yes, brivaracetam is a relevant alternative. It has a similar mechanism of action (binds to SV2A) but is more selective and does not modulate AMPA receptors. Studies note that behavioral adverse events that occurred during previous this compound treatment improved in 57.1% of cases after switching to brivaracetam [1].

Q: How can we objectively assess suicidal ideation in preclinical or clinical research? A: While direct measurement in animal models is impossible, research focuses on behavioral analogs. In human studies, beyond clinical scales (PHQ-9, BSI), neuroimaging (rs-fMRI, VMHC analysis) and machine learning models applied to clinical data are emerging as promising tools for objective risk assessment [4] [5].

References

Troubleshooting Guide: Causes & Solutions for Subtherapeutic LEV

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines specific causes of subtherapeutic levetiracetam levels and the corresponding dosing strategies supported by recent studies.

Clinical Scenario Proposed Mechanism Recommended Dosing Strategy Key Evidence & Notes

| Augmented Renal Clearance (ARC) | Enhanced renal elimination; >90% of LEV is renally excreted. [1] | • Initial: At least 1500 mg twice daily (BID). • Target: 3000-4000 mg/day. [1] | For mCLCr ≥90 mL/min/1.73m². 500 mg BID is often insufficient. [1] | | Critical Illness with CRRT | Clearance via continuous renal replacement therapy. [2] | • Maintenance: 750-1000 mg BID. • Loading: 60 mg/kg (max 4.5 g). [2] | LEV clearance on CRRT is similar to healthy adults with normal renal function. [2] | | Neurosurgical Patients (with Mannitol) | Mannitol co-administration increases LEV clearance. [3] | Dosing must be increased. Example regimens based on CrCl and infusion duration. [3] | Standard prophylaxis dosing is often inadequate. Therapeutic Drug Monitoring (TDM) is critical. [3] | | Pregnancy | Physiological increase in renal blood flow and clearance. [4] | • Dose Increase: Often requires a 30-50% increase in total daily dose across trimesters. [4] | Dose normalization is often required to maintain pre-pregnancy serum concentrations. [4] | | General Dosing Inadequacy | Standard dosing fails to account for patient-specific variables in critical illness. [3] | Higher than standard doses are often needed. Base dosing on measured CrCl, not serum creatinine. [3] | A study found 100% of monitored trough levels were subtherapeutic with median daily doses of ~15.4 mg/kg. [3] |

Experimental Protocols for Dosing Optimization

For researchers designing studies to investigate this compound pharmacokinetics, the following methodologies are currently employed.

Population Pharmacokinetic (PopPK) Modeling

This approach is used to characterize the variability in drug concentrations within a target patient population.

  • Study Design: A retrospective or prospective collection of sparse pharmacokinetic samples (e.g., 1-6 samples per patient) is typical. [3]
  • Data Collection: Record patient demographics, serum creatinine, actual body weight, dose history, sampling times, and concomitant medications (especially mannitol). [3]
  • Model Development: Use nonlinear mixed-effects modeling software (e.g., Monolix, NONMEM). A one-compartment model with first-order elimination is commonly used for this compound. [1] [3]
  • Covariate Analysis: Identify and test patient factors that significantly influence drug clearance (CL) and volume of distribution (Vd). Key covariates for this compound include:
    • Creatinine Clearance (CrCl): The most significant covariate for CL. [1] [3]
    • Concomitant Mannitol: Significantly increases LEV clearance and must be included as a binary covariate. [3]
    • Body Weight: Often correlates with Vd. [1]
  • Model Validation: Validate the final model using diagnostic plots, visual predictive checks, and bootstrap analysis. [1]
Monte Carlo Simulation (MCS)

MCS is used to predict the probability of achieving a pharmacodynamic target across a virtual population, informing optimal dosing regimens.

  • Simulation Setup: Use the finalized PopPK model and its parameter distributions (mean, variance). [2] [5]
  • Define Target: Set a pharmacodynamic target. Common targets for this compound are:
    • Trough Concentration (C~min~): 12-46 μg/mL [2] or a more conservative 6-20 mg/L. [5]
    • Area Under the Curve (AUC): ≥270 mg·hour/L. [5]
  • Simulate Regimens: Simulate thousands of virtual patients receiving various dosing regimens (e.g., 500 mg vs. 1000 mg vs. 1500 mg, given every 8 or 12 hours). [2] [3] [5]
  • Probability of Target Attainment (PTA): Calculate the percentage of virtual patients achieving the target for each regimen. The regimen with a PTA ≥90% is considered optimal. [3]

Decision Pathway & Experimental Workflow

The diagram below illustrates the logical workflow for diagnosing the cause of subtherapeutic levels and selecting an optimization strategy, as well as the key steps in a pharmacokinetic simulation study.

levetiracetam_optimization start Subtherapeutic this compound Level assess Assess Patient-Specific Factors start->assess arc Augmented Renal Clearance (mCLCr ≥90 mL/min/1.73m²) assess->arc crrt Patient on CRRT assess->crrt mannitol Concomitant Mannitol Use assess->mannitol pregnant Pregnancy assess->pregnant action_arc Increase dose to at least 1500 mg twice daily arc->action_arc action_crrt Give 750-1000 mg twice daily with 60 mg/kg load crrt->action_crrt action_mannitol Increase dose per PopPK model (e.g., 1.5 g q8h) mannitol->action_mannitol action_pregnant Increase total daily dose by 30-50% over trimesters pregnant->action_pregnant tdm Initiate Therapeutic Drug Monitoring (TDM) action_arc->tdm action_crrt->tdm action_mannitol->tdm action_pregnant->tdm exp_start Design PopPK Study data Collect Sparse PK Samples & Patient Covariates exp_start->data model Develop PopPK Model (One-Compartment) data->model covariate Identify Significant Covariates (CrCl, Mannitol) model->covariate validate Validate Final Model covariate->validate simulate Perform Monte Carlo Simulation (MCS) validate->simulate recommend Recommend Optimal Dosing Regimen simulate->recommend

Key Takeaways for Researchers

  • ARC is a Major Driver: In critical care and neurocritical care populations, Augmented Renal Clearance is a highly prevalent and often underestimated cause of subtherapeutic levels. Dosing must be aggressive in these patients. [1]
  • Mannitol's Impact: In neurosurgical studies, mannitol use is a statistically significant covariate that necessitates a substantial dose increase, independent of renal function. [3]
  • Beyond Standard Dosing: The historical use of low-dose this compound for seizure prophylaxis is frequently inadequate. Modern evidence supports the use of higher, individualized dosing guided by TDM or predictive models. [2] [3]
  • Model-Informed Strategies: The combination of Population PK modeling and Monte Carlo simulation provides a powerful, data-driven framework for optimizing initial dosing before clinical validation. [2] [5]

References

levetiracetam in elderly patients dose optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

1. What is the primary pharmacokinetic consideration for levetiracetam dosing in the elderly? The most critical factor is renal function. This compound is eliminated primarily by the kidneys (~66% unchanged in urine), so its clearance is directly correlated with creatinine clearance (CrCl). Age-related decline in renal function is common, necessitating dose adjustments to avoid toxicity. Conversely, conditions like Augmented Renal Clearance (ARC) can increase elimination, leading to subtherapeutic levels. [1] [2] [3]

2. How does Augmented Renal Clearance (ARC) impact this compound dosing? ARC, defined as a CrCl > 130 mL/min/1.73 m², is prevalent in critically ill patients, including those with neurological injuries. It significantly enhances this compound clearance. Simulation studies indicate that standard doses (e.g., 500 mg twice daily) are often insufficient, and higher doses of at least 1500 mg twice daily may be required to achieve target serum concentrations. [1] [3]

3. Are there specific dosing recommendations for elderly patients with epilepsy? Yes, population pharmacokinetic models support personalized dosing based on CrCl. The table below summarizes dosing recommendations from recent studies for adult and elderly patients with epilepsy. Note that doses may need to be even lower if significant renal impairment is present. [4] [5]

4. What is the role of Therapeutic Drug Monitoring (TDM) in dose optimization? While this compound has a wide therapeutic window, TDM is recommended in special populations like the elderly. The typical target trough concentration range is 12–46 mg/L (some studies suggest 6–20 mg/L). TDM is crucial for assessing compliance, evaluating efficacy, and guiding dose adjustments in patients with fluctuating or impaired renal function. [5] [3]

5. Is dose adjustment necessary for elderly patients with hepatic impairment? this compound undergoes minimal hepatic metabolism. However, a 2023 PBPK modeling study suggests that dosage adjustment is generally not required for mild to moderate hepatic impairment alone. Nonetheless, dose reduction is necessary for patients with concurrent renal dysfunction, which often coexists in the elderly with severe liver disease. [6]


Structured Data Tables

Table 1: this compound Dosing Recommendations Based on Renal Function in Adult and Elderly Patients with Epilepsy [4] [7] [5]

Creatinine Clearance (CrCl) (mL/min) Recommended Dosage Regimen
≥ 90 At least 1500 mg every 12 hours
60 - 89 1250 mg every 12 hours
30 - 50 250 - 750 mg every 12 hours
< 30 250 - 500 mg every 12 hours
End-Stage Renal Disease (ESRD) on dialysis 500 - 1000 mg every 24 hours, with a supplemental dose of 250-500 mg after dialysis.

Table 2: Impact of Augmented Renal Clearance (ARC) on this compound Pharmacokinetics in Critically Ill Patients [1] [3]

Parameter Patients with ARC Patients without ARC Clinical Implications
Drug Clearance Significantly enhanced Lower Higher doses needed to achieve therapeutic exposure.
Trough Levels (Cmin) Median: 4.4 mg/L (may be subtherapeutic) Median: 11.8 mg/L Standard dosing leads to underexposure in ARC.
Proposed ICU Dosing (Simulation) 1500 - 2000 mg every 8 hours 500 mg every 8 hours or 1000 mg every 12 hours Aggressive dosing required for seizure prophylaxis/therapy.

Experimental Protocols & Methodologies

For your research and development work, here are the core methodologies from key studies on this compound population pharmacokinetics.

1. Population Pharmacokinetic Modeling (Neuro-ARC Study) [1]

  • Objective: To characterize this compound PK in neurocritical care patients and identify covariates influencing drug clearance.
  • Study Design: Multicenter, prospective, observational study.
  • Patients: 50 patients with life-threatening neurological illnesses.
  • Key Covariate: Measured creatinine clearance (mCLCR) via 8-hour urine collection.
  • PK Analysis: Population pharmacokinetic modeling performed using Monolix software. A one-compartment model with linear elimination best described the data.
  • Simulations: Monte Carlo simulations were used to explore and recommend optimal dosage regimens for various renal function subgroups.

The workflow and primary findings of this methodology can be visualized as follows:

Start Patient Population: Neurocritical Care (n=50) A Data Collection: - Plasma samples (n=4/patient) - Measured CrCl (8-h urine) - Demographic data Start->A B PK Modeling (Monolix): One-compartment model Linear elimination A->B C Covariate Analysis: Identified CrCl as significant on Clearance B->C D Monte Carlo Simulations: Explore dosing regimens for different CrCl groups C->D E Output: Optimal Dosing Recommendations D->E

2. Population PK and Dosing in Adult/Elderly Epilepsy [4] [5]

  • Objective: Develop and validate a PopPK model for this compound in adult and elderly epilepsy patients to propose individualized dosing.
  • Study Design: Prospective clinical study in an outpatient epilepsy clinic.
  • Patients: 107 patients (aged 18-94), providing 367 plasma samples.
  • PK Analysis: Population modeling performed using NONMEM.
  • Key Covariates: The final model identified Body Surface Area (BSA) on the volume of distribution and Creatinine Clearance (CrCl) on drug clearance.
  • Validation: The model underwent internal and external validation.

The relationship between patient factors, model parameters, and dosing outcomes is summarized below:

CrCl Creatinine Clearance (CrCl) CL Drug Clearance (CL) CrCl->CL Significant Effect BSA Body Surface Area (BSA) Vd Volume of Distribution (Vd) BSA->Vd Significant Effect Dose Personalized Dosing Regimen CL->Dose Vd->Dose

References

Clinical Evidence on Withdrawal & Seizure Recurrence

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Findings & Clinical Recommendations
Withdrawal Protocol Taper slowly over several weeks [1]. Abrupt withdrawal increases risk of increased seizure frequency and status epilepticus [2].
Seizure Rebound Risk In pediatric epilepsy, lower recurrence risk with levetiracetam vs. valproate/carbamazepine [3]. Overall recurrence rate after ASM withdrawal is 30%-50%, highest in first 6-12 months [4].
Tapering Evidence One study reduced dose by 1000 mg every 2 weeks with no rebound seizures or withdrawal-related adverse events [5].
Post-Surgery Withdrawal In seizure-free patients after epilepsy surgery, withdrawal can be considered. One review suggests it may be safe to start 1 year after anterior temporal lobectomy [6].

Potential Mechanisms for Seizure Rebound

The exact mechanisms of seizure rebound following this compound withdrawal are not fully elucidated and represent a key area for research. The diagram below integrates known molecular targets into a proposed neurobiological pathway.

G Start This compound Withdrawal SV2A_Inhibition Loss of SV2A Modulation Start->SV2A_Inhibition Synaptic_Dysregulation Synaptic Vesicle Dysregulation SV2A_Inhibition->Synaptic_Dysregulation Calcium_Homeostasis Disrupted Calcium Homeostasis SV2A_Inhibition->Calcium_Homeostasis GABA_Indirect_Effects Altered Indirect GABAergic Effects SV2A_Inhibition->GABA_Indirect_Effects Hyperexcitability Neuronal Network Hyperexcitability Synaptic_Dysregulation->Hyperexcitability Calcium_Homeostasis->Hyperexcitability GABA_Indirect_Effects->Hyperexcitability Synch_Increase Increased Hypersynchronization Hyperexcitability->Synch_Increase Seizure_Rebound Seizure Rebound Synch_Increase->Seizure_Rebound

The proposed mechanisms are primarily based on the reversal of this compound's known pharmacological actions [7] [8]:

  • SV2A Protein Binding: this compound's main target is the Synaptic Vesicle Glycoprotein 2A (SV2A). Its binding is thought to modulate synaptic vesicle exocytosis and neurotransmitter release. Upon withdrawal, this modulatory effect is lost, potentially leading to dysregulated synaptic transmission and a state of network hyperexcitability [7] [8].
  • Additional Molecular Targets: this compound also indirectly affects GABAergic neurotransmission and modulates ionic currents, including the inhibition of N-type calcium channels. The withdrawal of these inhibitory influences could contribute to neuronal hyperexcitability and seizure rebound [7] [8].

Research Considerations & FAQs

Here are some key questions and methodological points relevant to experimental design:

Q: What are the critical factors for designing a this compound withdrawal study in animal models?

  • Tapering Schedule: Model the clinical practice of a slow taper over several weeks, rather than abrupt cessation [1].
  • Monitoring Period: Focus intensive monitoring on the tapering period and the immediate time after complete withdrawal, as evidence suggests this is the high-risk window for recurrence [3].
  • Endpoint Definition: Clearly define "seizure recurrence" based on behavioral observations and/or electroencephalogram (EEG) criteria, such as the reappearance of epileptiform activity [6].

Q: What clinical factors predict seizure recurrence after withdrawal? While your focus is preclinical, clinical data informs on high-risk profiles. Key risk factors include a shorter duration of seizure freedom before withdrawal and the presence of epileptiform activity on EEG prior to withdrawal [4]. In pediatric studies, a treatment duration of less than three years was a major risk factor for recurrence [3].

Q: Why might seizure recurrence happen even after a slow taper? The slow taper allows the nervous system to adapt gradually. However, in a susceptible brain, the underlying epileptogenicity may still be present. Removing the anticonvulsant "brake" (this compound) can unmask this persistent state, leading to seizure recurrence [4].

References

levetiracetam vs phenytoin seizure prophylaxis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety at a Glance

Aspect Levetiracetam Phenytoin Clinical Context & Evidence
Overall Seizure Prophylaxis Efficacy Comparable to phenytoin [1] [2] [3] Comparable to this compound [1] [2] [3] In Traumatic Brain Injury (TBI), multiple meta-analyses and systematic reviews conclude no significant difference in preventing early seizures (within 7 days) [1] [3].
Efficacy in Specific Populations Superior in brain tumor patients; prevents early post-op seizures more effectively than phenytoin [4] [5]. Less effective than this compound for early seizure prevention post-brain tumor surgery [4] [5]. A 2025 meta-analysis found this compound superior to phenytoin and valproate in preventing postoperative seizures in adult brain tumor patients [4] [5].
Adverse Drug Reactions (ADRs) Fewer and less severe side effects; significantly lower incidence of ADRs [4] [2] [6]. Higher incidence of side effects; more frequent ADRs [4] [2] [6]. Common this compound ADRs include behavioral changes. Phenytoin can cause hypersensitivity, cardiac effects, and is a strong enzyme inducer [7] [2].
Mortality A 2025 umbrella review noted a significantly higher mortality rate (p=0.04), warranting further investigation [8]. Lower associated mortality in the same review [8]. This finding highlights the need for careful risk-benefit analysis and more research. Other studies have not consistently found this difference.

Pharmacological and Practical Differences

The choice between these drugs often comes down to their pharmacological profiles and practical management.

Pharmacology and Dosing
  • Mechanism of Action: Phenytoin works by blocking voltage-gated sodium channels, stabilizing neurons and preventing the spread of seizure activity. In contrast, this compound's exact mechanism is not fully known but is distinct; it binds to the synaptic vesicle protein 2A (SV2A) and may modulate neurotransmitter release [2].
  • Dosing and Monitoring: Phenytoin has non-linear (saturable) pharmacokinetics, meaning small dosage changes can lead to large fluctuations in blood levels. It requires routine therapeutic drug monitoring to maintain effective and non-toxic levels. This compound has predictable, linear pharmacokinetics and does not require routine blood level monitoring, simplifying its use [2].
  • Drug Interactions: Phenytoin is a strong inducer of cytochrome P450 (CYP) enzymes, leading to numerous potential drug-drug interactions that can reduce the efficacy of other medications. This compound has no known significant CYP interactions, making it easier to manage in patients on multiple drugs [2].
Safety and Tolerability

The safety profile is a major factor driving the preference for this compound.

  • This compound: Generally well-tolerated. The most common adverse effects are behavioral, such as agitation, irritability, and mood changes. It has a lower risk of severe systemic reactions [2] [6].
  • Phenytoin: Associated with a wider range of potential adverse effects, including:
    • Cutaneous hypersensitivity reactions (e.g., rash, Stevens-Johnson syndrome)
    • Cardiovascular effects (e.g., hypotension, arrhythmia) with intravenous administration
    • Cerebellar atrophy and neurotoxicity with long-term use
    • Gingival hyperplasia and hirsutism [2]

The following diagram synthesizes the core decision-making process for choosing between these agents in a prophylaxis setting.

G Start Seizure Prophylaxis Decision Mechanism Mechanism of Action Start->Mechanism Efficacy Efficacy for Indication Start->Efficacy Safety Safety & Side Effects Start->Safety Dosing Dosing & Monitoring Start->Dosing Interactions Drug Interactions Start->Interactions LevMech This compound Mechanism->LevMech SV2A binding modulates release PhenMech Phenytoin Mechanism->PhenMech Na+ channel blocker LevEff This compound Efficacy->LevEff Non-inferior to PHT in TBI Superior in brain tumor PhenEff Phenytoin Efficacy->PhenEff Non-inferior to LEV in TBI Standard in guidelines LevSafe This compound Safety->LevSafe Fewer systemic ADRs Behavioral effects Higher mortality? PhenSafe Phenytoin Safety->PhenSafe More systemic ADRs Cardiac, cutaneous, neurotoxicity risk LevDose This compound Dosing->LevDose Linear kinetics No routine TDM PhenDose Phenytoin Dosing->PhenDose Non-linear kinetics Requires TDM LevInt This compound Interactions->LevInt Minimal CYP interactions Favorable profile PhenInt Phenytoin Interactions->PhenInt Strong CYP inducer Many interactions

Clinical Decision Factors for this compound vs. Phenytoin


Key Experimental Data and Protocols

For research and development professionals, understanding the evidence base is critical. Here are summaries of methodologies from key studies.

  • Study Design: A 6-month, prospective, randomized controlled trial (RCT) [9].

  • Participants: 140 patients with TBI at a tertiary care center [9].

  • Intervention: Group A received phenytoin (IV loading dose 15-20 mg/kg, then 4-8 mg/kg/day). Group B received this compound (IV 1000 mg loading dose, then 500-1000 mg twice daily). Therapy was initiated within 24 hours of injury and continued for 7 days [9].

  • Outcome Measures: Seizure activity was assessed via 1-hour EEG recordings on day 1 and day 7. EEG findings were categorized as normal, status epilepticus, seizure activity, or seizure tendency [9].

  • Key Finding: While initial EEGs showed no difference, the follow-up EEG on day 7 showed a significant reduction in abnormal activity and seizure propensity in the this compound group (p=0.002 for EEG, p=0.014 for seizure activity) [9].

  • Study Design: A systematic review and meta-analysis of 16 studies involving 5,821 patients [1].

  • Search Strategy: Comprehensive literature search following PRISMA guidelines across multiple databases [1].

  • Outcome Measures: Primary outcomes were the occurrence of early seizures (within 7 days) and late seizures (after 7 days). Secondary outcomes included length of hospital/ICU stay and adverse drug effects [1].

  • Key Finding: No statistically significant difference was found between this compound and phenytoin for the prevention of early or late post-traumatic seizures [1].

Conclusion and Research Gaps

Important areas for further research identified in recent literature include:

  • Long-term functional outcomes: Current evidence is focused on seizure occurrence, not long-term patient recovery [3].
  • Mortality signal: The observed higher mortality with this compound in one 2025 review requires confirmation through large, well-powered RCTs [8].
  • Cost-effectiveness: While this compound is more expensive, a formal cost-benefit analysis incorporating its reduced monitoring needs and lower adverse event management costs is warranted [1] [2].

References

levetiracetam versus valproate efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison at a Glance

Clinical Context Levetiracetam (LEV) Efficacy Valproate (VPA) Efficacy Safety & Tolerability Profile
Pediatric Epilepsy (Monotherapy) [1] [2] 85% seizure control [1] [2] 73% seizure control [1] [2] LEV better tolerated; 31% vs. 10% with no side effects; less weight gain [1] [2]
Established Status Epilepticus [3] 63.55% seizure termination [3] 64.08% seizure termination [3] Comparable; no significant difference in adverse events or mortality [3]
Idiopathic Generalized Epilepsy (IGE) [4] Comparable seizure-free rate to VPA [4] Comparable seizure-free rate to LEV [4] LEV has better retention rate and safety profile [4]
Preclinical Models (MES test) [5] Moderate to strong efficacy [5] Superior efficacy in reducing seizure duration [5] LEV caused ataxia; VPA had highest neurotoxic effect [5]

Detailed Experimental Data and Protocols

For researchers, the methodology behind the data is critical. Here is a detailed breakdown of the experimental designs from the key studies cited.

Study Focus Experimental Model & Design Subjects & Groups Key Efficacy Metrics Key Safety/Tolerability Metrics

| Pediatric Monotherapy [1] [2] | Design: Randomized Controlled Trial (RCT) Duration: 6 months [1] [2] | N=200 children (3-12 years)

  • Group A: LEV (n=100), 30 mg/kg/day
  • Group B: VPA (n=100), 30 mg/kg/day [1] [2] | Seizure control (≥3x increase in seizure-free interval) [1] [2] | Incidence of side effects (weight gain, hepatotoxicity, rash, somnolence, tremors) [1] [2] | | Status Epilepticus (Meta-Analysis) [3] | Design: Meta-analysis of 6 RCTs Population: Patients with benzodiazepine-refractory SE [3] | N=1213
  • LEV group: n=593
  • VPA group: n=620 [3] | 1. Clinical seizure termination
  • Good functional outcome (Glasgow Outcome Scale 4-5) [3] | 1. ICU admission
  • Adverse events
  • Mortality [3] | | Idiopathic Generalized Epilepsy [4] | Design: Retrospective-Prospective Cohort Duration: Long-term follow-up [4] | N=170 adults (85 per group)
  • LEV monotherapy: 1305 ± 621 mg/day
  • VPA monotherapy: 838 ± 274 mg/day [4] | 1. Time to first seizure
  • Seizure-free rate at 1, 2, and 5 years [4] | 1. Time to withdrawal (retention rate)
  • Incidence of adverse effects [4] | | Preclinical Mechanisms [5] | Design: In vivo animal study Models: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests [5] | N=72 mice, N=24 rats divided into 4 groups: Control, Bumetanide, LEV, VPA [5] | 1. Seizure duration (MES)
  • Convulsion onset (PTZ) [5] | Motor coordination impairment (Rota rod test) [5] |

Mechanisms of Action and Signaling Pathways

The distinct efficacy and safety profiles of this compound and valproate are rooted in their different mechanisms of action [6].

G LEV This compound (LEV) SV2A Synaptic Vesicle Protein 2A (SV2A) LEV->SV2A Binds to NType N-type Calcium Channels LEV->NType Inhibits EffectLEV Inhibits Presynaptic Neurotransmitter Release SV2A->EffectLEV NType->EffectLEV NeuronalActivity Reduced Abnormal Neuronal Synchronization & Seizure Activity EffectLEV->NeuronalActivity VPA Valproate (VPA) GABA GABA Synthesis VPA->GABA Enhances GABA_T GABA Transaminase VPA->GABA_T Inhibits NaChannel Voltage-gated Sodium Channels VPA->NaChannel Modulates EffectVPA Enhances GABAergic Inhibition Reduces Neuronal Excitability GABA->EffectVPA GABA_T->EffectVPA NaChannel->EffectVPA EffectVPA->NeuronalActivity

The diagram above illustrates the core mechanistic differences. Below is a more detailed breakdown of the molecular and cellular consequences:

  • This compound's Synaptic Modulation: By binding to the SV2A protein on synaptic vesicles, this compound modulates the release of various neurotransmitters, potentially preventing the hypersynchronous firing of neurons that underlies seizures [7] [6]. Its additional action on N-type calcium channels further contributes to stabilizing neuronal networks [7].

  • Valproate's Multi-Target Approach: Valproate employs a broader mechanism. It directly boosts GABAergic inhibition by increasing GABA synthesis and inhibiting its breakdown [5] [6]. Concurrently, it modulates voltage-gated sodium channels, reducing the high-frequency firing of action potentials in neurons [6]. This multi-target action may explain its historical status as a powerful, broad-spectrum antiseizure drug.

Key Considerations for Clinical and Research Decisions

When interpreting the data for application, several nuanced factors emerge:

  • Patient Profile is Paramount: The choice is not one-size-fits-all.

    • For women of childbearing age or during pregnancy, this compound is often preferred due to valproate's well-established high teratogenic risk [4] [8] [9].
    • For idiopathic generalized epilepsies like Juvenile Myoclonic Epilepsy (JME), while VPA has been the historical gold standard, LEV presents an effective alternative with a better tolerability profile, making it a first-choice for many new patients [4].
  • Beyond Seizure Control: Tolerability impacts long-term success. Studies consistently show that while VPA can be highly effective, This compound often has a better tolerability profile, leading to higher retention rates over time [1] [4]. The decision involves balancing the chance of superior seizure control with the risk of side effects like weight gain, tremors, or teratogenicity.

  • Inflammatory Biomarkers: Emerging research suggests both drugs may have anti-inflammatory properties that contribute to their efficacy. One study found that both VPA monotherapy and VPA with add-on LEV significantly reduced serum levels of the pro-inflammatory chemokine CCL2 in children with epilepsy [7].

References

Clinical Evidence Summary: Levetiracetam vs. Carbamazepine

Author: Smolecule Technical Support Team. Date: February 2026

Study Population & Design Efficacy Outcomes Safety & Tolerability Outcomes Key Conclusions

| Children with Rolandic Epilepsy (BCECTS) [1] 6-month, open-label RCT (N=92) | • Seizure-Free at 6 months: 97.9% in both groups. • Significant reduction in seizure frequency in both groups (p<0.001), with no significant difference between them. | • Levetiracetam: 2.1% (1/47) discontinued due to intolerance (decreased appetite). • Carbamazepine: 4.2% (2/48) developed skin rashes. | Both drugs are effective. This compound showed a trend towards better tolerability with fewer drug reactions. | | Adults with Partial Seizures [2] 6-month, open-label RCT (N=56) | • Seizure-Free at 6 months: 78.6% (LEV) vs. 71.4% (CBZ); p=0.25 (not significant). | • Similar incidence of adverse reactions in both groups. • This compound: More reports of behavioral changes (aggression, anxiety). • Quality of Life: Better scores in the LEV group. | Efficacy was equivalent. This compound offered a better quality of life but had a specific side effect profile. | | Children with Focal Epilepsy [3] 6-month, single-blind RCT (N=48) | • Seizure-Free at 6 months: 87% (LEV) vs. 60% (CBZ). • Relapsing Seizures: 13% (LEV) vs. 40% (CBZ); p=0.03. | • This compound: Higher agitation (36%, with 2 exclusions). • Carbamazepine: Higher somnolence (25%). • No hematological/hepatic issues reported. | this compound demonstrated significantly higher efficacy in seizure control in this cohort. | | Elderly Patients with New-Onset Epilepsy [4] 48-week, consecutive cohort (N=24) | • Seizure-Free at 48 weeks: 91.7% (LEV) vs. 83.3% (CBZ after dose adjustment). | • This compound: 100% retention rate. • Carbamazepine: 75% retention rate; 3/12 discontinued due to somnolence/dizziness. | Efficacy was similar. This compound was significantly better tolerated, leading to higher treatment retention. |


Experimental Protocols and Mechanistic Insights

For researchers, understanding the methodology of key studies and the distinct mechanisms of action is crucial for evaluating the data and designing future experiments.

Representative Clinical Trial Protocol

A typical design for a modern comparative efficacy trial is outlined below, based on the study of rolandic epilepsy in children [1].

Start Patient Recruitment Children (4-12 yrs) with BCECTS & ≥2 attacks/year Screening Screening & Baseline Clinical diagnosis, EEG, MRI Baseline seizure frequency Start->Screening Randomize Randomization (SPSS-generated random numbers) Screening->Randomize GroupA This compound Group (n=47) Initial dose: 25-30 mg/kg/day Randomize->GroupA GroupB Carbamazepine Group (n=47) Initial dose: 15-20 mg/kg/day Randomize->GroupB FollowUp Follow-up & Assessment Visits every 2 months for 6 months GroupA->FollowUp GroupB->FollowUp Outcomes Outcome Measures FollowUp->Outcomes O1 Primary: Seizure frequency Outcomes->O1 O2 Secondary: Seizure duration and adverse effects Outcomes->O2

Key Methodological Details:

  • Population: The study enrolled 92 children aged 4-12 with Benign Childhood Epilepsy with Centrotemporal Spikes (BCECTS), confirmed by clinical diagnosis and EEG [1].
  • Intervention: It was an open-label, randomized controlled trial. Patients were assigned to either this compound (25-30 mg/kg/day) or carbamazepine (15-20 mg/kg/day) [1].
  • Outcomes: The primary outcomes were the frequency and duration of seizure attacks, recorded every 2 months for 6 months. Adverse effects were also systematically documented [1].
  • Analysis: Data were analyzed using non-parametric tests (Mann-Whitney U-test) and repeated-measures tests (Friedman test) to compare trends within and between groups [1].
Preclinical Animal Model Workflow

Animal models are vital for initial drug screening and understanding mechanisms beyond clinical symptoms. The tetanus toxin model is a respected model of focal complex partial epilepsy [5] [6].

A Animal Preparation (Male Sprague-Dawley rats) B Stereotactic Surgery Inject 1μL Tetanus Toxin into left hippocampus A->B C Electrode Implantation Place bipolar recording electrodes in right hippocampus B->C D Post-Op Recovery & Baseline Recording C->D E Drug Administration via osmotic minipump (7-day period) D->E F Continuous Monitoring Video-EEG telemetry for seizure activity E->F G Data Analysis F->G H1 Seizure Frequency G->H1 H2 Seizure Duration G->H2 H3 Drug Kinetics (CSF/Serum) G->H3

Key Findings from the Model: A study using this model found that this compound (8 and 16 mg kg⁻¹ h⁻¹) caused a dose-dependent reduction in the frequency of both generalized (39-57%) and non-generalized (36-41%) seizures. In contrast, carbamazepine (4 mg kg⁻¹ h⁻¹) showed a significant effect only in the first two days, which paralleled its peak serum concentrations, with no significant effect over the entire 7-day period [5] [6]. This highlights this compound's sustained efficacy in this chronic model.

Proposed Mechanisms of Action (MoA)

The two drugs have fundamentally different mechanisms, which may explain their varying efficacy and tolerability profiles.

Presynaptic Presynaptic Neuron SV2A Synaptic Vesicle Glycoprotein 2A (SV2A) Presynaptic->SV2A Release Modulates Synaptic Vesicle Exocytosis & Neurotransmitter Release SV2A->Release LEV This compound Binds to SV2A LEV->SV2A SodiumChannel Voltage-Gated Sodium Channel Inactive Stabilizes Inactive State SodiumChannel->Inactive Firing Reduces High-Frequency Repetitive Neuronal Firing Inactive->Firing CBZ Carbamazepine Blocks Sodium Channels CBZ->SodiumChannel

Mechanism Details:

  • This compound: Its primary target is the Synaptic Vesicle Glycoprotein 2A (SV2A). By binding to SV2A, it is believed to modulate the release of neurotransmitters from synaptic vesicles, which can suppress seizure activity without broadly inhibiting neuronal excitation [7]. This novel mechanism is distinct from older agents.
  • Carbamazepine: It primarily acts by blocking voltage-gated sodium channels. By stabilizing the inactivated state of these channels, it prevents the generation and propagation of high-frequency action potentials in hyperexcitable neurons [2].

Key Takeaways for Research and Development

  • Efficacy is Comparable but Population-Dependent: While many studies show similar high-level efficacy, some, particularly in specific pediatric cohorts, suggest this compound may have superior seizure control [3]. The choice may depend on the target patient population.
  • Tolerability Profiles Dictate Retention: The most consistent finding is the difference in side effects. Carbamazepine is associated with more somnolence, dizziness, and skin rashes, while this compound is linked to behavioral issues like agitation and aggression [2] [3] [4]. This directly impacts treatment continuation, especially in sensitive populations like the elderly [4].
  • Mechanism-Driven Discovery is Key: this compound's success, derived from a mechanism not identified by traditional screening models (Maximal Electroshock, pentylenetetrazole tests), underscores the need for innovative, pathophysiology-relevant models in AED discovery [8].
  • Consider Pharmacokinetics in Study Design: this compound has favorable pharmacokinetics: linear, low protein binding, and minimal drug interactions. Carbamazepine is a known enzyme inducer with complex kinetics and a high potential for interactions [2] [7]. This is a critical design factor for combination therapy trials.

References

levetiracetam brivaracetam comparative efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

For researchers, the methodology and key findings from pivotal studies are crucial. The following table outlines the design and outcomes of relevant clinical and preclinical experiments.

Study Aspect Clinical Study (2025) [1] Preclinical Animal Study (2025) [2]
Study Design Prospective observational study In vivo experimental study in a rat model
Participants/Subjects 115 patients (aged ≥5 years) with epilepsy Male Wistar rats (kainic acid-induced temporal lobe epilepsy model)

| Groups & Intervention | - LEV monotherapy (n=66)

  • BRV monotherapy (n=49)
  • Some patients switched from LEV to BRV | - SHAM (control)
  • EPI (epileptic, placebo)
  • BRV-EPI (epileptic, BRV-treated)
  • LEV-EPI (epileptic, LEV-treated) | | Key Assessment Methods | - Effectiveness: Responder rate (≥50% seizure reduction)
  • Safety: Seizure Severity Questionnaire (SSQ), Brief Psychiatric Rating Scale (BPRS), Hamilton Anxiety Rating Scale (HAM-A) | - Seizure Analysis: Continuous video monitoring
  • Histology: Triple fluorescent immunolabeling for microglia, astrocytes, and neurons in multiple brain regions | | Primary Findings | - Efficacy: LEV showed slightly higher efficacy.
  • Tolerability: BRV was safer with fewer/severe side effects. Switching from LEV to BRV reduced psychiatric side effects. | - Histology: BRV treatment increased microglial and astrocyte density and decreased neuronal density vs. LEV and control groups.
  • Seizure Control: BRV did not reduce seizure activity in this disease phase. |

Molecular Mechanisms and Experimental Workflow

LEV and BRV are pyrrolidone derivatives that share the SV2A protein as their primary target. However, they differ in their binding affinity and secondary mechanisms, which underlie their differing clinical and preclinical profiles [3] [2] [4]. The following diagram illustrates the shared and distinct molecular pathways, as well as the key experimental workflow used to compare them.

G cluster_pathways Molecular Mechanisms cluster_workflow Comparative Experimental Workflow cluster_assessment SV2A SV2A LEV_mech LEV: Binds SV2A Blocks AMPA receptors & N-type Ca²⁺ channels SV2A->LEV_mech Binds BRV_mech BRV: Higher affinity for SV2A Blocks voltage-gated Na⁺ channels SV2A->BRV_mech Binds with 15-30x higher affinity Neuronal_Hyperexcitability Reduced Neuronal Hyperexcitability LEV_mech->Neuronal_Hyperexcitability BRV_mech->Neuronal_Hyperexcitability Model 1. Model Establishment (Human Cohort or Animal Model) Intervention 2. Intervention (LEV vs. BRV treatment) Model->Intervention Assessment 3. Outcome Assessment Intervention->Assessment Clinical Clinical (Human): • Seizure frequency/severity • Psychiatric rating scales • Patient-reported outcomes Assessment->Clinical Preclinical Preclinical (Animal): • Video-EEG monitoring • Immunohistochemistry • Cell density analysis Assessment->Preclinical Findings 4. Analysis & Findings Clinical->Findings Preclinical->Findings

Key Implications for Research and Development

The comparative data presents critical considerations for drug development and clinical practice:

  • Tolerability-Driven Design is Validated: The development of BRV aimed to create a more selective, higher-affinity SV2A ligand with an improved side-effect profile [5]. Clinical data confirming its better psychiatric tolerability validates this target-based approach [1] [6].
  • Efficacy vs. Tolerability Trade-off: The observation that LEV may have slightly higher efficacy while BRV offers better tolerability [1] highlights a common trade-off in drug development. This underscores the need for personalized medicine, where patient history (e.g., predisposition to psychiatric issues) guides the choice of treatment.
  • Complexity of Preclinical Data: The unexpected preclinical finding that BRV increased microglial activation in epileptic rats, unlike LEV [2], is a critical reminder that higher target affinity and selectivity do not always translate to simpler or more favorable biological effects. This divergence warrants further investigation into the full pharmacological profile of SV2A ligands.

References

levetiracetam meta-analysis pediatric epilepsy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison Data

The table below summarizes key findings from recent systematic reviews and meta-analyses comparing levetiracetam with other antiseizure medications in pediatric epilepsy.

Comparison & Outcome This compound (LEV) Performance Comparative Drug Performance Significance (p-value) Source Study Details

| vs. Carbamazepine (CBZ) [1] [2] | | | | Population: Pediatric Focal Epilepsy Design: Meta-analysis of 4 RCTs (381 patients) | | • Seizure Freedom (Primary) | No significant difference | No significant difference | p = 0.31 | | | • Frequency of ≥1 Seizure | Significantly lower | - | p = 0.03 | | | • Dermatologic Adverse Events | Significantly lower | - | p < 0.01 | | | • Any Adverse Events | No significant difference | No significant difference | p = 0.05 | | | • Adverse Events Leading to Discontinuation | No significant difference | No significant difference | p = 0.63 | | | vs. Sodium Valproate (VPA) [3] | | | | Population: Generalized or Focal Epilepsy Design: RCT (200 patients, aged 3-12) | | • Seizure Control Rate | 85% | 73% (VPA) | p = 0.037 | | | • Absence of Side Effects | 31% | 10% (VPA) | p = 0.012 | | | • Weight Gain Incidence | 5.0% | 16.0% (VPA) | Not reported | |

Detailed Experimental Protocols

For researchers designing clinical trials, understanding the methodology of these studies is crucial. Here are the detailed protocols from the key meta-analyses and studies cited.

Protocol: LEV vs. CBZ Meta-Analysis [1] [2]

This meta-analysis followed a rigorous, pre-registered protocol to ensure reliability and minimize bias.

  • Search Strategy: A systematic search of PubMed, Embase, and Cochrane Central Register of Controlled Trials was conducted for RCTs published until February 2024.
  • Eligibility Criteria: Included only RCTs comparing LEV monotherapy with CBZ monotherapy in children with focal epilepsy. Studies must report at least one predefined outcome.
  • Data Extraction & Quality Assessment: Independent reviewers selected articles and extracted data. The risk of bias was evaluated using the Cochrane RoB-2 tool. The certainty of evidence was assessed using the GRADE approach.
  • Statistical Analysis: All outcomes were dichotomous, and Risk Ratios (RR) with 95% confidence intervals (CI) were calculated. Heterogeneity was assessed using I² statistics. A random-effects model was used for outcomes with high heterogeneity.
Protocol: LEV vs. VPA Randomized Controlled Trial [3]

This head-to-head trial provides direct comparative data.

  • Study Design: A randomized controlled study involving 200 children aged 3 to 12 years with generalized or focal epilepsy.
  • Intervention: Participants were randomly assigned to receive either LEV (n=100) or sodium valproate (n=100). The initial dose for both was 30 mg/kg/day.
  • Follow-up & Dose Adjustment: Participants were followed monthly for six months. In cases of breakthrough seizures, the dose was titrated upward in increments of 10 mg/kg/day.
  • Outcome Measures:
    • Efficacy: Defined as a threefold increase in the seizure-free interval compared to baseline.
    • Safety: Assessed through the occurrence and profile of adverse drug reactions, monitored monthly.

Key Pharmacokinetic and Monitoring Considerations

For drug development professionals, pharmacokinetic properties and therapeutic monitoring strategies are critical.

  • Favorable Pharmacokinetic Profile: this compound is characterized by complete absorption, minimal protein binding, and a lack of hepatic metabolism, leading to minimal drug-drug interactions [4]. Its clearance in children is generally higher than in adults [5].
  • Routine Monitoring Not Recommended: Evidence does not support a clear concentration-response relationship for this compound's efficacy or toxicity. Therefore, routine clinical pharmacokinetic monitoring is not generally recommended in pediatric patients. Monitoring may, however, be beneficial in specific scenarios such as suspected noncompliance, severe overdose, or when switching between product brands [4].

Mechanism of Action and Research Workflow

The following diagrams illustrate this compound's unique mechanism of action and the general workflow for conducting a meta-analysis in this field, which can guide research and development efforts.

mechanism Proposed Antiseizure Mechanism of this compound LEV This compound SV2A Binds to Synaptic Vesicle Protein 2A (SV2A) LEV->SV2A Other Other Proposed Mechanisms: • Blocks N-type Ca²⁺ channels • Inhibits AMPA receptors LEV->Other Release Modulates Neurotransmitter Release SV2A->Release Effect Reduces Neuronal Hyperexcitability Release->Effect Other->Effect

workflow Meta-Analysis Workflow for Drug Efficacy Start 1. Define PICO Framework (Population, Intervention, Comparison, Outcome) Search 2. Systematic Literature Search (Databases: PubMed, Embase, Cochrane) Start->Search Screen 3. Screen & Select Studies (Apply Inclusion/Exclusion Criteria) Search->Screen Extract 4. Data Extraction (Study details, patient demographics, outcomes) Screen->Extract Assess 5. Quality & Bias Assessment (e.g., Cochrane RoB-2 tool) Extract->Assess Analyze 6. Statistical Synthesis & Meta-Analysis (Calculate pooled Risk Ratios, assess heterogeneity) Assess->Analyze Report 7. Report Findings (Follow PRISMA guidelines, GRADE evidence certainty) Analyze->Report

Interpretation and Clinical Relevance

For researchers and clinicians, the data indicates that while this compound is equally effective as carbamazepine in achieving seizure freedom, it offers specific advantages:

  • Superiority in Specific Outcomes: this compound leads to a lower frequency of patients experiencing any seizures and causes significantly fewer dermatological adverse events, a known concern with carbamazepine [1] [2].
  • Broader Spectrum Consideration: When compared to sodium valproate, this compound showed higher seizure control rates and a better side-effect profile, particularly with less weight gain [3]. This suggests LEV could be a valuable first-line option, especially for patients where valproate's side effects are a concern.

References

levetiracetam therapeutic range validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Validated Therapeutic Range & Clinical Utility

Extensive therapeutic drug monitoring (TDM) studies have validated the therapeutic range for levetiracetam and confirmed its clinical utility in managing epilepsy.

The table below summarizes the consensus on this compound's therapeutic range and key evidence from clinical practice:

Aspect Details
Established Therapeutic Range 5–41 μg/mL (or 12–46 μg/mL per some laboratory references) [1] [2]
Clinical Validation TDM in 1,383 patients demonstrated good seizure control in 82.5% of patients when levels were within TR vs. increased seizure frequency in 58.6% with low levels [1].
Role in Pediatric Care A 2022 study of 140 children found mean LEV concentration of 14.06 μg/mL was effective, confirming utility of TDM for dose individualization despite wide TR [3].

Comparative Efficacy: this compound vs. Sodium Valproate

A 2025 randomized controlled trial provides a direct, data-driven comparison of this compound against a first-line alternative, sodium valproate.

The table below summarizes the key comparative outcomes over a six-month period [4]:

Outcome Measure This compound Group (n=100) Sodium Valproate Group (n=100) P-value
Seizure Control Rate 85% 73% 0.037
Patients with No Side Effects 31% 10% 0.012
Incidence of Weight Gain 5.0% 16.0% Not specified

Detailed Experimental Protocols

For reproducibility and scientific rigor, here are the detailed methodologies from the key studies cited.

Clinical Efficacy Trial (2025 RCT) [4]
  • Study Design: Randomized controlled trial with 200 children (aged 3-12 years) diagnosed with generalized or focal epilepsy.
  • Intervention: Participants were randomly assigned to receive either this compound or sodium valproate. Both drugs were initiated at an oral dose of 30 mg/kg/day.
  • Dose Adjustment: In cases of breakthrough seizures, the dose was titrated upward in increments of 10 mg/kg/day.
  • Follow-up: Monthly assessments were conducted over six months.
  • Outcome Measures:
    • Efficacy: Defined as a threefold increase in the seizure-free interval compared to baseline.
    • Tolerability: Assessed through reported adverse effects.
  • Statistical Analysis: Data were analyzed using SPSS version 29, with a p-value of less than 0.05 considered statistically significant.
Analytical Method Validation (HPLC-UV) [1]
  • Principle: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
  • Sample Preparation: Liquid-liquid phase extraction of 200 μL of serum sample, using Dimethyl sulfoxide (DMSO) as the extracting agent and Theophylline as the internal standard.
  • Chromatographic Conditions:
    • Column: Reverse Phase C18 column.
    • Mobile Phase: Mixture of potassium dihydrogen phosphate buffer and acetonitrile.
    • Flow Rate: 1.2 mL/min.
    • Detection Wavelength: 205 nm.
    • Run Time: 15 minutes.
  • Method Validation: The protocol was rigorously validated as per International Council for Harmonisation (ICH) Q2(R1) guidelines, confirming its specificity, accuracy, precision, linearity (2.5–80 μg/mL), and robustness.

The workflow for the analytical method validation is summarized in the diagram below:

G cluster_conditions Key HPLC Conditions Start Start: Sample Collection (200 µL Serum) Step1 Add Internal Standard (Theophylline) Start->Step1 Step2 Liquid-Liquid Extraction (Add DMSO, Vortex, Centrifuge) Step1->Step2 Step3 HPLC-UV Analysis (Reverse Phase Column) Step2->Step3 Step4 Method Validation (Per ICH Q2(R1) Guidelines) Step3->Step4 Cond1 Mobile Phase: Buffer & Acetonitrile End Validated Method for Routine TDM Step4->End Cond2 Flow Rate: 1.2 mL/min Cond3 Detection: 205 nm Cond4 Run Time: 15 mins

Key Takeaways for Drug Development Professionals

  • Established & Validated Range: The 5–41 μg/mL range is consistently supported across recent studies and large-scale TDM data, confirming its relevance for clinical and development decision-making [1] [2].
  • Superior Efficacy & Tolerability Profile: High-quality evidence shows this compound can offer significantly higher seizure control and better tolerability compared to sodium valproate, with a notably lower risk of weight gain [4].
  • TDM in Special Populations: While this compound has predictable pharmacokinetics, TDM is particularly valuable in specific clinical scenarios. Recent data and models support its use in pediatric patients, those on polytherapy, and individuals with renal impairment to optimize dosing [5] [6] [7].

References

Efficacy in Refractory Epilepsy: Levetiracetam vs. Placebo

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key efficacy and safety outcomes from clinical trials comparing levetiracetam with placebo, primarily as an adjunctive therapy in patients with refractory epilepsy.

Table 1: Efficacy Outcomes for Partial-Onset Seizures (Adults)

Dosage Median % Reduction in Seizure Frequency (over placebo) Responder Rate (≥50% reduction from baseline) Placebo Responder Rate Primary Source
1,000 mg/day 26.1% (Study 1), 17.1% (Study 2) 37.1% (Study 1), 20.8% (Study 2) Significantly lower (p<0.001) [1]
2,000 mg/day 21.4% 35.2% Significantly lower (p<0.001) [1]
3,000 mg/day 30.1% (Study 1), 23.0% (Study 3) 39.6% (Study 1), 39.4% (Study 3) Significantly lower (p<0.001) [1]

Table 2: Efficacy and Safety in Pediatric Focal Seizures

Outcome Metric Result with this compound Notes
Pooled 50% Responder Rate Significantly higher than placebo (RR=2.00 for 60 mg/kg/day) Meta-analysis of 17 trials [2]
Pooled Seizure Freedom Rate Significantly higher than placebo (RR=4.52 for 60 mg/kg/day) Meta-analysis of 17 trials [2]
Most Common Adverse Events (AEs) Somnolence, asthenia, dizziness, infection, nasopharyngitis, anxiety, irritability Generally mild and transient [2] [3]

Table 3: Lack of Efficacy in Autism and Behavioral Profile

Condition Studied Outcome vs. Placebo Key Metrics Source
Childhood & Adolescent Autism No significant difference CGI-I, ABC, CY-BOCS, Conners' scales [4] [5]
Healthy Older Adults (Cognition/Mood) No adverse impact on cognition or balance; a trend for greater irritability and fatigue Neuropsychological, mood, and balance tests [6]

Detailed Experimental Protocols

To evaluate the efficacy and safety of this compound versus placebo, clinical trials have employed rigorous methodologies.

Protocol for Pivotal Epilepsy Trials

The foundational trials for this compound in adults with refractory partial-onset seizures followed a standardized design [1]:

  • Design: Multicenter, double-blind, placebo-controlled studies.
  • Patients: 904 patients aged 14-70 on a stable regimen of 1-2 other Antiepileptic Drugs (AEDs).
  • Baseline: An 8 to 12-week baseline period to establish seizure frequency.
  • Treatment Phase:
    • Randomization: Patients were randomized to placebo or a target dose of this compound (1,000, 2,000, or 3,000 mg/day).
    • Titration: Dose was titrated upward over 4 weeks.
    • Evaluation: A 12 to 14-week evaluation phase followed.
  • Primary Efficacy Endpoints:
    • Median percentage reduction in seizure frequency over the entire treatment period.
    • The proportion of patients achieving a ≥50% reduction in seizure frequency ("responder rate").
Protocol for Autism Spectrum Disorder Trial

A double-blind, placebo-controlled study investigated this compound for behavioral disturbances in autism [4] [5]:

  • Design: 10-week, double-blind, placebo-controlled trial.
  • Patients: 20 children with autism, aged 5-17 years.
  • Dosage: this compound was titrated to a mean maximum dosage of 862.5 mg/day.
  • Outcome Measures:
    • Global Improvement: Clinical Global Impression-Improvement (CGI-I) Scale.
    • Behavioral Disturbances: Aberrant Behavior Checklist (ABC).
    • Repetitive Behaviors: Children's Yale-Brown Obsessive-Compulsive Scale (CY-BOCS).
    • Hyperactivity/Impulsivity: Conners' Rating Scale-Revised.

Mechanisms of Action and Signaling Pathways

This compound has a unique and novel mechanism of action that distinguishes it from other antiepileptic drugs.

levetiracetam_mechanism LEV This compound SV2A Binds to Synaptic Vesicle Glycoprotein 2A (SV2A) LEV->SV2A Calcium Inhibits Presynaptic P/Q-type Ca²⁺ Channels LEV->Calcium ModRelease Modulates Synaptic Vesicle Exocytosis & Release SV2A->ModRelease NeuroTrans Reduces Excessive Neurotransmitter Release ModRelease->NeuroTrans Calcium->NeuroTrans Result Control of Seizure Activity and Neuroprotection NeuroTrans->Result

The primary and best-characterized target of this compound is the Synaptic Vesicle Glycoprotein 2A (SV2A) [7] [8]. By binding to SV2A, this compound modulates the release of neurotransmitters from synaptic vesicles, helping to stabilize neuronal activity.

Additional mechanisms contribute to its broad-spectrum efficacy [7]:

  • Inhibition of Presynaptic Calcium Channels: this compound reduces glutamate-mediated excitatory transmission by inhibiting N-type P/Q-type calcium channels.
  • Modulation of Other Neurotransmitters: It can influence GABA turnover and reduce the suppression of GABAergic inhibition.

Comparative Effectiveness and Clinical Relevance

  • Efficacy vs. Newer AEDs: Indirect comparisons suggest that newer AEDs like eslicarbazepine, lacosamide, and brivaracetam are not inferior to this compound in efficacy for focal epilepsy. However, some may have a less favorable tolerability profile at high doses [9].
  • The Placebo Effect: The placebo effect in epilepsy trials can be variable. One review noted that its effectiveness was not significant compared to this compound and perampanel, but was significant compared to lower doses of pregabalin [10].
  • Therapeutic Potential Beyond Epilepsy: Research in Alzheimer's disease models indicates that chronic this compound administration can decrease cortical Aβ42 levels and amyloid plaque burden, suggesting a potential role in modulating early presynaptic pathologies in AD [8].

Key Conclusions for Researchers

  • Proven Efficacy in Epilepsy: this compound is a well-established, effective add-on therapy for refractory partial-onset seizures in adults and children, with a dose-responsive effect and a generally favorable safety profile [2] [1] [3].
  • Specificity of Indication: Its benefits are condition-specific. It showed no significant benefit for core behavioral symptoms in autism in a controlled trial, highlighting the importance of target selection in drug development [4].
  • Unique Mechanism: Its action via SV2A binding and modulation of presynaptic neurotransmitter release offers a distinct pathway compared to conventional sodium channel blockers or GABAergic drugs [7].

References

Long-Term Efficacy and Safety Data of Levetiracetam

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize quantitative data from clinical studies, highlighting retention rates, seizure freedom, and common adverse events.

Study Description Patient Population Follow-up Duration Retention Rate Seizure-Free Rate Key Efficacy Findings
Head-to-head vs. Topiramate (2008) [1] 301 LEV, 429 TPM (refractory epilepsy) 24 months 45.8% (24-month) ~11.1-14.3% (per 6-mo) Comparable efficacy to topiramate; LEV had significantly higher retention.
Add-on in Children (2022) [2] 314 children (refractory epilepsy) 6 months N/R 20% 48% had good response (>50% seizure reduction).
Tertiary Epilepsy Centre (2013) [3] 568 patients (mixed epilepsy) 29.3 months (mean) N/R 33.6% Higher in generalized epilepsy (51.6%) vs. localization-related (28.6%).
Study Description Common Adverse Events Discontinuation due to AEs Key Safety Findings
Head-to-head vs. Topiramate (2008) [1] Mood disorders (LEV), Neurocognitive (TPM) 6.0% (LEV) vs. 21.9% (TPM) LEV had more favorable side effect profile; mood effects require monitoring.
Add-on in Children (2022) [2] Somnolence, anorexia, fatigue, headache 3.8% (12/314) Mostly mild and transient side effects.
Tertiary Epilepsy Centre (2013) [3] Irritability (24.3%) N/R Irritability was most common AE; linked to history of mood disorders.

Detailed Experimental Protocols

For researchers, the methodologies from key studies are outlined below:

  • Study Design & Patient Cohort: This was a retrospective analysis using a medical information system. It included 301 patients treated with levetiracetam and 429 treated with topiramate at a tertiary epilepsy centre. Patients had chronic refractory epilepsies [1].

  • Intervention & Dosing: Treatment involved standard clinical use of this compound or topiramate as add-on therapy. Doses were titrated based on clinical response and tolerance [1].

  • Primary Outcomes & Analysis: The primary outcome was retention rate, a composite measure of overall treatment satisfaction encompassing both efficacy and tolerability. Secondary outcomes included seizure freedom rates and analysis of adverse events leading to discontinuation. Statistical comparisons used p-values to determine significance [1].

  • Study Design & Patient Cohort: A quasi-experimental study of 314 children (aged 1-14 years) with refractory epilepsy, defined as at least one seizure per week despite adequate trials of at least two conventional AEDs [2].

  • Intervention & Dosing: LEV was added to existing AEDs. The dose was titrated over four weeks: 10 mg/kg/day (Week 1), 20 mg/kg/day (Week 2), 30 mg/kg/day (Week 3), and 40 mg/kg/day (Week 4). This dose was then maintained for six months [2].

  • Primary Outcomes & Analysis: Efficacy was based on reduction in weekly seizure frequency after six months compared to baseline. A "good response" was defined as either becoming seizure-free or achieving a greater than 50% reduction in seizure frequency [2].

  • Study Design & Patient Cohort: A retrospective review of electronic medical records for 568 patients prescribed this compound at a tertiary referral hospital. Patients with progressive brain diseases or those who underwent epilepsy surgery were excluded [3].

  • Intervention & Dosing: Patients received this compound either as monotherapy or add-on therapy in a real-world clinical practice setting [3].

  • Primary Outcomes & Analysis: The main outcomes were seizure-free rate and the incidence of adverse events. The study also analyzed factors associated with the development of irritability [3].

Mechanism of Action and Clinical Evidence Workflow

The unique mechanism of this compound contributes to its efficacy and safety profile, as demonstrated in clinical studies. The diagram below integrates its molecular actions with the resulting clinical outcomes.

LEV This compound (LEV) SV2A Binding to Synaptic Vesicle Protein 2A (SV2A) LEV->SV2A ModEffects Modulation of GABAergic, Glutamatergic Systems, Calcium Homeostasis LEV->ModEffects ReducedRelease Reduced Calcium-Dependent Vesicular Neurotransmitter Release SV2A->ReducedRelease ClinicalProfile Clinical Drug Profile ReducedRelease->ClinicalProfile ModEffects->ClinicalProfile Efficacy Broad-Spectrum Efficacy ClinicalProfile->Efficacy Tolerability Favorable Tolerability Profile ClinicalProfile->Tolerability NeuroProt Neuroprotective, Anti-inflammatory Potential ClinicalProfile->NeuroProt

Key Insights for Researchers and Professionals

  • Efficacy Profile: this compound demonstrates broad-spectrum efficacy across various seizure types in both adults and children, including focal and generalized epilepsies [4] [3]. Its long-term effectiveness is underscored by sustained retention rates.
  • Safety and Tolerability: A key advantage is its favorable tolerability profile compared to older AEDs. While generally well-tolerated, mood-related side effects like irritability are important considerations, particularly in patients with a prior psychiatric history [1] [3].
  • Novel Mechanism: Unlike many other antiepileptic drugs, this compound's primary mechanism involves binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. It also has other molecular targets, which may contribute to its broad-spectrum activity and potential neuroprotective properties [4].

References

levetiracetam vs traditional antiepileptics drug interactions

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Drug Interaction Profiles

The table below summarizes the key interaction profiles of levetiracetam versus traditional Antiseizure Medications (ASMs), highlighting why this compound is often favored in complex medication regimens [1] [2].

Drug Interaction Profile Key Interacting Drugs/Examples Primary Mechanism Clinical Risks & Considerations
This compound Low interaction potential [1] [2]. Phenytoin: Reduces this compound levels by ~22% via enzyme induction [3]. Carbamazepine: May induce toxicity; risk higher when LEV:CBZ dose ratio >1.86 [4]. Primarily renal excretion; minimal hepatic metabolism [1] [2]. Low risk of pharmacokinetic interactions. Be aware of potential pharmacodynamic interactions (e.g., CBZ toxicity) [4].
Traditional ASMs (Phenytoin, Carbamazepine, Valproate) High interaction potential [1] [2]. Strong inducers (e.g., Carbamazepine, Phenytoin) and inhibitors (e.g., Valproate) of hepatic enzymes [2]. Induction or inhibition of cytochrome P450 (CYP) enzymes and glucuronidation pathways [1] [2]. Complex drug interactions; requires careful management and monitoring. Can reduce efficacy of concomitant drugs or increase toxicity risk [1] [2].

Key Experimental Data and Protocols

The data in the comparison table is supported by rigorous clinical studies. Here are the methodologies from key research.

Study 1: this compound vs. Sodium Valproate in Pediatric Epilepsy

This randomized controlled trial directly compared the efficacy and safety of this compound and valproate [5].

  • Objective: To compare the effectiveness and tolerability of this compound versus sodium valproate as monotherapy in children with generalized or focal epilepsy.
  • Participants: 200 children aged 3-12 years.
  • Intervention: Randomized to receive either this compound or sodium valproate at an initial dose of 30 mg/kg/day.
  • Primary Outcome: Seizure control, defined as a threefold increase in seizure-free interval.
  • Follow-up & Analysis: Participants were followed monthly for six months. Data were analyzed using SPSS with a significance threshold of p<0.05.
  • Key Finding: Seizure control was achieved in 85% of the this compound group versus 73% in the valproate group (p=0.037), with this compound demonstrating a better side effect profile [5].
Study 2: Investigation of this compound and Carbamazepine Interaction

This study identified a significant interaction where this compound can precipitate carbamazepine toxicity [4].

  • Objective: To investigate drug interactions between carbamazepine (CBZ) and this compound (LEV) and identify factors associated with CBZ toxicity.
  • Study Design: Record-based case-control study of 158 patients.
  • Data Analysis:
    • Univariate analysis identified factors associated with toxic trough CBZ concentrations.
    • Disproportionality analysis (calculating Reporting Odds Ratio, ROR) determined the strength of the association between LEV co-administration and CBZ toxicity reports.
    • ROC analysis identified the critical LEV:CBZ dose ratio that differentiates between toxic and non-toxic CBZ levels.
  • Key Finding: The odds of CBZ toxicity manifestations were 16.65 times higher in the CBZ+LEV group. A LEV:CBZ dose ratio of 1.86 was identified as a threshold for toxicity with 72.9% accuracy [4].
Study 3: Meta-Analysis of this compound vs. Phenytoin/Fosphenytoin

This large-scale analysis compared the two drugs for second-line treatment of convulsive status epilepticus in children [6].

  • Objective: To compare the efficacy and safety of this compound versus phenytoin/fosphenytoin as second-line treatments in children with convulsive status epilepticus (CSE).
  • Search Strategy: A systematic search of databases (PubMed, Embase, Cochrane, etc.) for RCTs published before January 1, 2025.
  • Inclusion Criteria: RCTs comparing this compound with phenytoin/fosphenytoin for pediatric CSE.
  • Data Extraction and Analysis: Two authors independently extracted data. The Cochrane risk-of-bias tool was used for quality assessment. A meta-analysis was performed using Review Manager software, calculating pooled odds ratios (ORs) for dichotomous outcomes.
  • Key Finding: this compound was associated with significantly fewer seizure recurrences (OR: 0.60) and fewer adverse events (OR: 0.59) than phenytoin/fosphenytoin, with no difference in initial seizure cessation [6].

Mechanisms of Antiseizure Medications and Interactions

The different interaction profiles of ASMs are rooted in their distinct mechanisms of action and metabolic pathways. The following diagram illustrates this conceptual framework [1].

G ASMs Antiseizure Medications (ASMs) LEV This compound ASMs->LEV TradASMs Traditional ASMs (e.g., Phenytoin, Carbamazepine) ASMs->TradASMs Mechanism Mechanism of Action p1 p1 Metabolism Metabolic Pathway LEV_Mech Binds Synaptic Vesicle Protein SV2A LEV->LEV_Mech LEV_Metab Minimal Metabolism Renal Excretion LEV->LEV_Metab Trad_Mech Modulate Voltage-Gated Ion Channels TradASMs->Trad_Mech Trad_Metab Hepatic Metabolism via CYP Enzymes TradASMs->Trad_Metab LEV_Out Low Interaction Potential LEV_Mech->LEV_Out Trad_Out High Interaction Potential Trad_Mech->Trad_Out LEV_Metab->LEV_Out Trad_Metab->Trad_Out p2 p2

This diagram shows that drug interactions primarily arise from the metabolic pathway. Traditional ASMs, which are extensively metabolized in the liver, have a high potential to induce or inhibit the metabolism of other drugs. In contrast, this compound's minimal metabolism and renal clearance account for its low interaction potential [1] [2].

Key Takeaways for Research and Development

  • Favorable Profile of this compound: Its minimal drug interaction profile makes it an excellent candidate for combination therapy and for use in vulnerable populations (e.g., the elderly, those with comorbidities) who are often on multiple medications [1] [2].
  • Rational Polytherapy: When combining ASMs, consider mechanisms of action. Combining drugs with different mechanisms (e.g., a sodium channel blocker like lacosamide with SV2A modulator this compound) may provide synergistic efficacy while mitigating mechanism-based side effects [1].
  • Clinical Vigilance for Specific Pairs: Despite its overall safe profile, be aware of specific, clinically significant pharmacodynamic interactions, such as the risk of provoking carbamazepine toxicity [4].

References

levetiracetam neuroprotection compared other AEDs

Author: Smolecule Technical Support Team. Date: February 2026

Levetiracetam's Neuroprotective Mechanisms

This compound's neuroprotective effects are attributed to its unique synaptic mechanism and downstream pathways that mitigate key processes leading to neuronal death.

  • Modulation of Neuroinflammation: Chronic neuroinflammation, driven by activated microglia and astrocytes, contributes significantly to neuronal damage. This compound has been shown to reduce pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [1] [2]. It also suppresses the key inflammatory transcription factor NF-κB [1].
  • Reduction of Oxidative Stress: Oxidative stress is a critical driver of neurodegeneration. This compound helps restore the balance by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), while reducing markers of oxidative damage like malondialdehyde (MDA) [1].
  • Regulation of Ion Channels and Excitotoxicity: By inhibiting N-type calcium channels, this compound reduces the excessive influx of calcium into neurons, a common event in excitotoxic cell death. It also acts as a mild antagonist of AMPA-type glutamate receptors, further calming neuronal hyperexcitability [1] [3].

The following diagram illustrates the primary neuroprotective pathways of this compound.

G cluster_sv2a Primary SV2A-Mediated Action cluster_effects Downstream Neuroprotective Effects LEV This compound (LEV) SV2A Binds to Synaptic Vesicle Protein 2A (SV2A) LEV->SV2A NTRelease Modulates Neurotransmitter Release SV2A->NTRelease AntiInflamm Reduces Neuroinflammation NTRelease->AntiInflamm Oxidative Lowers Oxidative Stress NTRelease->Oxidative IonChannel Regulates Ion Channels NTRelease->IonChannel Plasticity Improves Synaptic Plasticity NTRelease->Plasticity LessDamage Reduced Neuronal Damage and Improved Cognitive Outcomes AntiInflamm->LessDamage Oxidative->LessDamage IonChannel->LessDamage Plasticity->LessDamage


Key Experimental Data and Protocols

The neuroprotective potential of this compound has been evaluated across various experimental models, from in vitro studies to human clinical trials.

Preclinical and Clinical Evidence Summary

The table below consolidates experimental findings from animal models and human studies, highlighting the scope of this compound's neuroprotective investigation.

Disease Model/Condition Experimental Model Treatment Protocol Key Neuroprotective Outcomes
Alzheimer's Disease (AD) & Cognitive Impairment Transgenic mouse models of AD [4] Not specified in detail Improved cognitive function [4] [1]
Peripheral Nerve Injury Rat model of sciatic nerve compression [2] 50 mg/kg/day, intraperitoneally for 7 (acute) or 28 (chronic) days Improved sciatic functional index (SFI), higher expression of regeneration markers (GAP-43, S-100), greater neuronal regeneration [2]
Ischemic Stroke & Traumatic Brain Injury (TBI) Rat models of stroke and TBI [4] Not specified in detail Reduced infarct volume [4]
Parkinson's Disease (PD) Cellular models of PD [4] Not specified in detail Provided neuroprotection [4]; clinical trials underway [4]
Temporal Lobe Epilepsy (TLE) Kainic acid (KA)-induced rat model of TLE [3] Oral administration for 3 weeks following recovery from status epilepticus Suppressed microglial activation, in contrast to brivaracetam [3]
Human Neurodegenerative Trials Patients with Alzheimer's disease exhibiting electrographic seizures [4] Clinical trial setting Improved cognitive function [4]
Patients with Huntington's disease [4] Clinical trial setting Improved motor function [4]
Detailed Experimental Workflow

To illustrate the depth of this research, the following diagram outlines the general workflow of a typical in vivo study investigating this compound's efficacy in neuroprotection, based on the methodologies cited [3] [2].

G Start Animal Model Selection (e.g., Rat, Mouse) A Induction of Pathology (e.g., Kainic acid injection, Nerve compression) Start->A B Recovery & Latent Period A->B C Randomization into Treatment Groups B->C D Drug Administration (LEV vs. Control/Other AED) C->D E Continuous Monitoring & Assessment (e.g., Video-EEG, Functional Tests) D->E F Tissue Collection & Analysis (Histology, Molecular Biology) E->F End Data Synthesis: Neuroprotection Evaluation F->End


Interpretation for Drug Development

For researchers and drug development professionals, the evidence suggests several key considerations:

  • Mechanistic Uniqueness: this compound's SV2A binding offers a distinct pathway not targeted by conventional sodium channel blockers or GABA-ergic drugs. This makes it a compelling candidate for diseases where synaptic vesicle dynamics and neurotransmitter release are implicated [4] [5].
  • Beyond Seizure Control: The data supports the strategy of repurposing this compound for conditions like Alzheimer's disease, Parkinson's disease, and peripheral neuropathy, particularly where an excitotoxic component is present [4].
  • Clinical Translation Nuance: While preclinical data is robust, clinical results are more nuanced. Human studies show promise in improving symptoms (cognition, motor function) but have not yet conclusively demonstrated an alteration of the underlying disease progression [4]. This highlights a critical area for future trial design.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from ethyl acetate
White to off-white crystalline powde

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

170.105527694 Da

Monoisotopic Mass

170.105527694 Da

Heavy Atom Count

12

Taste

Bitter

LogP

-0.6
log Kow = -0.49 (est)

Odor

Faint

Appearance

Solid powder

Melting Point

115-119C
117 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

44YRR34555

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 118 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 116 of 118 companies with hazard statement code(s):;
H302 (89.66%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (89.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Levetiracetam is indicated as an adjunctive therapy in the treatment of partial onset seizures in epileptic patients who are one month of age and older. Additionally, it is indicated as an adjunct in the treatment of myoclonic seizures in patients with juvenile myoclonic epilepsy who are 12 years of age and older, and in primary generalized tonic-clonic seizures in patients with idiopathic generalized epilepsy who are 6 years of age and older. Levetiracetam is also available as an orally dissolvable tablet that is indicated as an adjunct in the treatment of partial onset seizures in patients with epilepsy who are 4 years of age and older and weigh more than 20kg.
Levetiracetam Sun is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Levetiracetam Sun is indicated as adjunctive therapy: in the treatment of partial-onset seizures with or without secondary generalisation in adults and children from four years of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy. Levetiracetam Sun concentrate is an alternative for patients when oral administration is temporarily not feasible.
Levetiracetam Hospira is indicated as monotherapy in the treatment of partial onset seizures with or without secondary generalisation in adults and adolescents from 16 years of age with newly diagnosed epilepsy. Levetiracetam Hospira is indicated as adjunctive therapyin the treatment of partial onset seizures with or without secondary generalisation in adults, adolescents and children from 4 years of age with epilepsy. in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with Juvenile Myoclonic Epilepsy . in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with Idiopathic Generalised Epilepsy . Levetiracetam Hospira concentrate is an alternative for patients when oral administration is temporarily not feasible.
Matever is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Matever is indicated as adjunctive therapy: in the treatment of partial-onset seizures with or without secondary generalisation in adults, children and infants from one month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.
Levetiracetam ratiopharm is indicated as monotherapy in the treatment of partial onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Levetiracetam ratiopharm is indicated as adjunctive therapy: in the treatment of partial onset seizures with or without secondary generalisation in adults, children and infants from 1 month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.
Levetiracetam Actavis is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Levetiracetam Actavis is indicated as adjunctive therapy: in the treatment of partial-onset seizures with or without secondary generalisation in adults, children and infants from one month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.
Levetiracetam Actavis Group is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Levetiracetam Actavis Group is indicated as adjunctive therapy: in the treatment of partial-onset seizures with or without secondary generalisation in adults, children and infants from 1 month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.
Levetiracetam Teva is indicated as monotherapy in the treatment of partial onset seizures with or without secondary generalisation in adults and adolescents from 16 years of age with newly diagnosed epilepsy. Levetiracetam Teva is indicated as adjunctive therapy: in the treatment of partial onset seizures with or without secondary generalisation in adults, adolescents, children and infants from 1 month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.
Levetiracetam is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Levetiracetam is indicated as adjunctive therapy: in the treatment of partial-onset seizures with or without secondary generalisation in adults, children and infants from one month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.
Keppra is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Keppra is indicated as adjunctive therapy: in the treatment of partial-onset seizures with or without secondary generalisation in adults, children and infants from one month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.
Levetiracetam is a novel antiepileptic drug used to treat partial, myoclonic, and tonic-clonic seizures. In 2000, the FDA approved the use of the oral formulation as adjunctive therapy for the treatment of focal seizures, myoclonic seizures, and primary generalized seizures. In addition, the FDA approved intravenous levetiracetam (LEV) in 2006 for use in patients older than 15 years as adjunctive anticonvulsant therapy when the oral formulation is not tolerated. In Europe, it is approved for treating partial seizures as a single agent and as an add-on treatment for partial seizures, tonic-clonic seizures, and myoclonic seizures.

Livertox Summary

Levetiracetam is a relatively unique anticonvulsant that is typically used in combination with other antiepileptic medications for partial onset seizures. Levetiracetam has been linked to rare instances of serum aminotransferase and alkaline phosphatase elevations during treatment and to rare cases of clinically apparent drug induced liver disease.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anticonvulsants
Anticonvulsants

Therapeutic Uses

Levetiracetam is indicated as adjunctive therapy in the treatment of partial onset seizures in adults and children 4 years of age and older with epilepsy. /included in US product labe/

Pharmacology

Levetiracetam appears to prevent seizure activity via the selective inhibition of hypersynchronized epileptiform burst firing without affecting normal neuronal transmission, though the exact mechanism through which this occurs is unclear.[L8606,L8615] The therapeutic index of levetiracetam is wide,[L8615,A185918] making it relatively unique amongst other anti-epileptic medications. Anti-epileptic drugs, including levetiracetam, may increase the risk of suicidal ideation or behaviour - patients taking levetiracetam should be monitored for the emergence or worsening of depressive symptoms, suicidal ideation, and behavioural abnormalities.[L8606,L8600,L8615]
Levetiracetam is a pyrrolidine with antiepileptic activity. The exact mechanism through which levetiracetam exerts its effects is unknown but does not involve inhibitory and excitatory neurotransmitter activity. Stereoselective binding of levetiracetam was confined to synaptic plasma membranes in the central nervous system with no binding occurring in peripheral tissue. Levetiracetam inhibits burst firing without affecting normal neuronal excitability, which suggests that it may selectively prevent hyper-synchronization of epileptiform burst firing and propagation of seizure activity.

MeSH Pharmacological Classification

Nootropic Agents

ATC Code

N03AX14
N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AX - Other antiepileptics
N03AX14 - Levetiracetam

Mechanism of Action

The exact mechanism through which levetiracetam exerts its anti-epileptic effects is unclear, but is thought to be unique amongst other anti-epileptic medications. Current knowledge suggests that levetiracetam’s binding to synaptic vesicle protein 2A (SV2A) is a key driver of its action. SV2A is a membrane-bound protein that is found on synaptic vesicles and is ubiquitous throughout the CNS - it appears to play a role in vesicle exocytosis and in the modulation of synaptic transmission by increasing the available amount of secretory vesicles available for neurotransmission. Stimulation of pre-synaptic SV2A by levetiracetam may inhibit neurotransmitter release, but this action does not appear to affect normal neurotransmission. This has led to the suggestion that levetiracetam exclusively modulates the function of SV2A only under pathophysiological conditions. Levetiracetam and related analogues showed a correlation between affinity for SV2A and anti-epileptic potency, further suggesting that action at this site contributes to the anti-epileptic activity of the drug. Levetiracetam has also been shown to indirectly affect GABAergic neurotransmission (despite having no direct effect on GABAergic or glutamatergic receptors) and modulate ionic currents. Similarly, levetiracetam has been shown in vitro to inhibit N-type calcium channels. How, or even if, these actions are implicated in its anti-epileptic action have yet to be elucidated.
The precise mechanism by which levetiracetam exerts its antiepileptic effect is unknown. The antiepileptic activity of levetiracetam was assessed in a number of animal models of epileptic seizures. Levetiracetam did not inhibit single seizures induced by maximal stimulation with electrical current or different chemoconvulsants and showed only minimal activity in submaximal stimulation and in threshold tests. Protection was observed, however, against secondarily generalized activity from focal seizures induced by pilocarpine and kainic acid, two chemoconvulsants that induce seizures that mimic some features of human complex partial seizures with secondary generalization. Levetiracetam also displayed inhibitory properties in the kindling model in rats, another model of human complex partial seizures, both during kindling development and in the fully kindled state. The predictive value of these animal models for specific types of human epilepsy is uncertain.
In vitro and in vivo recordings of epileptiform activity from the hippocampus have shown that levetiracetam inhibits burst firing without affecting normal neuronal excitability, suggesting that levetiracetam may selectively prevent hypersynchronization of epileptiform burst firing and propagation of seizure activity.
Levetiracetam at concentrations of up to 10 muM did not demonstrate binding affinity for a variety of known receptors, such as those associated with benzodiazepines, GABA (gammaaminobutyric acid), glycine, NMDA (N-methyl-D-aspartate), re-uptake sites, and second messenger systems. Furthermore, in vitro studies have failed to find an effect of levetiracetam on neuronal voltage-gated sodium or T-type calcium currents and levetiracetam does not appear to directly facilitate GABAergic neurotransmission. However, in vitro studies have demonstrated that levetiractem opposes the activity of negative modulators of GABA- and glycine-gated currents and partially inhibits N-type calcium currents in neuronal cells.
A saturable and stereoselective neuronal binding site in rat brain tissue has been described for levetiracetam. Experimental data indicate that this binding site is the synaptic vesicle protein SV2A, thought to be involved in the regulation of vesicle exocytosis. Although the molecular significance of levetiracetam binding to synaptic vesicle protein SV2A is not understood, levetiracetam and related analogs showed a rank order of affinity for SV2A which correlated with the potency of their antiseizure activity in audiogenic seizure-prone mice. These findings suggest that the interaction of levetiracetam with the SV2A protein may contribute to the antiepileptic mechanism of action of the drug.
For more Mechanism of Action (Complete) data for LEVETIRACETAM (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Transporters
Major facilitator superfamily
VNT family
SV2A [HSA:9900] [KO:K06258]

Vapor Pressure

3.5X10-6 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

102767-28-2

Absorption Distribution and Excretion

Levetiracetam is rapidly and nearly completely absorbed following oral administration, with a reported absolute oral bioavailability of essentially 100%. Tmax is approximately 1.3 hours after dosing, and Cmax is 31 μg/mL following a single 1000mg dose and 43 μg/mL following repeated dosing. Co-administration of levetiracetam with food delays Tmax by approximately 1.5 hours and decreases Cmax by 20%.
Approximately 66% of the administered dose of levetiracetam is excreted in the urine as unchanged drug, while only 0.3% of the total dose is excreted via the feces. The primary inactive metabolite of levetiracetam, L057, is also found in the urine as approximately 24% of the administered dose.
The volume of distribution of levetiracetam is approximately 0.5 to 0.7 L/kg.
The total plasma clearance of levetiracetam is 0.96 mL/min/kg, with renal clearance comprising 0.6 mL/min/kg. The primary inactive metabolite of levetiracetam, L057, has a renal clearance of 4 mL/min/kg. Given the relatively high proportion of drug undergoing renal clearance, overall clearance of levetiracetam is reduced in patients with renal impairment.
Absorption of levetiracetam is rapid, with peak plasma concentrations occurring in about an hour following oral administration in fasted subjects. The oral bioavailability of levetiracetam tablets is 100% and the tablets and oral solution are bioequivalent in rate and extent of absorption. Food does not affect the extent of absorption of levetiracetam but it decreases C max by 20% and delays T max by 1.5 hours.
The pharmacokinetics of levetiracetam are linear over the dose range of 500-5000 mg. Steady state is achieved after 2 days of multiple twice-daily dosing.
Levetiracetam is not significantly protein-bound (<10% bound) and its volume of distribution is close to the volume of intracellular and extracellular water.
Levetiracetam C max and AUC were 20% higher in women (N=11) compared to men (N=12). However, clearances adjusted for body weight were comparable.
For more Absorption, Distribution and Excretion (Complete) data for LEVETIRACETAM (12 total), please visit the HSDB record page.

Metabolism Metabolites

Levetiracetam is minimally metabolized within the body - the major metabolic pathway appears to be the enzymatic hydrolysis of its acetamide group which produces an inactive carboxylic acid metabolite, L057, which accounts for approximately 24% of the total administered dose. The specific enzyme(s) responsible for this reaction are unclear, but this pathway is known to be independent of hepatic CYP enzymes and has been proposed to be driven primarily by type B esterases in the blood and other tissues. Two minor metabolites involving modifications to the pyrrolidone ring have been identified, one involving hydroxylation of the ring (constituting 1.6% of the total dose) and the other involving opening of the ring structure (constituting 0.9% of the total dose).
Levetiracetam is not extensively metabolized in humans. The major metabolic pathway is the enzymatic hydrolysis of the acetamide group, which produces the carboxylic acid metabolite, ucb L057 (24% of dose) and is not dependent on any liver cytochrome P450 isoenzymes. The major metabolite is inactive in animal seizure models. Two minor metabolites were identified as the product of hydroxylation of the 2-oxo-pyrrolidine ring (2% of dose) and opening of the 2-oxo-pyrrolidine ring in position 5 (1% of dose). There is no enantiomeric interconversion of levetiracetam or its major metabolite.
The major metabolic pathway of levetiracetam (24% of dose) is an enzymatic hydrolysis of the acetamide group. No CYP450 metabolism detected. Route of Elimination: Sixty-six percent (66%) of the dose is renally excreted unchanged. The metabolites have no known pharmacological activity and are renally excreted. The mechanism of excretion is glomerular filtration with subsequent partial tubular reabsorption. Half Life: 6-8 hours

Wikipedia

Levetiracetam

FDA Medication Guides

ELEPSIA XR
LEVETIRACETAM
TABLET, EXTENDED RELEASE;ORAL
TRIPOINT
03/12/2024
KEPPRA
LEVETIRACETAM
TABLET;ORAL
SOLUTION;ORAL
UCB INC
03/12/2024
KEPPRA XR
UCB INC
SPRITAM
TABLET, FOR SUSPENSION;ORAL
APRECIA PHARMS
06/14/2024

Drug Warnings

Adverse neuropsychiatric effects reported during levetiracetam treatment are classified into 3 categories: somnolence and fatigue, coordination difficulties, and behavioral changes. In controlled studies, 14.8% of patients who received levetiracetam experienced somnolence compared with 8.4% of placebo-treated patients, and about 3% of levetiracetam-treated patients discontinued treatment due to somnolence. About 14.7% of patients who received levetiracetam experienced asthenia compared with 9.1% of placebo-treated patients, and 0.8% of levetiracetam-treated patients discontinued treatment due to asthenia. Coordination difficulties were experienced by 3.4% of levetiracetam patients compared with 1.6% of placebo-treated patients. Somnolence, asthenia, and coordination difficulties occurred most frequently within the first 4 weeks of treatment. Psychotic manifestations and hallucinations were reported rarely in patients receiving levetiracetam in clinical studies. Other behavioral symptoms (e.g., agitation, hostility, anxiety, apathy, emotional lability, depersonalization, depression, aggression, anger, irritability) occurred in 13.3% of levetiracetam-treated patients in clinical studies compared with 6.2% of placebo patients, and 1.7% of levetiracetam-treated patients discontinued treatment because of these events.
Because of the possibility of increased seizure frequency, anticonvulsant drugs, including levetiracetam, should not be discontinued suddenly. Levetiracetam should be withdrawn gradually by reducing the dosage by 1g daily at 2-week intervals.
Adverse effects occurring in 1% or more of patients receiving levetiracetam and more frequently than placebo include somnolence, asthenia, headache, infection, dizziness, pain, pharyngitis, depression, nervousness, rhinitis, anorexia, ataxia, vertigo, amnesia, anxiety, emotional lability, hostility, paresthesia, increased cough, sinusitis, and diplopia and were reported in clinical studies in which levetiracetam was administered in conjunction with other anticonvulsants. Asthenia, somnolence, and dizziness occurred predominantly during the initial 4 weeks of treatment.
Minor decreases in total mean erythrocyte count, mean hemoglobin, and mean hematocrit have been reported. Leukopenia, neutropenia, pancytopenia (with myelosuppression in some cases), and thrombocytopenia also have been observed, although a causal relationship to the drug has not been established.
For more Drug Warnings (Complete) data for LEVETIRACETAM (12 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life of levetiracetam is 6-8 hours and is not affected by dose or repeat administration. Half-life is increased in the elderly (by about 40%) and those with renal impairment.
... The plasma elimination half-life of the unchanged drug varied between 7.4 hr and 7.9 hr. ...
Levetiracetam plasma half-life in adults is 7 +/-1 hour and is unaffected by either dose or repeated administration.

Use Classification

Human drugs -> Other antiepileptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antiepileptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Nervous system -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepn: J. Gobert et al., EP 162036; eidem, US 4943639 (1985, 1990 both to UCB).

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F)

Interactions

No interaction between probenecid and levetiracetam was observed; however, probenecid decreased the renal clearance of ucb L057 (inactive metabolite of levetiracetam) by 60%.
/Levetiracetam/ had no effect on the pharmacokinetic disposition of phenytoin in patients with refractory epilepsy. Pharmacokinetics of levetiracetam were also not affected by phenytoin.
Levetiracetam did not alter the pharmacokinetics of valproate in healthy volunteers. Valproate 500 mg twice daily did not modify the rate or extent of levetiracetam absorption or its plasma clearance or urinary excretion. There also was no effect on exposure to and the excretion of the primary metabolite, ucb L057. Potential drug interactions between /levetiracetam/ and other Antiepileptic Drugs (AEDs) (carbamazepine, gabapentin, lamotrigine, phenobarbital, phenytoin, primidone and valproate) were also assessed by evaluating the serum concentrations of levetiracetam and these AEDs during placebo-controlled clinical studies. These data indicate that levetiracetam does not influence the plasma concentration of other AEDs and that these AEDs do not influence the pharmacokinetics of levetiracetam.
/Levetiracetam/ did not influence the pharmacokinetics and pharmacodynamics (ECG) of digoxin given as a 0.25 mg dose every day. Coadministration of digoxin did not influence the pharmacokinetics of levetiracetam.
For more Interactions (Complete) data for LEVETIRACETAM (7 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Pourzitaki C, Tsaousi G, Apostolidou E, Karakoulas K, Kouvelas D, Amaniti E. Efficacy and safety of prophylactic levetiracetam in supratentorial brain tumour surgery: a systematic review and meta-analysis. Br J Clin Pharmacol. 2016 Mar 5. doi: 10.1111/bcp.12926. [Epub ahead of print] Review. PubMed PMID: 26945547.
2: Yuan Y, Peizhi Z, Maling G, Wu L, Yunhe M, Xiang W, Qing M, Yanhui L, Ruofei L, Jiewen L. The efficacy of levetiracetam for patients with supratentorial brain tumors. J Clin Neurosci. 2015 Aug;22(8):1227-31. doi: 10.1016/j.jocn.2015.01.025. Epub 2015 Jun 6. Review. PubMed PMID: 26051171.
3: Mruk AL, Garlitz KL, Leung NR. Levetiracetam in neonatal seizures: a review. J Pediatr Pharmacol Ther. 2015 Mar-Apr;20(2):76-89. doi: 10.5863/1551-6776-20.2.76. Review. PubMed PMID: 25964725; PubMed Central PMCID: PMC4418685.
4: Lewis JC, Albertson TE, Walsh MJ. An 11-year review of levetiracetam ingestions in children less than 6 years of age. Clin Toxicol (Phila). 2014 Nov;52(9):964-8. doi: 10.3109/15563650.2014.965828. Epub 2014 Oct 6. Review. PubMed PMID: 25283254.
5: Halma E, de Louw AJ, Klinkenberg S, Aldenkamp AP, IJff DM, Majoie M. Behavioral side-effects of levetiracetam in children with epilepsy: a systematic review. Seizure. 2014 Oct;23(9):685-91. doi: 10.1016/j.seizure.2014.06.004. Epub 2014 Jun 12. Review. PubMed PMID: 24981629.
6: Mbizvo GK, Dixon P, Hutton JL, Marson AG. The adverse effects profile of levetiracetam in epilepsy: a more detailed look. Int J Neurosci. 2014 Sep;124(9):627-34. doi: 10.3109/00207454.2013.866951. Epub 2013 Dec 18. Review. PubMed PMID: 24256446.
7: Wiffen PJ, Derry S, Moore RA, Lunn MP. Levetiracetam for neuropathic pain in adults. Cochrane Database Syst Rev. 2014 Jul 7;7:CD010943. doi: 10.1002/14651858.CD010943.pub2. Review. PubMed PMID: 25000215.
8: Chaudhry SA, Jong G, Koren G. The fetal safety of Levetiracetam: a systematic review. Reprod Toxicol. 2014 Jul;46:40-5. doi: 10.1016/j.reprotox.2014.02.004. Epub 2014 Mar 3. Review. PubMed PMID: 24602560.
9: Deshpande LS, Delorenzo RJ. Mechanisms of levetiracetam in the control of status epilepticus and epilepsy. Front Neurol. 2014 Jan 31;5:11. doi: 10.3389/fneur.2014.00011. eCollection 2014. Review. PubMed PMID: 24550884; PubMed Central PMCID: PMC3907711.
10: Wright C, Downing J, Mungall D, Khan O, Williams A, Fonkem E, Garrett D, Aceves J, Kirmani B. Clinical pharmacology and pharmacokinetics of levetiracetam. Front Neurol. 2013 Dec 4;4:192. doi: 10.3389/fneur.2013.00192. Review. PubMed PMID: 24363651; PubMed Central PMCID: PMC3850169.
11: Benge JF, Phenis RA, Bernett A, Cruz-Laureano D, Kirmani BF. Neurobehavioral effects of levetiracetam in patients with traumatic brain injury. Front Neurol. 2013 Dec 2;4:195. doi: 10.3389/fneur.2013.00195. Review. PubMed PMID: 24348459; PubMed Central PMCID: PMC3845013.
12: Shetty AK. Prospects of levetiracetam as a neuroprotective drug against status epilepticus, traumatic brain injury, and stroke. Front Neurol. 2013 Nov 4;4:172. doi: 10.3389/fneur.2013.00172. Review. PubMed PMID: 24204362; PubMed Central PMCID: PMC3816384.
13: Kirmani BF, Mungall D, Ling G. Role of intravenous levetiracetam in seizure prophylaxis of severe traumatic brain injury patients. Front Neurol. 2013 Nov 1;4:170. doi: 10.3389/fneur.2013.00170. Review. PubMed PMID: 24198810; PubMed Central PMCID: PMC3814517.
14: Fonkem E, Bricker P, Mungall D, Aceves J, Ebwe E, Tang W, Kirmani B. The role of levetiracetam in treatment of seizures in brain tumor patients. Front Neurol. 2013 Oct 7;4:153. doi: 10.3389/fneur.2013.00153. Review. PubMed PMID: 24109474; PubMed Central PMCID: PMC3791389.
15: Larkin TM, Cohen-Oram AN, Catalano G, Catalano MC. Overdose with levetiracetam: a case report and review of the literature. J Clin Pharm Ther. 2013 Feb;38(1):68-70. doi: 10.1111/j.1365-2710.2012.01361.x. Epub 2012 Jun 21. Review. PubMed PMID: 22725831.
16: Rösche J, Pohley I, Rantsch K, Walter U, Benecke R. [Experience with levetiracetam in the treatment of status epilepticus]. Fortschr Neurol Psychiatr. 2013 Jan;81(1):21-7. doi: 10.1055/s-0032-1312951. Epub 2012 Aug 13. Review. German. PubMed PMID: 22890440.
17: Mbizvo GK, Dixon P, Hutton JL, Marson AG. Levetiracetam add-on for drug-resistant focal epilepsy: an updated Cochrane Review. Cochrane Database Syst Rev. 2012 Sep 12;9:CD001901. doi: 10.1002/14651858.CD001901.pub2. Review. PubMed PMID: 22972056.
18: Babtain FA. Levetiracetam may worsen myoclonus in patients with juvenile myoclonic epilepsy: case reports. Clin Neuropharmacol. 2012 Jul-Aug;35(4):201-2. doi: 10.1097/WNF.0b013e31825eed8c. Review. PubMed PMID: 22805231.
19: Zelano J, Kumlien E. Levetiracetam as alternative stage two antiepileptic drug in status epilepticus: a systematic review. Seizure. 2012 May;21(4):233-6. doi: 10.1016/j.seizure.2012.01.008. Epub 2012 Feb 8. Review. PubMed PMID: 22321334.
20: Lyseng-Williamson KA. Spotlight on levetiracetam in epilepsy. CNS Drugs. 2011 Oct 1;25(10):901-5. doi: 10.2165/11208340-000000000-00000. Review. PubMed PMID: 21936590.

Explore Compound Types